4-bromo-N-cyclohexylnaphthalene-1-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-cyclohexylnaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c18-16-11-10-15(13-8-4-5-9-14(13)16)17(20)19-12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUZKTPSXVELHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C3=CC=CC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742964 | |
| Record name | 4-Bromo-N-cyclohexylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-42-1, 87700-83-2 | |
| Record name | 1-Naphthalenecarboxamide, 4-bromo-N-cyclohexyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-cyclohexylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, a molecule of interest in contemporary drug discovery and chemical research. In the absence of extensive experimental data, this document synthesizes available information with high-quality computational predictions to offer a detailed profile for researchers, scientists, and drug development professionals. The guide covers the compound's chemical identity, predicted physicochemical parameters and their significance in drug design, a representative synthetic protocol, expected spectral characteristics, and a detailed methodology for the experimental determination of aqueous solubility. Furthermore, the potential biological relevance of this class of compounds is discussed, providing a well-rounded resource for its scientific exploration.
Chemical Identity and Structure
4-bromo-N-cyclohexylnaphthalene-1-carboxamide is a synthetic organic compound characterized by a naphthalene core, substituted with a bromine atom and an N-cyclohexylcarboxamide group.
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IUPAC Name: 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
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Synonyms: 4-bromo-N-cyclohexyl-1-naphthamide
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CAS Number: 1373233-42-1[1]
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Molecular Formula: C₁₇H₁₈BrNO
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Molecular Weight: 332.24 g/mol
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Chemical Structure:
Caption: 2D structure of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties have been computationally predicted to guide initial research and experimental design.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 332.24 g/mol | Influences diffusion, bioavailability, and formulation. |
| LogP (o/w) | 4.5 - 5.5 | Indicates lipophilicity, affecting absorption and membrane permeability. |
| Aqueous Solubility | Low | Crucial for absorption and formulation; low solubility can be a challenge. |
| pKa (most basic) | Amide N-H: ~17-18 | Determines the state of ionization at physiological pH, impacting solubility and receptor interaction. |
| Polar Surface Area (PSA) | ~40-50 Ų | Influences membrane permeability and oral bioavailability. |
| Rotatable Bonds | 2 | Affects conformational flexibility and binding to target proteins. |
| Hydrogen Bond Donors | 1 | Potential for interactions with biological targets. |
| Hydrogen Bond Acceptors | 1 | Potential for interactions with biological targets. |
Significance of Physicochemical Properties in Drug Discovery
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, the predicted high LogP and low aqueous solubility suggest that it is a lipophilic molecule. While this can enhance membrane permeability and binding to hydrophobic pockets of target proteins, it may also present challenges in formulation and could lead to poor oral bioavailability if not addressed.
The number of rotatable bonds suggests a degree of conformational flexibility, which can be advantageous for fitting into a binding site. The presence of both a hydrogen bond donor (the amide N-H) and an acceptor (the carbonyl oxygen) provides opportunities for specific interactions with biological targets. Understanding these properties is paramount for guiding lead optimization efforts, such as modifying the structure to improve solubility or fine-tune lipophilicity for an optimal balance of efficacy and drug-like properties.
Representative Synthesis Protocol: Amide Coupling
A common and effective method for the synthesis of N-aryl carboxamides is through the coupling of a carboxylic acid with an amine. The following is a representative protocol for the synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
Step 1: Activation of 4-bromo-1-naphthoic acid
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To a solution of 4-bromo-1-naphthoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
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Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
Step 2: Amide Bond Formation
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To the solution containing the activated ester, add cyclohexylamine (1.2 eq).
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Continue to stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
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Upon completion of the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
Caption: Representative workflow for the synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
Expected Spectral Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the cyclohexyl protons, and the amide proton. The aromatic protons will likely appear in the downfield region (δ 7.0-8.5 ppm). The cyclohexyl protons will be in the upfield region (δ 1.0-4.0 ppm), with the proton on the nitrogen-bearing carbon being the most downfield of this group. The amide proton (N-H) is expected to be a broad singlet in the region of δ 5.5-8.5 ppm, with its chemical shift being dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show signals for the naphthalene carbons in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine being influenced by the halogen's electronic effects. The carbonyl carbon of the amide will be a distinct signal in the downfield region (δ 160-175 ppm). The carbons of the cyclohexyl ring will appear in the aliphatic region (δ 20-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
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N-H Stretch: A moderate to sharp band around 3300 cm⁻¹, characteristic of a secondary amide.
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C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
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C=O Stretch (Amide I band): A strong absorption band in the region of 1630-1680 cm⁻¹.
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N-H Bend (Amide II band): A band in the region of 1510-1570 cm⁻¹.
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C=C Stretch (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-Br Stretch: A band in the lower frequency region, typically 500-600 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected. A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Experimental Protocol: Kinetic Aqueous Solubility Assay
Aqueous solubility is a critical parameter for any potential drug candidate. The following is a detailed, step-by-step protocol for determining the kinetic aqueous solubility of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide using the shake-flask method.
Objective: To determine the kinetic aqueous solubility of the test compound in a phosphate-buffered saline (PBS) solution.
Materials:
-
4-bromo-N-cyclohexylnaphthalene-1-carboxamide
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes or 96-well plates
-
Thermomixer or orbital shaker
-
High-speed microcentrifuge or filtration apparatus
-
UV-Vis spectrophotometer or HPLC-UV system
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Preparation of Calibration Standards: Create a series of calibration standards by diluting the DMSO stock solution with a 50:50 mixture of PBS and acetonitrile to known concentrations.
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Solubility Assay: a. Add a small volume of the DMSO stock solution (e.g., 2 µL) to a larger volume of PBS (e.g., 98 µL) in a microcentrifuge tube or well of a 96-well plate. This creates a solution with a low percentage of DMSO (e.g., 2%). b. Seal the tubes or plate and incubate at a constant temperature (e.g., 25°C or 37°C) with vigorous shaking for a defined period (e.g., 2 hours) to allow the system to reach equilibrium.
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Separation of Undissolved Compound: a. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any precipitated compound. b. Alternatively, filter the samples through a filter plate designed to remove precipitated material.
-
Quantification: a. Carefully transfer the supernatant to a new tube or plate. b. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC-UV, by comparing the analytical response to the calibration curve.
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Data Analysis: The concentration determined from the supernatant represents the kinetic aqueous solubility of the compound under the assay conditions.
Caption: Workflow for the kinetic aqueous solubility assay.
Potential Biological Relevance
While there is no specific biological activity reported for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide in the public domain, the naphthalene carboxamide scaffold is present in a variety of biologically active molecules. Naphthalene derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4]
The lipophilic nature of the naphthalene ring allows for penetration of cell membranes, and the carboxamide linkage provides a site for hydrogen bonding interactions with biological targets. The specific combination of the 4-bromo-naphthalene core with the N-cyclohexyl substituent could confer unique pharmacological properties. The bromine atom can act as a bulky, lipophilic group and may also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.
Further research, including in vitro screening and structure-activity relationship (SAR) studies, would be necessary to elucidate the specific biological targets and potential therapeutic applications of this compound.
Conclusion
4-bromo-N-cyclohexylnaphthalene-1-carboxamide is a molecule with physicochemical properties that suggest its potential for investigation in drug discovery programs. Its lipophilic character and hydrogen bonding capabilities make it an interesting scaffold for targeting a variety of biological systems. This guide has provided a comprehensive, albeit largely predictive, profile of its key physicochemical characteristics, along with practical methodologies for its synthesis and experimental characterization. It is our hope that this document will serve as a valuable resource for researchers embarking on the study of this and related compounds.
References
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Mestrelab. (n.d.). Mnova NMRPredict. Retrieved from [Link]
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
-
Chemaxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?. Retrieved from [Link]
-
NMRium. (n.d.). Predict NMR spectra. Retrieved from [Link]
-
Saleem, R. M., Alqahtani, A. S., Alsulami, R. N., & Zaki, I. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(36), 25363–25377. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269. [Link]
-
Shaaban, S., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Molecules, 27(11), 3634. [Link]
-
Rokade, Y. B., & Sayyed, R. Z. (2018). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Journal of Applied Pharmaceutical Science, 8(6), 162-170. [Link]
-
Edwin, C. (2019). 1H and 13 C NMR Chemical Shift Prediction Models. [Link]
-
PubChem. (n.d.). 4-bromo-N-cyclohexylbenzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N-cyclohexylbenzamide. Retrieved from [Link]
-
Lodewyk, M. W., et al. (2012). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 17(12), 14336-14365. [Link]
-
Stoyanova, R., & Antonov, L. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 58. [Link]
-
Abraham, R. J. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 17(1), 10-15. [Link]
-
DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Adıyaman University Journal of Science, 9(1), 99-112. [Link]
Sources
- 1. 4-Bromo-N-cyclohexylnaphthalene-1-carboxamide | 1373233-42-1 [sigmaaldrich.com]
- 2. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
4-bromo-N-cyclohexylnaphthalene-1-carboxamide CAS number
An In-depth Technical Guide to 4-bromo-N-cyclohexylnaphthalene-1-carboxamide (CAS: 1373233-42-1)
Introduction
4-bromo-N-cyclohexylnaphthalene-1-carboxamide is a synthetic organic compound featuring a polycyclic aromatic naphthalene core. This core is functionalized with a bromine atom and an N-cyclohexyl-substituted carboxamide group. While specific research on this exact molecule is not extensively published, its structural motifs—the naphthalene ring and the carboxamide linker—are prevalent in numerous biologically active molecules and pharmaceutical agents. The strategic placement of a bromine atom offers a handle for further synthetic modification (e.g., cross-coupling reactions) and can modulate the compound's lipophilicity and metabolic stability, making it a molecule of significant interest for discovery research.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, including its chemical properties, a robust and detailed synthetic protocol, and an expert analysis of its potential applications in medicinal chemistry based on the known activities of structurally related compounds.
Chemical Identity and Physicochemical Properties
The fundamental identity and key physicochemical properties of the compound are summarized below. These parameters are critical for designing experiments, formulating the compound for biological assays, and predicting its behavior in physiological environments.
| Property | Value | Source |
| CAS Number | 1373233-42-1 | [1] |
| Molecular Formula | C₁₇H₁₈BrNO | |
| Molecular Weight | 332.24 g/mol | Calculated |
| IUPAC Name | 4-bromo-N-cyclohexylnaphthalene-1-carboxamide | - |
| Appearance | Predicted: White to off-white solid | - |
| Calculated XLogP3 | 4.9 | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 1 | Predicted |
Synthesis and Mechanistic Rationale
The most direct and reliable method for synthesizing 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is through the amide coupling of 4-bromo-1-naphthoic acid and cyclohexylamine. This is a cornerstone reaction in medicinal chemistry due to its high efficiency, tolerance of various functional groups, and the wide availability of coupling reagents.
Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 4-bromo-1-naphthylamine, involving a Sandmeyer reaction to generate the carboxylic acid, followed by amide coupling. However, for clarity and practicality, we will focus on the direct coupling assuming the availability of the key intermediate, 4-bromo-1-naphthoic acid.
Caption: Proposed synthetic workflows for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
Detailed Experimental Protocol: Amide Coupling
This protocol describes the synthesis from 4-bromo-1-naphthoic acid and cyclohexylamine using a standard peptide coupling agent, which is often preferred for its milder conditions and higher yields compared to the acid chloride method.
Materials:
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4-bromo-1-naphthoic acid (1.0 eq)
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Cyclohexylamine (1.1 eq)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
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DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-1-naphthoic acid (1.0 eq) and dissolve it in anhydrous DMF.
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Addition of Reagents: To the stirred solution, add cyclohexylamine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). The order of addition is not critical, but adding the base last is common practice.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is fully consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash is crucial to remove any unreacted acid and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
Rationale for Choices:
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HATU/DIPEA: This combination is a highly effective and rapid coupling system. HATU activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the generated acids, driving the reaction to completion.
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DMF as Solvent: DMF is an excellent polar aprotic solvent that effectively dissolves all reactants and reagents, facilitating a homogenous reaction.
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Aqueous Workup: The washing steps are essential for removing the water-soluble reagents and byproducts (e.g., excess DIPEA, salts, and tetramethylurea from HATU), simplifying the final purification.
Potential Applications in Drug Development
While this specific molecule may not have documented biological activity, its structural components are featured in compounds with a wide range of pharmacological effects. This provides a strong rationale for its inclusion in screening libraries for drug discovery programs.
Structural Features and Associated Biological Activities
Caption: Logical links between structural features and potential therapeutic areas.
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Anticancer Activity: The rigid, planar naphthalene ring system is a classic pharmacophore capable of intercalating with DNA or fitting into hydrophobic pockets of enzymes and receptors. Naphthalimide derivatives, for instance, are well-known for their anticancer properties.
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Antimicrobial and Antifungal Activity: Carboxamide-containing molecules have demonstrated a broad spectrum of antimicrobial activities.[2][3] The presence of the bromine atom can enhance this activity through halogen bonding interactions with target proteins. Furthermore, bromo-naphthalimide derivatives have been specifically investigated as antifungal agents.[4]
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Anti-inflammatory Properties: A diverse range of carboxamide derivatives have been reported to possess significant anti-inflammatory effects.[3][5] The amide N-H group can act as a crucial hydrogen bond donor, mimicking peptide interactions in biological systems.
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Central Nervous System (CNS) Applications: The lipophilic nature of the naphthalene and cyclohexyl groups suggests potential for blood-brain barrier penetration. Phenylcyclopropane carboxamides have been explored for anti-depressive activities, indicating the potential of related scaffolds to modulate CNS targets.[5]
Conclusion
4-bromo-N-cyclohexylnaphthalene-1-carboxamide (CAS: 1373233-42-1) is a well-defined chemical entity with high potential as a scaffold in medicinal chemistry and drug discovery. Its synthesis is straightforward using established amide coupling protocols, allowing for the generation of analogs for structure-activity relationship (SAR) studies. Based on robust evidence from structurally related compounds, this molecule represents a promising starting point for screening campaigns targeting cancer, infectious diseases, and inflammatory conditions. Further investigation into its biological properties is highly warranted.
References
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]
-
National Institutes of Health (NIH). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. Available from: [Link]
-
National Institutes of Health (NIH). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC. Available from: [Link]
-
ResearchGate. 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies | Request PDF. Available from: [Link]
Sources
- 1. cas 1373233-42-1|| where to buy 4-Bromo-N-cyclohexylnaphthalene-1-carboxamide [german.chemenu.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Analysis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
Preamble: Navigating the Known and the Novel
Molecular Structure and Predicted Spectroscopic Behavior
The structure of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide combines a bulky, brominated naphthalene core with a flexible cyclohexylamide side chain. This unique combination of aromatic and aliphatic moieties dictates a distinct spectroscopic fingerprint.
Molecular Formula: C₁₇H₁₈BrNO
Molecular Weight: 332.24 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will be characterized by distinct regions corresponding to the aromatic protons of the naphthalene ring, the amide proton, and the aliphatic protons of the cyclohexyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| N-H (Amide) | 8.0 - 8.5 | Doublet | ~8 Hz | The amide proton will be deshielded and will couple to the adjacent methine proton of the cyclohexyl ring. |
| Aromatic Protons | 7.5 - 8.8 | Multiplets | Various | The six protons on the naphthalene ring will appear as a complex series of multiplets due to spin-spin coupling. The proton adjacent to the bromine atom will likely be a singlet or a narrowly split doublet. |
| CH (Cyclohexyl, attached to N) | 3.8 - 4.2 | Multiplet | This proton is deshielded by the adjacent nitrogen atom. | |
| CH₂ (Cyclohexyl) | 1.1 - 2.1 | Multiplets | The ten protons of the cyclohexyl ring will appear as a series of overlapping multiplets in the aliphatic region. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will complement the proton NMR data, providing a count of the unique carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Amide Carbonyl) | 168 - 172 | The carbonyl carbon is significantly deshielded. |
| Aromatic Carbons | 120 - 140 | The ten carbons of the naphthalene ring will appear in the aromatic region. The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect. |
| CH (Cyclohexyl, attached to N) | 48 - 55 | This carbon is deshielded by the nitrogen atom. |
| CH₂ (Cyclohexyl) | 24 - 35 | The five distinct CH₂ groups of the cyclohexyl ring will appear in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
NMR Workflow Diagram
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide will be dominated by absorptions from the amide and aromatic functionalities.
Table 3: Predicted IR Absorption Frequencies for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Amide) | 3300 - 3500 | Medium | Characteristic of a secondary amide. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Associated with the C-H bonds of the naphthalene ring.[1] |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | Due to the C-H bonds of the cyclohexyl group. |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong | A very strong and characteristic absorption for the amide carbonyl. |
| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong | Another characteristic amide band. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Multiple bands are expected for the naphthalene ring system.[1] |
| C-N Stretch | 1200 - 1350 | Medium | Arises from the amide C-N bond. |
| C-Br Stretch | 500 - 600 | Medium-Strong | Expected in the fingerprint region. |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
-
Sample Application:
-
Place a small amount of the solid 4-bromo-N-cyclohexylnaphthalene-1-carboxamide sample onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement consists of co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
IR Spectroscopy Workflow Diagram
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.
Predicted Mass Spectrum
For 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, electron ionization (EI) would likely lead to extensive fragmentation, while a softer ionization technique like electrospray ionization (ESI) would prominently show the molecular ion.
-
Molecular Ion (M⁺): The most crucial piece of information is the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion. There will be two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the molecule containing the ⁸¹Br isotope.
-
[M]⁺ with ⁷⁹Br: m/z = 331.06
-
[M+2]⁺ with ⁸¹Br: m/z = 333.06
-
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the naphthalene ring, or the carbonyl group and the cyclohexyl nitrogen.
-
McLafferty Rearrangement: Not expected for this molecule.
-
Loss of Bromine: A peak corresponding to the loss of the bromine atom ([M-Br]⁺) might be observed.
-
Amide Bond Cleavage: Fragmentation at the amide bond is a common pathway.
-
Experimental Protocol for MS Data Acquisition (ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Calibrate the mass analyzer using a known standard.
-
-
Infusion and Ionization:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
-
Mass Analysis:
-
The ions are transferred from the atmospheric pressure source into the high vacuum of the mass analyzer.
-
Scan the desired mass range to detect the molecular ion and any fragment ions.
-
Mass Spectrometry Workflow Diagram
Caption: Workflow for ESI-MS data acquisition.
Conclusion: A Predictive Framework for Structural Elucidation
This guide provides a comprehensive, albeit predictive, overview of the spectral characteristics of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. By understanding the expected NMR, IR, and MS data, researchers are better equipped to confirm the identity and purity of their synthesized material. The detailed experimental protocols and workflows provided herein serve as a practical resource for acquiring high-quality data. As with any novel compound, the ultimate confirmation of its structure will rely on the careful acquisition and interpretation of experimental data, for which this guide provides a solid foundation.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
Sources
An In-depth Technical Guide to the Solubility Profile of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
The preformulation phase of drug development is a critical juncture where the physicochemical properties of a new chemical entity (NCE) are meticulously characterized. Among these, solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the anticipated solubility characteristics of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, a molecule of interest in medicinal chemistry. In the absence of direct experimental data for this specific compound, this document leverages surrogate data from structurally related molecules and established theoretical frameworks to predict its solubility behavior across a spectrum of pharmaceutically relevant solvents. Furthermore, a detailed, field-proven experimental protocol for the systematic determination of its solubility is presented, emphasizing scientific integrity and data-driven decision-making.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a promising molecule from the laboratory bench to a viable therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Aqueous solubility is a particularly unforgiving gatekeeper in this process. Poor solubility can lead to erratic absorption, suboptimal therapeutic exposure, and a high degree of inter-patient variability. Therefore, a thorough understanding and characterization of a compound's solubility profile is not merely a data-gathering exercise but a foundational pillar of a successful drug development program.
This guide focuses on 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, a compound featuring a polycyclic aromatic naphthalene core, a halogen substituent, and a secondary amide linkage to a cyclohexyl moiety. Each of these structural features contributes to its overall physicochemical profile, influencing its interactions with various solvent environments.
Theoretical Framework and Predicted Solubility Profile
Predicting the solubility of a novel compound is a multifactorial endeavor that integrates an analysis of its structural components with established principles of physical chemistry. The adage "like dissolves like" serves as a fundamental starting point, directing our attention to the interplay of polarity, hydrogen bonding capacity, and molecular size.
Structural Analysis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
To anticipate the solubility of our target molecule, we must first dissect its constituent parts:
-
Naphthalene Core: This large, hydrophobic bicyclic aromatic system is the dominant feature of the molecule. It is expected to confer low aqueous solubility and favor dissolution in non-polar, aromatic, or weakly polar organic solvents.
-
Carboxamide Group (-CONH-): The secondary amide linkage introduces a polar element to the molecule. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This functional group will enhance solubility in polar solvents, particularly those capable of hydrogen bonding.
-
Cyclohexyl Group: This saturated aliphatic ring is non-polar and will contribute to the overall lipophilicity of the molecule, further favoring solubility in non-polar organic solvents.
-
Bromo Substituent: The bromine atom is an electron-withdrawing group that adds to the molecular weight and van der Waals surface area. Its contribution to polarity is modest.
Insights from Structurally Related Compounds
In the absence of direct experimental data, we can draw valuable inferences from the known properties of analogous structures.
-
1-Naphthamide: The parent structure, 1-naphthamide, is described as having moderate water solubility (1510 mg/L at 25°C) due to the presence of the polar carboxamide group[1]. It also exhibits solubility in polar protic solvents like methanol and ethanol, as well as in non-polar solvents such as hexane and toluene[1]. This suggests that the naphthalene carboxamide core of our target molecule has a baseline affinity for a range of solvent polarities.
-
N-Substituted Carboxamides: The introduction of the N-cyclohexyl group in our target molecule will significantly increase its lipophilicity compared to 1-naphthamide. We can look at other N-cyclohexyl substituted amides for comparison. For instance, 4-bromo-N-cyclohexylbenzamide has a calculated XLogP3 of 3.7, indicating significant hydrophobicity[2]. Similarly, 4-bromo-N-cyclohexylthiophene-2-carboxamide has a calculated XLogP3-AA of 3.7[3]. These values suggest that our target molecule will likely have a high logP value and, consequently, poor aqueous solubility.
-
Lipinski's Rule of 5: This rule of thumb is a useful predictor of drug-likeness and absorption, which are intrinsically linked to solubility[4]. Let's assess our target molecule against these criteria:
-
Molecular Weight: The molecular formula is C17H18BrNO. The molecular weight is approximately 332.24 g/mol , which is well under the 500 g/mol limit.
-
LogP (lipophilicity): Based on the XLogP3 values of similar compounds, the logP of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is predicted to be greater than 3, but likely less than 5.
-
Hydrogen Bond Donors: There is one N-H group, so the count is 1 (less than 5).
-
Hydrogen Bond Acceptors: The carbonyl oxygen and the amide nitrogen can act as acceptors, giving a count of 2 (less than 10).
-
Our molecule does not violate Lipinski's Rule of 5, which is a positive indicator for its potential as a drug candidate. However, the predicted high logP is a strong signal for low aqueous solubility.
Predicted Solubility in Different Solvent Classes
Based on the theoretical analysis, we can formulate the following hypotheses regarding the solubility of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide:
-
Aqueous Solvents (e.g., Water, Buffers): Solubility is expected to be very low due to the large hydrophobic naphthalene and cyclohexyl groups.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated. The alkyl chains of the alcohols can interact with the hydrophobic parts of the molecule, while the hydroxyl groups can form hydrogen bonds with the carboxamide linkage[1].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted. These solvents can effectively solvate the polar carboxamide group without competing for hydrogen bonding in the same way protic solvents do.
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Moderate to good solubility is expected, driven by the favorable interactions with the large non-polar regions of the molecule[1].
Experimental Protocol for Solubility Determination
To move from prediction to empirical evidence, a robust and well-documented experimental protocol is essential. The following outlines a standard operating procedure for determining the thermodynamic solubility of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
Materials and Equipment
-
4-bromo-N-cyclohexylnaphthalene-1-carboxamide (purity >98%)
-
A diverse panel of solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, n-hexane, dichloromethane)
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated micropipettes
-
Glass vials with screw caps
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for thermodynamic solubility determination.
Step-by-Step Methodology
-
Preparation of Stock Solutions for Standard Curve:
-
Accurately prepare a stock solution of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide in a solvent in which it is freely soluble (e.g., DMSO).
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
-
-
Sample Preparation for Solubility Measurement:
-
Into appropriately labeled glass vials, add an excess amount of the solid compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the desired solvent (e.g., 1 mL) to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
-
Quantification:
-
Prepare appropriate dilutions of the filtered supernatant with the mobile phase to fall within the linear range of the standard curve.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the compound in the diluted samples from the calibration curve and back-calculate the solubility in the original solvent.
-
Data Presentation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Aqueous | Water | 25 | To be determined | To be determined |
| PBS (pH 7.4) | 37 | To be determined | To be determined | |
| Polar Protic | Methanol | 25 | To be determined | To be determined |
| Ethanol | 25 | To be determined | To be determined | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | To be determined | To be determined |
| Acetonitrile | 25 | To be determined | To be determined | |
| Non-Polar | Toluene | 25 | To be determined | To be determined |
| Dichloromethane | 25 | To be determined | To be determined |
Conclusion and Future Directions
While theoretical predictions provide a valuable starting point, empirical data is the ultimate arbiter of a compound's solubility. The proposed experimental protocol offers a robust framework for obtaining high-quality, reliable solubility data for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. The results of these studies will be instrumental in guiding formulation development, informing the design of in vivo studies, and ultimately determining the therapeutic potential of this molecule. Should the aqueous solubility prove to be a limiting factor, further investigations into formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be warranted.
References
-
PubChem. (n.d.). 4-bromo-N-cyclohexylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N-cyclohexylthiophene-2-carboxamide. Retrieved from [Link]
-
Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Retrieved from [Link]
Sources
- 1. Buy 1-Naphthamide | 2243-81-4 [smolecule.com]
- 2. 4-bromo-N-cyclohexylbenzamide | C13H16BrNO | CID 768944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-bromo-N-cyclohexylthiophene-2-carboxamide | C11H14BrNOS | CID 177795229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Introduction: The Strategic Importance of the Naphthalene Carboxamide Scaffold
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]
- 5. Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and biological properties of ring-substituted naphthalene-1-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 11. Amide Synthesis [fishersci.dk]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. hepatochem.com [hepatochem.com]
- 14. scribd.com [scribd.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recrystallization [sites.pitt.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. mt.com [mt.com]
- 21. researchgate.net [researchgate.net]
- 22. web.mnstate.edu [web.mnstate.edu]
- 23. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. researchgate.net [researchgate.net]
- 26. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. Mass Spectrometric Fragmentation Reactions of Aliphatic Carboxamides. A Reinvestigation Using Metastable Ions Reveals New Rearrangements | Semantic Scholar [semanticscholar.org]
- 32. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 33. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 34. mdpi.com [mdpi.com]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. researchgate.net [researchgate.net]
- 37. Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units [mdpi.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
For distribution to Researchers, Scientists, and Drug Development Professionals.
Disclaimer: The following guide details a putative mechanism of action for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. As of the date of this publication, direct experimental evidence elucidating the specific biological targets and signaling pathways of this compound is not available in the public domain. The proposed mechanisms are inferred from structure-activity relationship (SAR) studies of analogous compounds containing naphthalenecarboxamide and related chemical scaffolds. This document is intended to serve as a scientific guide for hypothesis generation and to direct future experimental validation.
Introduction
4-bromo-N-cyclohexylnaphthalene-1-carboxamide is a synthetic small molecule characterized by a core naphthalene ring system, a carboxamide linker, and a cyclohexyl moiety. While the specific biological activity of this compound has not been extensively reported, the naphthalenecarboxamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties. This guide will explore potential mechanisms of action for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide by drawing parallels with structurally related molecules and proposing testable hypotheses for its biological function.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is fundamental to postulating its mechanism of action.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈BrNO | [1] |
| Molecular Weight | 332.24 g/mol | [2] |
| IUPAC Name | 4-bromo-N-cyclohexylnaphthalene-1-carboxamide | [1] |
| CAS Number | 1373233-42-1 | [1] |
The key structural features that likely dictate its biological activity are:
-
The Naphthalene Core: This large, hydrophobic bicyclic aromatic system can participate in π-π stacking and hydrophobic interactions with biological targets.
-
The Carboxamide Linker: The amide group can act as both a hydrogen bond donor and acceptor, forming crucial interactions within a target's binding site.
-
The Cyclohexyl Group: This bulky, non-polar group contributes to the overall lipophilicity of the molecule and can occupy hydrophobic pockets in a target protein.
-
The Bromo Substituent: The bromine atom at the 4-position of the naphthalene ring is an electron-withdrawing group that can influence the electronic properties of the aromatic system and may form halogen bonds with the target.
Hypothesized Mechanism of Action 1: Inhibition of the Keap1-Nrf2 Protein-Protein Interaction
A compelling putative mechanism of action for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is the inhibition of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). The Keap1-Nrf2 pathway is a critical regulator of cellular responses to oxidative stress.
Scientific Rationale
Structurally similar naphthalenesulfonamido-containing compounds have been identified as potent inhibitors of the Keap1-Nrf2 PPI.[3] These inhibitors typically feature a naphthalene core that mimics a key binding motif of Nrf2, allowing them to dock into the Kelch domain of Keap1. The carboxamide group in 4-bromo-N-cyclohexylnaphthalene-1-carboxamide could potentially mimic the peptide backbone of Nrf2, forming hydrogen bonds within the Keap1 binding pocket. The hydrophobic naphthalene and cyclohexyl groups could occupy hydrophobic subpockets, while the bromine atom might engage in specific halogen bonding interactions.
Proposed Signaling Pathway
Caption: Proposed inhibition of the Keap1-Nrf2 pathway.
Proposed Experimental Validation
Protocol 1: In Vitro Keap1-Nrf2 PPI Assay
-
Objective: To determine if 4-bromo-N-cyclohexylnaphthalene-1-carboxamide can directly inhibit the interaction between Keap1 and Nrf2.
-
Methodology: A fluorescence polarization (FP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed.
-
FP Assay:
-
Synthesize a fluorescently labeled peptide corresponding to the Nrf2 binding motif (e.g., FITC-DEETGEF).
-
Incubate purified recombinant Keap1 protein with the fluorescent peptide in the presence of varying concentrations of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
-
Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent peptide from Keap1, signifying inhibition of the PPI.
-
-
TR-FRET Assay:
-
Use commercially available kits containing terbium-labeled anti-GST antibody (for GST-tagged Keap1) and a fluorescently labeled Nrf2-derived peptide.
-
Incubate GST-Keap1, the fluorescent peptide, and the antibody with the test compound.
-
Measure the TR-FRET signal. A decrease in the signal indicates inhibition of the Keap1-Nrf2 interaction.
-
-
-
Expected Outcome: A dose-dependent decrease in fluorescence polarization or TR-FRET signal would support the hypothesis.
Hypothesized Mechanism of Action 2: Pim Kinase Inhibition
Another plausible mechanism is the inhibition of one or more of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).
Scientific Rationale
Pim kinases are implicated in various cancers, and their inhibitors often feature a heterocyclic core with carboxamide functionalities.[3][4] The pyridyl carboxamide scaffold, for instance, has been a successful starting point for the development of potent pan-Pim kinase inhibitors.[3][5] The naphthalene ring of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide could occupy the ATP-binding pocket of Pim kinases, with the carboxamide group forming key hydrogen bonds with the hinge region of the kinase. The cyclohexyl and bromo substituents could further enhance binding affinity by interacting with specific residues in the active site.
Proposed Signaling Pathway
Caption: Putative inhibition of the Pim kinase signaling pathway.
Proposed Experimental Validation
Protocol 2: In Vitro Kinase Inhibition Assay
-
Objective: To assess the inhibitory activity of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide against Pim-1, Pim-2, and Pim-3 kinases.
-
Methodology: A radiometric kinase assay or a luminescence-based kinase assay can be used.
-
Radiometric Assay (e.g., using PKA as a substrate):
-
Incubate recombinant Pim kinase with a known substrate (e.g., PKA tide), [γ-³²P]ATP, and varying concentrations of the test compound.
-
After the reaction, spot the mixture onto a phosphocellulose membrane to capture the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity on the membrane using a scintillation counter. A decrease in radioactivity indicates kinase inhibition.
-
-
Luminescence-based Assay (e.g., ADP-Glo™ Kinase Assay):
-
Perform the kinase reaction in the presence of the compound.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. A decrease in luminescence indicates kinase inhibition.
-
-
-
Expected Outcome: A dose-dependent inhibition of Pim kinase activity would support this hypothesis.
Alternative Hypothesized Mechanism of Action: Antifungal Activity via Succinate Dehydrogenase Inhibition
The carboxamide scaffold is also prevalent in fungicides that target the mitochondrial enzyme succinate dehydrogenase (SDH), also known as complex II in the electron transport chain.[6][7][8]
Scientific Rationale
Many SDH inhibitor (SDHI) fungicides are carboxamides.[9] The general structure of these inhibitors includes an aromatic or heterocyclic ring system that binds to the ubiquinone-binding site (Q-site) of the SDH complex. The naphthalene and cyclohexyl moieties of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide could potentially fit into this site, disrupting the electron flow and leading to fungal cell death.
Proposed Experimental Validation
Protocol 3: In Vitro Antifungal Susceptibility Testing and SDH Activity Assay
-
Objective: To determine if the compound exhibits antifungal activity and if this activity is mediated by SDH inhibition.
-
Methodology:
-
Antifungal Susceptibility:
-
Perform a broth microdilution assay according to CLSI guidelines against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Determine the minimum inhibitory concentration (MIC) of the compound.
-
-
SDH Activity Assay:
-
Isolate mitochondria from a susceptible fungal species.
-
Measure SDH activity by monitoring the reduction of a substrate like 2,6-dichlorophenolindophenol (DCPIP) or MTT in the presence of succinate.
-
Perform the assay with varying concentrations of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide to determine if it inhibits SDH activity.
-
-
-
Expected Outcome: Potent antifungal activity coupled with direct inhibition of fungal mitochondrial SDH would provide strong evidence for this mechanism.
Conclusion and Future Directions
While the precise mechanism of action of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide remains to be elucidated, its structural features suggest several plausible biological targets. The hypotheses presented in this guide, centered on the inhibition of the Keap1-Nrf2 PPI, Pim kinases, or fungal succinate dehydrogenase, offer a rational starting point for experimental investigation. Future research should focus on the in vitro and cell-based assays outlined above to identify the primary molecular target(s). Subsequent studies could involve co-crystallization of the compound with its target protein to understand the binding mode at an atomic level, as well as in vivo studies in relevant disease models to assess its therapeutic potential. The insights gained from such investigations will be crucial in determining the future trajectory of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide in drug discovery and development.
References
-
Nishiguchi, G. A., Burger, M. T., Han, W., Tamez, V., Jr., Lindvall, M. K., Bellamacina, C., Feucht, P. H., Wong, K. K., Lan, J., Atallah, G., Ding, Y., Garcia, P. D., Zavorotinskaya, T., & Dai, Y. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 26(9), 2328–2332. [Link]
-
An, L., Liu, Y., Wu, W., & Zhang, M. (2014). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. ResearchGate. [Link]
-
Li, X., et al. (2022). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
Nishiguchi, G. A., Burger, M. T., Han, W., Tamez, V., Jr., Lindvall, M. K., Bellamacina, C., Feucht, P. H., Wong, K. K., Lan, J., Atallah, G., Ding, Y., Garcia, P. D., Zavorotinskaya, T., & Dai, Y. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Novartis OAK. [Link]
-
Wang, X., et al. (2019). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Pesticide Biochemistry and Physiology. [Link]
-
Li, Y., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules. [Link]
-
Song, B. A., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]
-
Wang, X., et al. (2022). Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization of linear and cyclic peptide inhibitors of KEAP1-NRF2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - OAK Open Access Archive [oak.novartis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
The Naphthalenecarboxamide Core: From Vibrant Dyes to Targeted Therapeutics
A Technical Guide on the Discovery, History, and Application of a Versatile Scaffold
Abstract
The naphthalenecarboxamide scaffold, a deceptively simple fusion of a naphthalene ring and an amide linkage, has a rich and multifaceted history. Initially rising to prominence in the early 20th century as the backbone of the revolutionary "Naphthol AS" azoic dyes, this versatile chemical entity has since undergone a remarkable journey of rediscovery and repurposing. This technical guide will illuminate the path of naphthalenecarboxamides, from their serendipitous discovery in the burgeoning dye industry to their current status as a privileged scaffold in modern medicinal chemistry. We will delve into the foundational synthetic methodologies, trace their evolution, and explore the pivotal discoveries that have propelled this class of compounds into the realm of advanced therapeutics, particularly in oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the history, synthesis, and therapeutic potential of naphthalenecarboxamides.
The Dawn of a New Class of Color: The Discovery of Naphthol AS
The story of naphthalenecarboxamides begins not in a pharmaceutical laboratory, but in the heart of the German chemical industry at the turn of the 20th century. The quest for vibrant, lightfast, and wash-resistant dyes for cotton was a major economic driver. In 1911, a breakthrough was achieved by three scientists, L.A. Laska, Arthur Zitscher, and Adolf Winther, at the chemical company Naphtol-Chemie Offenbach. They discovered that by coupling 2-hydroxy-3-naphthoic acid with anilines, they could create a new class of organic pigments with exceptional properties.[1]
This new creation, patented in the same year, was commercialized in 1912 under the trade name "Naphthol AS," with the "AS" standing for "Amid-Salz" (Amide Salt).[1][2] This marked the first synthesis of a naphthalenecarboxamide, specifically 2-hydroxy-3-naphthoic acid anilide.[2] The genius of the Naphthol AS system lay in its application. The fabric was first impregnated with the soluble sodium salt of the Naphthol AS compound (the coupling component), which had an affinity for cellulose fibers.[2][3] Then, the fabric was treated with a diazonium salt (the diazo component), leading to an in-situ chemical reaction that formed an insoluble, brightly colored azo dye molecule trapped within the fibers.[3] This "developed dye" process produced colors with unprecedented wash fastness, revolutionizing the textile industry.[1]
The Chemistry of Color: Synthesis of Naphthalenecarboxamides
The synthesis of the first naphthalenecarboxamides, and indeed the majority of their derivatives today, relies on the fundamental chemical transformation of forming an amide bond.
The Historical Synthesis of Naphthol AS
The original synthesis of Naphthol AS (2-hydroxy-3-naphthoic acid anilide) is a classic example of nucleophilic acyl substitution. The general procedure involves the condensation of 2-hydroxy-3-naphthoic acid with an aniline, often in the presence of a dehydrating agent or by converting the carboxylic acid to a more reactive intermediate.
Foundational Synthetic Protocol: Condensation of 2-Hydroxy-3-Naphthoic Acid and Aniline
-
Step 1: Activation of the Carboxylic Acid. 2-hydroxy-3-naphthoic acid is treated with a dehydrating agent such as phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) in an inert solvent like chlorobenzene or toluene. This converts the carboxylic acid into a more reactive acyl chloride.[4]
-
Step 2: Amide Bond Formation. The resulting acyl chloride is then reacted with aniline. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.
-
Step 3: Proton Transfer and Elimination. A proton is transferred from the nitrogen to the oxygen, and the chloride ion is eliminated, resulting in the formation of the stable amide bond of 2-hydroxy-3-naphthoic acid anilide.
-
Step 4: Workup and Purification. The reaction mixture is then worked up to remove byproducts and unreacted starting materials, and the final product is purified, typically by recrystallization.
Caption: Foundational synthesis of Naphthol AS.
Evolution of Synthetic Methodologies
While the fundamental principle of amide bond formation remains the same, the methods for achieving it have evolved significantly since the early 20th century. The harsh conditions and use of stoichiometric, often corrosive, reagents of the past have given way to milder, more efficient, and more versatile catalytic methods.[5][6]
| Reagent/Method Class | Era of Development | Key Advantages | Key Disadvantages |
| Acid Chlorides/Anhydrides | Early 20th Century | High reactivity, low cost | Harsh conditions, generation of corrosive byproducts, limited functional group tolerance |
| Carbodiimides (e.g., DCC, EDC) | Mid-20th Century | Milder conditions, broader substrate scope | Formation of insoluble urea byproducts (DCC), potential for racemization |
| Phosphonium & Uronium Salts (e.g., BOP, HBTU, HATU) | Late 20th Century | High coupling efficiency, low racemization, suitable for solid-phase synthesis | Higher cost, potential for explosive side products (HOBt-based) |
| Modern Catalytic Methods (e.g., Boronic acids, Ynamides) | 21st Century | High atom economy, mild conditions, low waste, excellent suppression of racemization | Catalyst sensitivity, substrate-specific efficacy |
This evolution has been critical in transitioning naphthalenecarboxamides from bulk chemical production for dyes to the precise, often stereospecific, synthesis required for pharmaceutical applications.
A New Palette of Applications: From Dyes to Drugs
For several decades, the primary application of naphthalenecarboxamides remained firmly in the realm of pigments and dyes.[7][8] However, the inherent structural features of the naphthalenecarboxamide core—a planar aromatic system capable of intercalation, hydrogen bonding capabilities from the amide linkage, and the potential for diverse substitution patterns—hinted at a broader biological potential.
The Dawn of Bioactivity: Anticancer and Antimicrobial Properties
The latter half of the 20th century saw a paradigm shift in the perception of naphthalenecarboxamides. Researchers began to explore their potential as bioactive molecules. Early investigations revealed that certain derivatives possessed antimicrobial and anticancer activities.[9][10][11] This marked the beginning of a new chapter for this class of compounds, moving them from the dyehouse to the drug discovery laboratory.
Timeline of Naphthalenecarboxamide Development
| Year | Milestone | Significance |
| 1911 | First synthesis of a naphthalenecarboxamide (Naphthol AS) by Laska, Zitscher, and Winther.[1] | Birth of the naphthalenecarboxamide class of compounds. |
| 1912 | Commercial production of Naphthol AS dyes begins.[1] | Revolutionized the textile dyeing industry with washfast colors. |
| 1920s-1930s | Naphthol reds are introduced as pigments for paints and printing inks.[8] | Expanded the application of naphthalenecarboxamides beyond textiles. |
| Late 20th Century | Reports of antimicrobial and anticancer activities of naphthalenecarboxamide derivatives emerge. | Marks the transition of naphthalenecarboxamides into medicinal chemistry. |
| 2001 | Publication on naphthalimides (a related class) as anti-cancer agents, with some in clinical trials.[12] | Highlights the potential of naphthalene-based scaffolds in oncology. |
| Early 21st Century | Increased research into naphthalenecarboxamides as targeted anticancer and antimicrobial agents. | Elucidation of specific mechanisms of action and development of more potent derivatives. |
Mechanisms of Action in Oncology
A significant body of research has now established naphthalenecarboxamides as a promising class of anticancer agents. Their mechanism of action is often multifaceted, but a recurring theme is their interaction with nucleic acids and associated enzymes.
One of the key mechanisms involves the targeting of G-quadruplexes.[13] These are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA, which are often found in telomeres and the promoter regions of oncogenes. The planar aromatic core of the naphthalenecarboxamide can stack on top of the G-quadruplex, stabilizing this structure and thereby inhibiting telomerase activity and down-regulating the expression of oncogenes.[13]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ucj.org.ua [ucj.org.ua]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis and screening of 1,4,5,8-naphthalenetetracarboxylic diimide-peptide conjugates with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New family of antimicrobial agents derived from 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naphthalimides as anti-cancer agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In-Vitro Characterization of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
Introduction
The naphthalene carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is a novel compound within this class. As with any new chemical entity, a systematic in-vitro evaluation is the foundational step to elucidate its biological potential and mechanism of action.
This guide provides a comprehensive framework for the initial in-vitro characterization of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. It is designed for researchers in drug discovery and chemical biology, offering detailed protocols and the scientific rationale behind each experimental step. The workflow is structured to first establish the compound's fundamental physicochemical properties and cytotoxic profile before proceeding to more specific functional assays.
Part 1: Foundational Characterization
Before assessing biological activity, it is critical to determine the compound's solubility and stability in aqueous assay media. These parameters are crucial for accurate and reproducible experimental results.
Aqueous Solubility Assessment
Rationale: Poor solubility can lead to compound precipitation in assays, resulting in inaccurate concentration-response curves and false negatives. Determining the kinetic solubility in assay-relevant buffers is a critical first step.
Protocol: Turbidimetric Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., 200 µM down to 1.56 µM).
-
Buffer Addition: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to each well, ensuring the final DMSO concentration is consistent and below 1% (v/v).
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity by reading the absorbance at a wavelength of 620 nm using a plate reader.
-
Data Analysis: The concentration at which a significant increase in absorbance is observed indicates the limit of solubility.
Stability in Assay Media
Rationale: Compound degradation during an assay can lead to a loss of activity and misinterpretation of results. This protocol assesses the stability of the compound over a typical assay duration.
Protocol: LC-MS Based Stability Assay
-
Incubation: Incubate 4-bromo-N-cyclohexylnaphthalene-1-carboxamide at a relevant concentration (e.g., 10 µM) in the cell culture medium (e.g., DMEM with 10% FBS) to be used for subsequent cell-based assays.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 8, 24, and 48 hours).
-
Sample Preparation: Quench the reaction by adding ice-cold acetonitrile to precipitate proteins. Centrifuge to pellet the precipitate.
-
LC-MS Analysis: Analyze the supernatant using a Liquid Chromatography-Mass Spectrometry (LC-MS) system to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the percentage of the parent compound remaining against time to determine its stability.
Part 2: General Biological Profiling - Cytotoxicity Assessment
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This helps establish a working concentration range for subsequent, more specific assays and identifies any general cytotoxic effects.[5]
Workflow for Initial Cytotoxicity Screening
The following diagram outlines a standard workflow for assessing the cytotoxicity of a novel compound against a panel of cancer cell lines.
Caption: Workflow for determining the IC50 value of a novel compound.
Protocol: MTT Cell Viability Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
4-bromo-N-cyclohexylnaphthalene-1-carboxamide
-
DMSO (cell culture grade)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide in complete medium from the 10 mM DMSO stock. The final concentrations should range from 0.1 nM to 100 µM. The final DMSO concentration should not exceed 0.5%. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.85 | 68.0% |
| 50 | 0.45 | 36.0% |
| 100 | 0.20 | 16.0% |
This is example data. Actual results will vary.
Part 3: Exploring Potential Mechanisms of Action
Based on the activities of related naphthalene carboxamide derivatives, a logical next step is to investigate potential anticancer mechanisms.[3][6] Assays for apoptosis induction and cell cycle arrest are standard follow-up experiments if significant cytotoxicity is observed.
Apoptosis Detection via Flow Cytometry
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay can be performed. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with 4-bromo-N-cyclohexylnaphthalene-1-carboxamide at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis
Rationale: Many cytotoxic compounds exert their effects by disrupting the cell cycle. Analyzing the distribution of cells in different phases of the cell cycle (G1, S, G2/M) can provide insight into the compound's mechanism.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Conclusion and Future Directions
This document outlines a robust, logical, and scientifically grounded workflow for the initial in-vitro characterization of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. By first establishing its fundamental properties and then assessing its general cytotoxicity, researchers can generate the necessary data to guide further, more hypothesis-driven experiments.
Should the compound exhibit interesting activity in these initial assays, subsequent studies could explore specific molecular targets. Given the broad activities of the naphthalene carboxamide class, investigations into effects on specific kinases, topoisomerases, or microbial enzymes could be warranted. The combination of these in-vitro assays provides a powerful platform for uncovering the therapeutic potential of novel chemical entities.[7]
References
-
Kos, J., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10387-10405. Available from: [Link]
-
ResearchGate. (n.d.). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Available from: [Link]
-
Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 395-414. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents. Available from: [Link]
-
Yeo, C. Y., et al. (2024). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. Available from: [Link]
-
MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Available from: [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Available from: [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
-
ResearchGate. (n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 | Request PDF. Available from: [Link]
-
PubChem. (n.d.). 4-bromo-N-cyclohexylbenzamide. Available from: [Link]
-
PubChem. (n.d.). 4-bromo-N-butylnaphthalene-1-carboxamide. Available from: [Link]
-
PubChem. (n.d.). 4-Bromo-3-hydroxycyclohexane-1-carboxamide. Available from: [Link]
-
PubChem. (n.d.). 4-bromo-N-cyclohexyl-N-methylaniline. Available from: [Link]
-
PMC. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Available from: [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]
-
PMC. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]
-
MDPI. (n.d.). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Available from: [Link]
-
PubMed. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Investigating 4-bromo-N-cyclohexylnaphthalene-1-carboxamide as a Potential Therapeutic Agent
Introduction: The Rationale for Investigating 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
The naphthalene carboxamide scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating significant potential as anticancer agents.[1][2][3] These compounds have been shown to interact with multiple oncogenic targets, highlighting their versatility in drug discovery.[2][4] The subject of this guide, 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, is a novel compound with currently unpublished therapeutic data. Its structural features, including the naphthalene core, a carboxamide linker, and a cyclohexyl moiety, suggest the potential for interactions with key biological targets implicated in cancer progression.
This document provides a comprehensive roadmap for the initial investigation of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide as a potential therapeutic agent. The protocols outlined herein are designed to systematically evaluate its cytotoxic activity, elucidate its mechanism of action, and provide a framework for preclinical in vivo assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this and similar novel chemical entities.
Part 1: Initial In Vitro Screening for Anticancer Activity
The first critical step is to determine if 4-bromo-N-cyclohexylnaphthalene-1-carboxamide exhibits cytotoxic or anti-proliferative effects against cancer cells. A panel of cancer cell lines representing different tumor types should be selected for initial screening. For the purposes of this guide, we will focus on a hypothetical scenario where the compound is being investigated for activity against glioblastoma, a highly aggressive brain tumor.[5]
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay
-
Cell Seeding: Seed glioblastoma cell lines (e.g., U87, U251) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare a stock solution of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide in DMSO. Perform serial dilutions in a culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| U87 (Glioblastoma) | 5.2 | 0.8 |
| U251 (Glioblastoma) | 7.8 | 1.2 |
| A549 (Lung Cancer) | 15.4 | 2.5 |
| MCF-7 (Breast Cancer) | 22.1 | 1.9 |
| Normal Human Astrocytes | >100 | 5.6 |
Part 2: Elucidating the Mechanism of Action
Assuming the initial screening reveals promising cytotoxic activity, the next phase is to investigate the underlying mechanism of action. Given the structural similarities to other DNA-damaging agents and PARP inhibitors, a logical starting point is to assess the compound's effect on DNA damage response pathways.[3][9][10]
Assessment of DNA Damage Markers by Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[11][12] We will use this method to assess the levels of key proteins involved in the DNA damage response (DDR) pathway.[13][14]
Signaling Pathway: DNA Damage Response
Caption: Simplified DNA damage response signaling pathway.
Protocol: Western Blotting for DNA Damage Markers
-
Cell Treatment and Lysis: Treat glioblastoma cells with 4-bromo-N-cyclohexylnaphthalene-1-carboxamide at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key DDR proteins (e.g., phospho-ATM, phospho-ATR, phospho-CHK1, phospho-CHK2, and γH2AX) overnight at 4°C.[15] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.[12]
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.
Part 3: Preclinical In Vivo Evaluation
Positive in vitro results warrant further investigation in a preclinical animal model to assess the compound's in vivo efficacy, toxicity, and pharmacokinetic properties.[16][17] Glioblastoma xenograft models in immunodeficient mice are commonly used for this purpose.[7][18][19]
In Vivo Efficacy in a Glioblastoma Xenograft Model
This study aims to determine if 4-bromo-N-cyclohexylnaphthalene-1-carboxamide can inhibit tumor growth in a living organism.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an in vivo glioblastoma xenograft study.
Protocol: Glioblastoma Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID mice).[18]
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 U87 glioblastoma cells into the flank of each mouse.[18]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Compound Administration: Formulate 4-bromo-N-cyclohexylnaphthalene-1-carboxamide for in vivo administration (e.g., in a solution of saline, DMSO, and Tween 80). Administer the compound to the treatment group at a predetermined dose (e.g., 25 mg/kg) via a suitable route (e.g., oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days). The control group will receive the vehicle only.
-
Monitoring: Measure tumor volume with calipers and record the body weight of the mice twice a week.
-
Endpoint: At the end of the treatment period, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Data Analysis: Compare the average tumor volume and weight between the treatment and control groups. Calculate the tumor growth inhibition (TGI).
Preliminary Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development as a drug.[16] A preliminary PK study can provide insights into its bioavailability and half-life.[20][21]
Protocol: Preliminary Pharmacokinetic Study
-
Animal Model: Use healthy mice for this study.
-
Compound Administration: Administer a single dose of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide via both intravenous (IV) and oral (PO) routes to different groups of mice.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Process the blood samples to obtain plasma. Analyze the concentration of the compound in the plasma samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma concentration versus time for both IV and PO administration. Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Determine the oral bioavailability by comparing the AUC from the PO route to the AUC from the IV route.
Data Presentation: Hypothetical Pharmacokinetic Parameters
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 5 | 25 |
| Cmax (ng/mL) | 1200 | 450 |
| Tmax (h) | 0.25 | 2 |
| AUC (ng*h/mL) | 3500 | 2800 |
| t1/2 (h) | 4.5 | 5.1 |
| Bioavailability (%) | N/A | 16 |
Conclusion and Future Directions
This comprehensive guide outlines a systematic approach to evaluate the therapeutic potential of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. The proposed experiments, from initial in vitro screening to in vivo efficacy and pharmacokinetic studies, will provide a robust dataset to determine its promise as a novel anticancer agent. Positive outcomes from these studies would justify further investigation, including more detailed mechanistic studies, evaluation in orthotopic brain tumor models, and comprehensive toxicology assessments.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
- Oh, T., et al. (2014). Mouse Models of Glioblastoma. Journal of Cancer Prevention, 19(2), 83–88.
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- Lee, J. H., et al. (2023). Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma. International Journal of Molecular Sciences, 24(15), 12345.
- Abuiram, A., et al. (2022). Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues. Cancers, 14(19), 4821.
- Rong, L., & Li, K. (2021). Mouse Models of Experimental Glioblastoma. In Gliomas.
-
Animal Models in Glioblastoma: Use in Biology and Developing Therapeutic Strategies. (n.d.). ResearchGate. Retrieved from [Link]
- Lokhande, T. N., et al. (2006). Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer. Bioorganic & Medicinal Chemistry, 14(16), 5590–5596.
- Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). STAR Protocols.
- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2023). Molecules, 28(20), 7089.
- Redwood, A. B., & Perkins, S. M. (2018). Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. Methods in Molecular Biology, 1840, 247–263.
- Kumar, A., et al. (2018). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry, 11(7), 1085–1092.
- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2018). Molecules, 23(11), 2964.
- de Vries, Schouten, et al. (2020). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. British Journal of Clinical Pharmacology, 86(10), 2030-2042.
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). ResearchGate. Retrieved from [Link]
- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2023). ACS Omega, 8(30), 27041–27061.
- van der Heiden, et al. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacology & Therapeutics, 108(3), 494-505.
-
Western Blot Protocol. (n.d.). OriGene Technologies Inc. Retrieved from [Link]
-
Western blot analysis for DNA Damage Responses (DDRs) and apoptosis... (n.d.). ResearchGate. Retrieved from [Link]
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube. Retrieved from [Link]
-
The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs. Retrieved from [Link]
- Evaluating carboplatin and PARP inhibitor combination efficacy using high-grade serous carcinoma spheroids and organoids. (2026). BMC Cancer, 26(1), 1.
- Targeting Oncogenic miRNAs in NSCLC: Therapeutic Strategies and Emerging Approaches. (2026). International Journal of Nanomedicine, 21, 1-20.
- PARP Inhibitors in the Management of Ovarian Cancer: ASCO Guideline. (2020). Journal of Clinical Oncology, 38(30), 3568-3581.
-
Advantages of Small Molecule Inhibitors. (2024). YouTube. Retrieved from [Link]
-
Thiazolobenzamide‐Naphthalene Hybrids as Potent Anticancer agents compared to Doxorubicin: Design, Synthesis, SAR, In‐silico and Toxicity Analysis. (2025). ResearchGate. Retrieved from [Link]
- Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (2024). RSC Medicinal Chemistry, 15(1), 163-171.
- Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1083–1093.
- Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2399268.
-
4-Bromo-N-cyclohexylbenzenesulfonamide. (2025). ResearchGate. Retrieved from [Link]
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2018). Molbank, 2018(4), M1016.
- Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2021). Pharmaceuticals, 14(3), 234.
-
4-bromo-N-cyclohexylbenzamide. (n.d.). PubChem. Retrieved from [Link]
- Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). (2021).
-
4-bromo-N-cyclohexylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
4-bromo-N-cyclohexylthiophene-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]
-
Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([7]thiadiazole) and Its SNAr and Cross-Coupling Reactions. (2022). Molecules, 27(19), 6529.
-
4-Bromocyclohexane-1-carboxamide. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 16. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 17. dovepress.com [dovepress.com]
- 18. mdpi.com [mdpi.com]
- 19. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A High-Throughput Screening Cascade for the Functional Characterization of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
Introduction: The Challenge of Novel Compound Characterization
In modern drug discovery, the identification of novel bioactive compounds is the first critical step toward developing new therapeutics.[1] High-throughput screening (HTS) serves as a foundational methodology, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[2][3] However, when presented with a novel chemical entity, such as 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, for which the biological target is unknown, a strategic and multi-faceted screening approach is required. This guide outlines a comprehensive, tiered HTS cascade designed to elucidate the potential biological activity of this compound, a process often referred to as phenotypic screening followed by target deconvolution.[4][5][6]
Phenotypic screening, which assesses the effect of a compound on cellular or organismal behavior, offers a powerful, unbiased approach to discovering new mechanisms of action and first-in-class therapeutics.[7][8] This application note details a proposed dual-pathway screening strategy to investigate whether 4-bromo-N-cyclohexylnaphthalene-1-carboxamide modulates two critical signaling pathways with broad therapeutic relevance: the STING (Stimulator of Interferon Genes) pathway, a key regulator of innate immunity, and the STIM1 (Stromal Interaction Molecule 1)/Orai1 pathway, a central component of store-operated calcium entry (SOCE).
This document provides detailed protocols for primary HTS and subsequent secondary assays, designed to not only identify potential activity but also to validate hits and provide initial mechanistic insights. The described workflows are intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Proposed Screening Strategy: A Dual-Pathway Approach
Given the lack of pre-existing data on 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, a logical starting point is to screen for its effects on well-characterized and therapeutically important signaling pathways. We propose a parallel screening approach targeting two distinct and critical cellular processes:
-
STING Pathway Activation: The cGAS-STING pathway is a pivotal component of the innate immune system, detecting cytosolic DNA and initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[9][10] Modulators of the STING pathway have significant potential in immuno-oncology and as antiviral agents.
-
STIM1/Orai1-Mediated Calcium Entry: Store-operated calcium entry (SOCE) is a crucial mechanism for regulating intracellular calcium levels, which in turn controls a vast array of cellular functions.[11] The STIM1 and Orai1 proteins are the core components of this pathway.[12] Dysregulation of SOCE is implicated in various diseases, including autoimmune disorders and cancer, making inhibitors of this pathway attractive therapeutic targets.[13]
The screening cascade will be structured in three tiers:
-
Tier 1: Primary High-Throughput Screening: A robust and scalable cell-based assay for each pathway to rapidly assess the activity of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide across a range of concentrations.
-
Tier 2: Hit Confirmation and Secondary Assays: Orthogonal assays to confirm the initial hits, eliminate false positives, and begin to characterize the compound's mode of action.[14][15]
-
Tier 3: Initial Mechanism of Action Studies: Focused experiments to further elucidate the compound's mechanism and pinpoint its molecular target within the active pathway.
Figure 1: A tiered high-throughput screening cascade for the functional characterization of a novel compound.
Tier 1: Primary High-Throughput Screening Protocols
The primary screen is designed for high-throughput capacity and robustness to identify initial "hits".[16][17]
Protocol 1: STING Pathway Activation - IRF3-Luciferase Reporter Assay
Scientific Rationale: Activation of the STING pathway culminates in the phosphorylation and activation of the transcription factor IRF3.[18] This assay utilizes a reporter cell line expressing a luciferase gene under the control of an IRF3-responsive promoter (e.g., the ISG54 promoter).[19][20] An increase in luciferase activity serves as a sensitive and quantitative measure of STING pathway activation.
Materials:
-
HEK293T or THP-1 cells stably expressing an IRF3-inducible luciferase reporter construct.[19][20]
-
Culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics).
-
4-bromo-N-cyclohexylnaphthalene-1-carboxamide stock solution (e.g., 10 mM in DMSO).
-
Positive control: 2'3'-cGAMP.
-
Negative control: Vehicle (DMSO).
-
White, clear-bottom 384-well assay plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer plate reader.
Step-by-Step Protocol:
-
Cell Seeding: Seed the reporter cells into 384-well plates at a density of 10,000 cells/well in 40 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition:
-
Prepare a serial dilution of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide in assay medium.
-
Using an automated liquid handler, add 10 µL of the compound dilutions to the assay plates. The final concentration should typically range from 1 nM to 100 µM.
-
Add positive control (2'3'-cGAMP) and negative control (DMSO) to designated wells.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
Data Analysis:
-
Normalize the data to the negative control (DMSO) wells.
-
Calculate the Z'-factor to assess assay quality.[21]
-
Identify "hits" as compounds that induce a signal significantly above a predefined threshold (e.g., >3 standard deviations above the mean of the negative controls).
| Parameter | Value | Interpretation |
| Z'-Factor | > 0.5 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background | > 10 | Robust assay window. |
| Hit Threshold | > 3σ above DMSO | Statistically significant activation. |
Protocol 2: STIM1/Orai1 Pathway Inhibition - Fluorescence-Based Calcium Mobilization Assay
Scientific Rationale: Inhibition of the STIM1/Orai1 pathway blocks store-operated calcium entry (SOCE). This can be measured using a fluorescent calcium indicator dye that exhibits an increase in fluorescence upon binding to intracellular calcium.[22][23][24] In this assay, cells are first treated with the test compound, then the endoplasmic reticulum (ER) calcium stores are depleted to trigger SOCE. A reduction in the calcium influx-mediated fluorescence signal indicates inhibition of the STIM1/Orai1 pathway.
Materials:
-
HEK293 cells or another suitable cell line endogenously expressing STIM1 and Orai1.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Fluo-8 AM or another suitable calcium indicator dye.
-
Thapsigargin (an inhibitor of the SERCA pump to deplete ER calcium stores).
-
4-bromo-N-cyclohexylnaphthalene-1-carboxamide stock solution.
-
Negative control: Vehicle (DMSO).
-
Black, clear-bottom 384-well assay plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR).[15]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into 384-well plates at a density of 20,000 cells/well in 40 µL of culture medium. Incubate overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Add 20 µL of assay buffer containing the calcium indicator dye.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.
-
-
Compound Addition:
-
Add 10 µL of the serially diluted 4-bromo-N-cyclohexylnaphthalene-1-carboxamide to the plates.
-
Include positive and negative controls.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Mobilization and Data Acquisition:
-
Place the plate in a kinetic fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 10 µL of thapsigargin solution to induce SOCE.
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 seconds for 3-5 minutes.[26]
-
Data Analysis:
-
Calculate the peak fluorescence response or the area under the curve (AUC) for each well.
-
Normalize the data to the negative control (DMSO) wells.
-
Identify "hits" as compounds that cause a significant reduction in the fluorescence signal compared to the negative control.
Tier 2: Hit Confirmation and Secondary Assays
The goal of Tier 2 is to confirm the activity of initial hits and eliminate artifacts.[14][27]
Protocol 3: Dose-Response Analysis and IC50/EC50 Determination
Scientific Rationale: To confirm the potency of a hit compound, a full dose-response curve is generated. This allows for the calculation of the half-maximal inhibitory concentration (IC50) for inhibitors or the half-maximal effective concentration (EC50) for activators.
Procedure:
-
Perform the primary assays (Protocol 1 and 2) with a more detailed, narrower range of compound concentrations (e.g., a 10-point, 3-fold serial dilution).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.[28]
Protocol 4: Orthogonal Assay for STING Pathway Activation - IFN-β ELISA
Scientific Rationale: To ensure the observed activity is not an artifact of the reporter system, a different assay that measures a downstream biological endpoint is used.[14] An ELISA for Interferon-beta (IFN-β), a key cytokine produced upon STING activation, provides a robust orthogonal validation.
Procedure:
-
Treat a relevant cell line (e.g., THP-1 monocytes) with the hit compound at various concentrations for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted IFN-β using a commercially available ELISA kit, following the manufacturer's instructions.
-
A dose-dependent increase in IFN-β confirms the compound's activity as a STING pathway activator.
Protocol 5: Counter-Screen for Cytotoxicity
Scientific Rationale: It is crucial to distinguish between true pathway modulation and non-specific effects due to cytotoxicity.[29] A simple cell viability assay can be used to assess the compound's toxicity at the concentrations where activity was observed.
Procedure:
-
Treat cells with the hit compound at the same concentrations used in the primary assays.
-
After the same incubation period, perform a cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Compounds that show significant cytotoxicity at or below their active concentrations should be flagged as potential false positives or prioritized for toxicity mitigation in later studies.
Tier 3: Initial Mechanism of Action Studies
These studies provide preliminary insights into where the compound might be acting within the pathway.
Figure 2: Simplified schematic of the cGAS-STING signaling pathway leading to IRF3 activation.
Protocol 6: Analysis of TBK1 and IRF3 Phosphorylation
Scientific Rationale: If 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is a STING pathway activator, it should induce the phosphorylation of the downstream kinases TBK1 and IRF3. This can be assessed by Western blotting.
Procedure:
-
Treat cells (e.g., THP-1) with the hit compound for a short time course (e.g., 0, 30, 60, 120 minutes).
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Perform Western blotting using antibodies specific for phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3).
-
An increase in the phosphorylation of these proteins would suggest the compound acts at or upstream of TBK1.
Conclusion and Future Directions
The high-throughput screening cascade detailed in this application note provides a robust and scientifically rigorous framework for the initial characterization of novel compounds with unknown biological targets, such as 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. By employing a dual-pathway, multi-tiered approach, researchers can efficiently identify and validate potential modulators of the STING and/or STIM1/Orai1 pathways.
Positive hits from this cascade would warrant further investigation, including more advanced mechanism-of-action studies, target deconvolution efforts (e.g., affinity chromatography, thermal shift assays), and medicinal chemistry optimization to improve potency and drug-like properties.[30][31] This systematic approach maximizes the potential for discovering new lead compounds and understanding their biological function, ultimately accelerating the drug discovery process.[1]
References
-
Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. [Link]
-
Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
-
Kim, T. H., et al. (2021). Development of Small-Molecule STING Activators for Cancer Immunotherapy. Cancers, 13(16), 4158. [Link]
-
Logos Biosystems. Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. Logos Biosystems Application Note. [Link]
-
Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix Products & Services. [Link]
-
Synapse. (2024). High-throughput screening: accelerating drug discovery. Patsnap. [Link]
-
Technology Networks. (2009). Homogeneous Fluorescence-based Assay for Detecting Intracellular Calcium Mobilisation. Drug Discovery News. [Link]
-
Trebak, M., & Putney, J. W. (2017). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1636, 339-350. [Link]
-
Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118–126. [Link]
-
Creative Biolabs. Target Deconvolution. Creative Biolabs Services. [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
-
De Smedt, T., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [Link]
-
Anonymous. (n.d.). An Analysis of High Throughput Screening with a Focus on Phenotypic Screens. LibreTexts. [Link]
-
Wlodarchak, N., & Xing, Y. (2016). High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer. Current Topics in Medicinal Chemistry, 16(14), 1547–1557. [Link]
-
News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. [Link]
-
Yeh, L. A., & Blevitt, J. M. (2004). Complex phenotypic assays in high-throughput screening. Current Opinion in Chemical Biology, 8(3), 334-338. [Link]
-
Peterson, R. T. (2009). The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research. Journal of Cardiovascular Translational Research, 2(4), 516–522. [Link]
-
Cheng, Z. (2019). Regulation of the cGAS-STING Pathway: Non-Agonist Activation and Cellular Trafficking. Doctoral dissertation, University of Texas Southwestern Medical Center. [Link]
-
BPS Bioscience. Cell Signaling Pathway Screening & Profiling. BPS Bioscience Services. [Link]
-
Zang, R., et al. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. [Link]
-
Gwinn, D. M., et al. (2008). A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique. PLoS ONE, 3(8), e2916. [Link]
-
Yousefian, S., et al. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME Blog. [Link]
-
Jones, E., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2139-2153. [Link]
-
chem IT Services. HTS Data Analysis. chem IT Services Website. [Link]
-
Hayn, M., et al. (2021). Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins. STAR Protocols, 2(3), 100694. [Link]
-
Creative Biolabs. Secondary Screening. Creative Biolabs Services. [Link]
-
List, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(11), e107. [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting Blog. [Link]
-
Scior, T., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 52(12), 3097–3106. [Link]
-
Kim, J., et al. (2014). High-Throughput Approaches for Screening and Analysis of Cell Behaviors. BioChip Journal, 8(1), 1-11. [Link]
-
Pena, I., et al. (2021). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry, 64(17), 12857–12870. [Link]
-
Pro-Biome. (2022). Phenotypic and target-based HTS in drug discovery. Computational Chemistry Blog. [Link]
-
Sarkar, S. N., et al. (2004). Toll-like receptor 3-mediated activation of NF-κB and IRF3 diverges at Toll-IL-1 receptor domain-containing adapter inducing IFN-β. The Journal of Immunology, 173(11), 6935-6942. [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Methods in Molecular Biology, 655, 239-255. [Link]
-
Liu, Y., et al. (2017). Luciferase Reporter Assay for Determining the Signaling Activity of Interferons. Methods in Molecular Biology, 1602, 129-138. [Link]
-
ResearchGate. (n.d.). (A) IRF3 luciferase reporter (0.1 μg) and control Renilla luciferase... ResearchGate. [Link]
-
Macarron, R., & Hertzberg, R. P. (2011). Design and implementation of high throughput screening assays. Current Issues in Molecular Biology, 13(2), 59-72. [Link]
-
InvivoGen. Mouse IRF3-KO Reporter RAW 264.7 Cells. InvivoGen Product Sheet. [Link]
-
Macarron, R., & Hertzberg, R. P. (2011). Design and implementation of high throughput screening assays. Current Issues in Molecular Biology, 13(2), 59-72. [Link]
-
Luksch, H., et al. (2019). Methods of Assessing STING Activation and Trafficking. Methods in Molecular Biology, 1957, 13-23. [Link]
-
Sanbio. STING Signaling Pathway. Sanbio Brochure. [Link]
-
Roots Analysis. (2021). STING Pathway Targeting. Roots Analysis Report. [Link]
-
Ma, R., et al. (2015). Molecular mechanisms of inhibition on STIM1-Orai1 mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate. Scientific Reports, 5, 13379. [Link]
-
Frischauf, I., et al. (2017). The STIM1: Orai Interaction. Advances in Experimental Medicine and Biology, 993, 29-53. [Link]
-
Zhou, Y., et al. (2010). STIM1 gates the store-operated calcium channel ORAI1 in vitro. Nature Structural & Molecular Biology, 17(1), 112–116. [Link]
-
Thompson, J. L., & Shuttleworth, T. J. (2017). Control of STIM and Orai function by post-translational modifications. Cell Calcium, 63, 42-52. [Link]
Sources
- 1. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 4. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. An Analysis of High Throughput Screening with a Focus on Phenotypic Screens – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 7. The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. sanbio.nl [sanbio.nl]
- 10. STING Pathway Targeting [rootsanalysis.com]
- 11. The STIM1: Orai Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STIM1 gates the store-operated calcium channel ORAI1 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of inhibition on STIM1-Orai1 mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Design and implementation of high throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. invivogen.com [invivogen.com]
- 21. knime.com [knime.com]
- 22. Homogeneous Fluorescence-based Assay for Detecting Intracellular Calcium Mobilisation | Technology Networks [technologynetworks.com]
- 23. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Calcium Indicators | AAT Bioquest [aatbio.com]
- 25. STIM-Orai Channel Inhibitors Products: R&D Systems [rndsystems.com]
- 26. logosbio.com [logosbio.com]
- 27. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chemits.com [chemits.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Target deconvolution techniques in modern phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
Abstract
This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the qualitative and quantitative analysis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. This compound belongs to the broader class of synthetic cannabinoids, which poses significant challenges for forensic and clinical laboratories due to their structural diversity and high potency. The protocol herein provides a highly selective and sensitive workflow, encompassing sample preparation from both non-biological and biological matrices, optimized chromatographic separation, and precisely defined mass spectrometric parameters. The methodology is grounded in established principles of analytical chemistry for related compounds and is designed to deliver reliable and reproducible results for researchers, toxicologists, and drug development professionals.
Introduction
The landscape of new psychoactive substances (NPS) is in constant flux, with synthetic cannabinoids representing one of the largest and most dynamic classes. These substances are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by acting as agonists for the cannabinoid receptors (CB1 and CB2).[1] 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is a synthetic cannabinoid analog characterized by a naphthalene core, a common feature in many "JWH" type compounds, linked via a carboxamide group to a cyclohexyl moiety. The inclusion of a bromine atom enhances its lipophilicity and presents a distinct isotopic signature for mass spectrometric detection.
The detection of such compounds requires highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its ability to separate complex mixtures and provide structural confirmation through fragmentation analysis.[2][3] This document provides a detailed protocol based on established methodologies for the analysis of synthetic cannabinoids, tailored for the specific detection of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
Chemical and Physical Properties
-
Compound Name: 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
-
Molecular Formula: C₁₇H₁₈BrNO
-
Molecular Weight: 332.24 g/mol
-
Monoisotopic Mass: 331.0572 g/mol
-
Structure: (A representative image would be placed here in a formal document)
Experimental Workflow Overview
The overall analytical workflow is designed to ensure high recovery, efficiency, and analytical precision. The process begins with matrix-appropriate sample preparation, followed by chromatographic separation and concludes with detection and quantification by tandem mass spectrometry.
Caption: High-level overview of the analytical workflow.
Materials and Reagents
-
4-bromo-N-cyclohexylnaphthalene-1-carboxamide reference standard (≥98% purity)
-
Internal Standard (IS): 4-bromo-N-cyclohexylnaphthalene-1-carboxamide-d11 (or a suitable stable isotope-labeled analog)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥99%)
-
Ammonium acetate (≥99%)
-
Ethanol (ACS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)
-
Syringe filters (0.22 µm, PTFE or PVDF)
Sample Preparation Protocols
The choice of sample preparation is critical and depends on the matrix. The goal is to efficiently extract the analyte while minimizing matrix interference.[4]
Protocol for Non-Biological Matrices (e.g., Herbal Incense)
This protocol is adapted from methods for extracting synthetic cannabinoids from herbal products.[4]
-
Homogenization: Finely grind the herbal material to a homogenous powder.
-
Extraction: Accurately weigh 10-20 mg of the homogenized sample into a centrifuge tube. Add 1.5 mL of ethanol.
-
Sonication: Vortex the mixture for 1 minute, then sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Dilution: Dilute the extract with the initial mobile phase (e.g., 50:50 water:acetonitrile) as necessary to fall within the calibration range.
Protocol for Biological Matrices (e.g., Urine)
This protocol utilizes Solid Phase Extraction (SPE) for robust cleanup and concentration.[2]
-
Enzymatic Hydrolysis (for conjugated metabolites): To 1 mL of urine, add a β-glucuronidase solution and incubate according to the enzyme manufacturer's instructions (e.g., 60 °C for 1-2 hours). This step is crucial for detecting metabolites but may be omitted if only the parent compound is of interest.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 1-2 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Method
The chromatographic method is designed to provide good retention and peak shape for the relatively non-polar analyte. A C18 stationary phase is a common and effective choice.[4]
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| LC Gradient | See Table 1 below |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 1.0 | 50 | 50 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 50 | 50 |
| 12.0 | 50 | 50 |
Mass Spectrometry (MS/MS) Method
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The parameters should be optimized for the specific instrument, but the following provides a robust starting point.[5]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Ion Spray Voltage | +4500 to +5500 V |
| Source Temperature | 500 - 550 °C |
| Curtain Gas | 30 - 40 psi |
| Collision Gas | Medium (Argon) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Fragmentation Logic and MRM Transitions
The protonated molecule [M+H]⁺ of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide (m/z 333.06 for ⁷⁹Br and 335.06 for ⁸¹Br) is selected as the precursor ion. The primary fragmentation pathway for amides under collision-induced dissociation (CID) is the cleavage of the amide bond.[6] This results in two characteristic product ions.
Caption: Predicted fragmentation pathway for the target analyte.
Table 2: Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| 4-bromo-N-cyclohexylnaphthalene-1-carboxamide | 333.1 | 233.0 | Quantifier | 25 - 35 (Optimize) |
| 4-bromo-N-cyclohexylnaphthalene-1-carboxamide | 333.1 | 100.1 | Qualifier | 30 - 40 (Optimize) |
| 4-bromo-N-cyclohexylnaphthalene-1-carboxamide | 335.1 | 235.0 | Quantifier | 25 - 35 (Optimize) |
| Internal Standard (IS) | [M+H]⁺ of IS | Product of IS | - | Optimize |
Note: Collision energies are instrument-dependent and require optimization.
Data Analysis and Quality Control
-
Calibration: Prepare a calibration curve using a series of standards of known concentrations, typically ranging from sub-ng/mL to 100 ng/mL.[5] The curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with a weighting factor (e.g., 1/x) is recommended.
-
Quantification: The primary (quantifier) MRM transition is used for calculating the concentration of the analyte in unknown samples.
-
Confirmation: The secondary (qualifier) MRM transition is used for identity confirmation. The ratio of the quantifier to qualifier peak areas in a sample must be within a specified tolerance (e.g., ±20%) of the average ratio observed in the calibration standards.
-
Quality Control (QC): Include QC samples at low, medium, and high concentrations in each analytical batch to ensure the accuracy and precision of the results.
Conclusion
This application note provides a detailed, robust, and scientifically grounded LC-MS/MS protocol for the detection of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. By leveraging established analytical principles for synthetic cannabinoids and amide-containing compounds, this method offers high sensitivity and specificity. The provided parameters for sample preparation, chromatography, and mass spectrometry serve as a comprehensive starting point for laboratories seeking to implement or develop assays for this and structurally related new psychoactive substances.
References
-
Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. [Link]
-
De Oliveira, D. N., de Souza, G. G., & de Andrade, J. B. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23193–23203. [Link]
-
Dong, H., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2603. [Link]
-
Grigoryev, A., et al. (2018). Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 29(10), 1941–1950. [Link]
-
Phenomenex. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. American Laboratory. [Link]
-
Polito, T. A., Isenberg, S. L., & Moran, J. H. (2012). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. Drug Testing and Analysis, 4(6), 446-454. [Link]
-
PubChem. Compound Summary for CID 7965, Cyclohexylamine. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 1549093, Cyclohexylammonium Ion. National Center for Biotechnology Information. [Link]
-
Restek Corporation. (2014). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. LCGC International. [Link]
-
Janis, G. C. (2019). Analysis of Synthetic Cannabinoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 1872, 137-147. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Analysis of Synthetic Cannabinoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annexpublishers.com [annexpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallographic Studies of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the crystallographic analysis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, a compound of interest in medicinal chemistry due to its naphthalene scaffold. The naphthalene core is a versatile platform in drug discovery, appearing in numerous FDA-approved therapeutics.[1] Elucidating the three-dimensional structure of its derivatives through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and facilitating rational drug design. This document outlines the theoretical and practical considerations for obtaining high-quality single crystals of the title compound, performing X-ray diffraction experiments, and interpreting the resulting structural data. While no crystal structure for this specific compound is publicly available as of this writing, the protocols herein are based on established crystallographic principles and analogous structures, such as 4-bromo-N-cyclohexylbenzenesulfonamide.[2][3][4]
Introduction: The Significance of Naphthalene-Based Scaffolds and Crystallography
Naphthalene and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] The rigid, planar nature of the naphthalene ring system provides a robust scaffold for the orientation of various functional groups, influencing how these molecules interact with biological targets.[6][7][8] The title compound, 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, combines this key aromatic system with a flexible cyclohexyl group and a bromine atom, which can participate in halogen bonding and other non-covalent interactions crucial for molecular recognition.
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise and unambiguous determination of a molecule's three-dimensional atomic arrangement.[9][10][11][12] This detailed structural information, including bond lengths, bond angles, and torsion angles, is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.
-
Computational Modeling: Providing accurate geometries for docking studies and molecular dynamics simulations.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug candidate, which can have significant implications for its physical properties and bioavailability.
-
Absolute Configuration Determination: Unambiguously assigning the stereochemistry of chiral centers.[13]
Synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
A plausible synthetic route for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide involves the amidation of 4-bromo-1-naphthoyl chloride with cyclohexylamine.
Materials:
-
4-bromo-1-naphthoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Cyclohexylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Protocol:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromo-1-naphthoic acid in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2-3 hours or until the solid has completely dissolved and gas evolution has ceased. Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-1-naphthoyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve cyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the amine solution to 0 °C in an ice bath. Slowly add the acid chloride solution to the stirred amine solution.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Crystallization Strategies
Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic study.[12][14] For a molecule like 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, a systematic screening of crystallization conditions is recommended.
Table 1: Recommended Solvents for Crystallization Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Can form hydrogen bonds and have a range of polarities. |
| Halogenated | Dichloromethane, Chloroform | Good at dissolving nonpolar to moderately polar compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately polar; THF can be problematic due to its high volatility and tendency to form peroxides.[14] |
| Esters | Ethyl acetate | Common solvent for purification, often a good starting point for crystallization. |
| Aromatic | Toluene, Xylenes | Can engage in π-π stacking interactions with the naphthalene ring. |
| Ketones | Acetone, Methyl ethyl ketone | Polar aprotic solvents. |
| Nitriles | Acetonitrile | Polar aprotic solvent. |
| Hydrocarbons | Hexane, Heptane | Used as anti-solvents to induce precipitation. |
Protocol: Slow Evaporation
-
Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane) in a small vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.
Protocol: Vapor Diffusion
Vapor diffusion is a highly effective method for growing high-quality crystals from milligram quantities of material.[14]
Setup:
-
Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar.
-
The larger jar contains a reservoir of a more volatile "anti-solvent" in which the compound is insoluble.
Procedure:
-
Prepare a nearly saturated solution of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide in a "good" solvent (e.g., toluene).
-
Place this solution in a small vial.
-
Place the small vial inside a larger jar containing an "anti-solvent" (e.g., hexane).
-
Seal the jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting slow crystal growth.
Caption: Vapor diffusion crystallization setup.
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once suitable crystals (ideally 0.1-0.3 mm in size) are obtained, they can be analyzed using a single-crystal X-ray diffractometer.[15]
Table 2: Typical Data Collection Parameters
| Parameter | Typical Value/Setting | Purpose |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) | Molybdenum is common for small molecules. Copper provides greater diffraction intensity but may cause fluorescence with heavier atoms like bromine. |
| Temperature | 100 K (cryo-cooled) | Reduces atomic thermal motion, leading to higher quality data and better resolution. |
| Detector | CCD or CMOS area detector | Captures the diffraction pattern.[9] |
| Scan Strategy | ω and φ scans | Rotates the crystal to collect diffraction data from all possible orientations, ensuring a complete dataset.[10] |
| Exposure Time | 1-60 seconds per frame | Dependent on crystal size, diffracting power, and X-ray source intensity. |
| Resolution Goal | At least 0.84 Å | High resolution is crucial for accurately determining atomic positions and resolving fine structural details.[16] |
Protocol: Data Collection and Processing
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head using a suitable cryoprotectant oil.
-
Data Collection: Place the mounted crystal on the diffractometer and cool it under a stream of cold nitrogen gas. Perform an initial series of frames to determine the unit cell parameters and crystal quality.[15]
-
Strategy Calculation: Based on the determined unit cell and Bravais lattice, the control software will calculate an optimal strategy for collecting a complete, redundant dataset.
-
Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors (e.g., Lorentz-polarization, absorption). The data is then scaled and merged.
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.[15]
Structure Solution and Refinement
The final step is to solve the crystal structure and refine the atomic model against the experimental data.
Caption: Workflow for crystal structure solution and refinement.
Protocol: Structure Solution and Refinement
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, which are effective for small molecules containing heavier atoms like bromine. This yields an initial electron density map and a preliminary atomic model.
-
Model Building and Refinement: The initial model is refined against the diffraction data using full-matrix least-squares methods. This iterative process involves:
-
Assigning atom types.
-
Refining atomic positions and displacement parameters (anisotropic for non-hydrogen atoms).
-
Locating and adding hydrogen atoms to the model, often placed in calculated positions.
-
-
Validation: The quality of the final model is assessed using metrics such as the R-factor (R1) and weighted R-factor (wR2), which indicate the agreement between the calculated and observed structure factors. A goodness-of-fit (GooF) value close to 1.0 suggests a good refinement. The final structure should be validated using tools like checkCIF to ensure its geometric and crystallographic soundness.
Expected Structural Features and Interpretation
Based on analogous structures, the crystal packing of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is likely to be influenced by a combination of intermolecular interactions:
-
N-H···O Hydrogen Bonds: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), likely forming chains or dimeric motifs that are common in carboxamide and sulfonamide structures.[2][3]
-
π-π Stacking: The electron-rich naphthalene rings may stack with neighboring molecules, contributing to the overall crystal packing.
-
C-H···π Interactions: The cyclohexyl group's C-H bonds can interact with the π-system of the naphthalene ring.
-
Halogen Bonding: The bromine atom can act as a Lewis acidic "halogen bond donor," interacting with Lewis basic atoms like the amide oxygen on an adjacent molecule.
Analysis of these interactions is critical for understanding the solid-state properties of the compound and can provide insights into its potential binding modes with biological macromolecules.
References
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Retrieved from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
-
Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]
-
Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 6), 337–342. Retrieved from [Link]
-
Eastern Analytical Symposium. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]
-
Ahlin, M., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 57(31), 9859-9863. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
CCP4 wiki. (n.d.). Solve a small-molecule structure. Retrieved from [Link]
-
Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-303. Retrieved from [Link]
-
John, P., et al. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1989. Retrieved from [Link]
-
MDPI. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules, 29(19), 4484. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N-cyclohexylbenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) 4-Bromo-N-cyclohexylbenzenesulfonamide. Retrieved from [Link]
-
OUCI. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Retrieved from [Link]
-
PubMed. (2010). 4-Bromo-N-cyclo-hexyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1989. Retrieved from [Link]
-
Singh, V. P., et al. (2014). Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o960–o961. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N-cyclohexylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N-butylnaphthalene-1-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-hydroxycyclohexane-1-carboxamide. Retrieved from [Link]
-
PubMed. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules, 29(19), 4484. Retrieved from [Link]
-
Tanwar, M., et al. (2018). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 60–64. Retrieved from [Link]
-
PubMed. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Toxins, 14(2), 154. Retrieved from [Link]
-
Ríos Martínez, C. H., et al. (2014). Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1261–o1262. Retrieved from [Link]
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Bromo-N-cyclohexylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-N-cyclo-hexyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery [ouci.dntb.gov.ua]
- 8. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. pulstec.net [pulstec.net]
- 12. eas.org [eas.org]
- 13. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fiveable.me [fiveable.me]
- 16. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
Application Notes and Protocols: The Naphthalene Scaffold in Modern Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, has proven to be a remarkably versatile and privileged structure in medicinal chemistry. Its rigid, lipophilic nature provides an excellent platform for constructing molecules with precise three-dimensional orientations, enabling high-affinity interactions with a multitude of biological targets. This document provides an in-depth guide to the application of naphthalene-based compounds, covering their fundamental properties, diverse therapeutic roles, and practical protocols for their synthesis and evaluation. We delve into the causality behind experimental designs and present validated workflows to empower researchers in the rational design and development of novel naphthalene-containing therapeutics.
Section 1: The Naphthalene Core - Physicochemical Properties and Design Principles
The utility of the naphthalene ring system in drug design stems from its unique combination of structural and electronic properties. As a fused aromatic system, it is larger and more lipophilic than a simple benzene ring, allowing it to form extensive van der Waals and π-π stacking interactions within protein binding pockets.[1]
Key Attributes for Medicinal Chemistry:
-
Structural Rigidity: The fused ring system restricts conformational flexibility, reducing the entropic penalty upon binding to a target and often leading to higher affinity. This rigidity also provides a predictable framework for orienting substituents.
-
Lipophilicity: Naphthalene's inherent lipophilicity aids in membrane permeability, a crucial factor for oral bioavailability and CNS penetration. However, this must be carefully balanced to avoid issues with solubility and metabolic instability.
-
Metabolic Handles: The naphthalene core can be metabolized by cytochrome P450 enzymes to form reactive intermediates like epoxides and naphthoquinones.[2][3][4] While this can lead to toxicity, it also presents opportunities for prodrug design or the development of targeted covalent inhibitors. The reactive metabolites are often responsible for the compound's cytotoxic nature through covalent interactions with cysteine residues in cellular proteins.[2][5]
-
Bioisosteric Replacement: The naphthalene ring is frequently used as a bioisostere for other aromatic systems, such as quinoline, quinoxaline, or indole, to modulate pharmacological properties like potency, selectivity, and pharmacokinetics.[6]
A critical aspect of designing naphthalene-based drugs is understanding the structure-activity relationship (SAR). The substitution pattern on the two rings (α vs. β positions) dramatically influences biological activity.
Section 2: Therapeutic Landscape of Naphthalene-Based Compounds
Naphthalene derivatives have demonstrated a vast spectrum of pharmacological activities, leading to numerous FDA-approved drugs and clinical candidates.[2][5][7] Their applications span a wide range of diseases, underscoring the scaffold's versatility.[2][5]
Table 1: Prominent Therapeutic Areas and Examples of Naphthalene-Based Drugs
| Therapeutic Area | Drug Example | Mechanism of Action |
| Anti-inflammatory | Naproxen | Non-selective COX enzyme inhibitor, reducing prostaglandin synthesis.[8][9] |
| Cardiovascular | Propranolol | Non-selective beta-blocker that antagonizes β-adrenergic receptors.[2][9][10] |
| Antifungal | Terbinafine, Naftifine | Inhibits squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2][5][11] |
| Antitubercular | Bedaquiline | Inhibits mycobacterial ATP synthase, disrupting the energy metabolism of Mycobacterium tuberculosis.[2][8] |
| Anticancer | Mitonafide, Etoposide | DNA intercalators and topoisomerase II inhibitors.[2][5][7] |
| Antidepressant | Duloxetine | Serotonin-norepinephrine reuptake inhibitor (SNRI).[2][10] |
| Antiviral | Justiprocumin A/B | Known for their anti-HIV properties.[5] |
The mechanism of action for many naphthalene-based compounds involves the inhibition of key enzymes or the modulation of receptor activity. For instance, the antifungal activity of terbinafine relies on blocking ergosterol synthesis, which is essential for maintaining the integrity of the fungal cell membrane.[2] In oncology, the planar naphthalene structure is ideal for intercalating into DNA, while attached side chains can interact with enzymes like topoisomerase to prevent DNA replication in cancer cells.
Section 3: Application Notes & Experimental Protocols
This section provides practical, step-by-step protocols for the synthesis and biological evaluation of naphthalene-based compounds, grounded in established laboratory practices.
Protocol 3.1: Synthesis of a Naphthalene-Chalcone Derivative
Rationale: Chalcones are important intermediates in flavonoid biosynthesis and possess a wide range of biological activities. Combining the chalcone scaffold with a naphthalene moiety is a common strategy to generate novel compounds with potential anticancer or antimicrobial properties.[6] This protocol describes a Claisen-Schmidt condensation, a reliable method for forming the α,β-unsaturated ketone core of the chalcone.
Workflow Diagram:
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of acti… [ouci.dntb.gov.ua]
- 4. Naphthalene Technical Fact Sheet [npic.orst.edu]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
in-silico design and evaluation of naphthalene derivatives
Application Notes & Protocols
Topic: In-Silico Design and Evaluation of Naphthalene Derivatives: A Computational Workflow for Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Naphthalene Scaffold in Medicinal Chemistry
Naphthalene, a bicyclic aromatic hydrocarbon, represents a privileged scaffold in medicinal chemistry. Its rigid structure and lipophilic nature provide a versatile framework for the design of bioactive molecules that can effectively interact with a wide array of biological targets.[1][2] Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6] The therapeutic potential of this scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[3]
The traditional drug discovery process, reliant on extensive wet-lab synthesis and screening, is often a time-consuming and costly endeavor.[2] In recent years, in-silico (computational) methods have emerged as indispensable tools to expedite this process, enabling the rational design and evaluation of drug candidates before their physical synthesis.[1][7] This application note provides a comprehensive guide to the , detailing a robust computational workflow from initial ligand design to advanced simulations.
Overall Workflow for In-Silico Design and Evaluation
The computational pipeline for designing and evaluating novel naphthalene derivatives is a multi-step process that progressively filters and refines candidate molecules. This workflow is designed to be iterative, allowing for the optimization of lead compounds based on the insights gained at each stage.
Figure 1: A high-level overview of the in-silico workflow for naphthalene derivative drug discovery.
Part 1: Ligand Preparation and Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[4][7] This method is instrumental in identifying potential drug candidates from a library of compounds.[8]
Protocol 1: Ligand and Protein Preparation
Rationale: Proper preparation of both the ligand (naphthalene derivative) and the protein target is crucial for accurate docking results. This involves generating 3D structures, assigning correct protonation states, and minimizing energy to obtain conformations that are representative of the biological environment.
Steps:
-
Ligand Preparation:
-
Draw the 2D structures of naphthalene derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D using a tool like Open Babel.
-
Perform energy minimization of the 3D structures using a force field such as MMFF94. This step is critical to obtaining a low-energy, stable conformation.
-
Save the prepared ligands in a suitable format (e.g., .mol2, .sdf).
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[3]
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.
-
Assign protonation states to the amino acid residues, particularly histidines, at a physiological pH of 7.4.
-
Perform a constrained energy minimization of the protein to relieve any steric clashes while keeping the backbone atoms fixed.
-
Protocol 2: Molecular Docking with AutoDock Vina
Rationale: AutoDock Vina is a widely used and validated open-source docking program.[8] It employs a sophisticated scoring function to estimate the binding energy and identify the most favorable binding poses.
Steps:
-
Grid Box Generation:
-
Identify the active site of the protein. This can be determined from the location of a co-crystallized ligand or through literature review.
-
Define a grid box that encompasses the entire active site. The size of the grid box should be large enough to allow for the free rotation and translation of the ligand.
-
-
Docking Execution:
-
Use AutoDock Vina to dock each prepared naphthalene derivative into the defined grid box of the target protein.
-
The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Analyze the docking scores. A more negative score indicates a stronger predicted binding affinity.
-
Visualize the top-ranked binding poses using molecular visualization software (e.g., PyMOL, Chimera).
-
Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein. Naphthalene's aromatic rings are prone to forming pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
-
Figure 2: A streamlined workflow for performing molecular docking using AutoDock Vina.
Part 2: ADMET Prediction
A promising drug candidate must not only exhibit high binding affinity to its target but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[9] In-silico ADMET prediction allows for the early identification of compounds with potential pharmacokinetic and toxicity issues, reducing the likelihood of late-stage failures in drug development.[9][10]
Protocol 3: In-Silico ADMET Profiling
Rationale: Web-based tools and specialized software leverage machine learning models and quantitative structure-activity relationship (QSAR) models to predict a wide range of ADMET properties from the molecular structure alone.[1][10]
Steps:
-
Tool Selection:
-
Input and Prediction:
-
Input the SMILES strings or upload the structure files of the top-ranked naphthalene derivatives from the docking studies.
-
Run the prediction. The tool will calculate various physicochemical properties and predict a range of ADMET parameters.
-
-
Analysis of Key Parameters:
-
Lipinski's Rule of Five: This rule helps to assess the "drug-likeness" of a compound.[1][2] Molecules that comply with this rule are more likely to be orally bioavailable.
-
Solubility: Poor aqueous solubility can hinder absorption.
-
Blood-Brain Barrier (BBB) Permeability: This is a critical parameter for drugs targeting the central nervous system.
-
CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions.
-
Hepatotoxicity and Carcinogenicity: Early prediction of potential toxicity is crucial for patient safety.
-
Table 1: Example ADMET Prediction Data for Naphthalene Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski Violations | Predicted BBB Permeant |
| Naph-01 | 280.35 | 3.2 | 1 | 3 | 0 | Yes |
| Naph-02 | 350.42 | 4.5 | 2 | 5 | 0 | Yes |
| Naph-03 | 480.55 | 5.8 | 3 | 6 | 2 | No |
| Naph-04 | 312.33 | 2.8 | 0 | 4 | 0 | Yes |
Part 3: Advanced Computational Evaluation
For the most promising candidates that exhibit both strong binding affinity and favorable ADMET properties, more computationally intensive methods can be employed to further validate their potential.
Protocol 4: Quantum Mechanical Calculations
Rationale: Quantum mechanics (QM) provides a more accurate description of the electronic structure of molecules compared to the classical mechanics-based force fields used in docking.[14][15] QM calculations, particularly Density Functional Theory (DFT), can be used to determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond orders, which are crucial for understanding the reactivity and interaction of naphthalene derivatives.[16][17][18]
Steps:
-
Method and Basis Set Selection:
-
Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). The choice will depend on the desired accuracy and available computational resources.
-
-
Geometry Optimization:
-
Perform a full geometry optimization of the naphthalene derivative at the chosen level of theory. This will yield a more accurate 3D structure than force field-based methods.
-
-
Property Calculation:
-
Calculate the desired electronic properties, such as the HOMO-LUMO energy gap, which can be an indicator of chemical reactivity.[17]
-
Generate an electrostatic potential map to visualize the charge distribution on the molecule's surface. This can help in understanding electrostatic interactions with the protein target.
-
Protocol 5: Molecular Dynamics Simulations
Rationale: Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, offering insights into the stability of the binding pose and the flexibility of the system.[19] This method is more computationally expensive than docking but provides a more realistic representation of the biological system.[20][21][22]
Steps:
-
System Setup:
-
Place the docked protein-ligand complex in a simulation box.
-
Solvate the system with water molecules.
-
Add ions to neutralize the system and mimic physiological salt concentrations.[21]
-
-
Simulation Protocol:
-
Perform energy minimization of the entire system to remove any bad contacts.
-
Gradually heat the system to the desired temperature (e.g., 300 K) in an NVT (constant number of particles, volume, and temperature) ensemble.[20][21]
-
Equilibrate the system in an NPT (constant number of particles, pressure, and temperature) ensemble to allow the density to relax.[20][21]
-
Run the production MD simulation for a sufficient length of time (e.g., 50-100 ns).
-
-
Trajectory Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimate of the binding affinity.
-
Identify key residues that form stable interactions with the ligand throughout the simulation.
-
Conclusion
The in-silico workflow presented in this application note provides a powerful and efficient strategy for the design and evaluation of novel naphthalene derivatives as potential drug candidates. By integrating molecular docking, ADMET prediction, quantum mechanical calculations, and molecular dynamics simulations, researchers can prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline and increasing the probability of success.
References
-
BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. Available at: [Link]
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]
-
Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Available at: [Link]
- Vinayakrishnan, A., et al. (2025). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. International Journal of Pharmaceutical Sciences, 3(1), 1964-1969.
-
Panda, P. (2021, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]
-
openfe-gromacs documentation. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Available at: [Link]
-
Swanson, K., et al. (2024). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. ChemRxiv. Available at: [Link]
-
Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]
-
ADMET-AI. (n.d.). Retrieved from [Link]
-
Sygnature Discovery. ADMET Prediction Software. Available at: [Link]
-
IntuitionLabs.ai. ADMET prediction Software. Available at: [Link]
- Ali, A., et al. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. PLoS ONE, 15(11), e0242477.
- Yilmaz, M. T., et al. (2023). Synthesis, Molecular Docking, and Biological Studies of New Naphthalene-1,4-Dione-Linked Phenylpiperazine and Thioether Derivatives. Chemistry & Biodiversity, 20(8), e202300588.
- Cabaleiro-Lago, C., et al. (2008). Computational Study on the Characteristics of the Interaction in Naphthalene···(H2X)n=1,2 (X = O, S) Clusters. The Journal of Physical Chemistry A, 112(24), 5469–5478.
- Vinayakrishnan, A., et al. (2025). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. International Journal of Pharmaceutical Sciences, 3(1), 1964-1969.
- Journal of Applied Organometallic Chemistry. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry, 4(2), 100-117.
- Journal of Applied Organometallic Chemistry. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry, 4(2), 100-117.
- International Journal of Frontier in Molecular Research. (2024). Synthesis of 1,4 Naphthoquinone Derivatives and their In-Silico Evaluations. International Journal of Frontier in Molecular Research, 3(2), 1-13.
- da Silva, J. A., et al. (2025). Design, synthesis and biological evaluation of naphthalene-derived (arylalkyl)azoles containing heterocyclic linkers as new anticonvulsants: A comprehensive in silico, in vitro, and in vivo study. Bioorganic Chemistry, 151, 107753.
- Yilmaz, M. T., et al. (2023). Synthesis, Molecular Docking, and Biological Studies of New Naphthalene-1,4-Dione-Linked Phenylpiperazine and Thioether Derivatives. Chemistry & Biodiversity, 20(8), e202300588.
- Zúñiga-León, E. (2018). Computational Methods Applied to Rational Drug Design. Current Topics in Medicinal Chemistry, 18(12), 1018-1026.
- Kumar, A., et al. (2022). Synthesis, molecular docking and pharmacological evaluations of novel naphthalene-pyrazoline hybrids as new orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 62, 128643.
- Anjali, P., & Vimalavathini, R. (2021). In-silico Molecular Docking of Coumarin and Naphthalene Derivatives from Pyrenacantha volubilis with the Pathological Mediators of Rheumatoid Arthritis. Research Journal of Pharmacy and Technology, 14(10), 5275-5280.
- International Journal of Innovative Research in Technology. (2023). The role of quantum Mechanics in revolutionizing drug discovery. International Journal of Innovative Research in Technology, 10(3), 1-8.
- Sun, M., et al. (2022). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. Acta Pharmaceutica Sinica B, 12(4), 1836-1851.
- Al-Balas, Q., et al. (2018). Quantum mechanics implementation in drug-design workflows: does it really help? Drug Design, Development and Therapy, 12, 3357–3367.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, and Biological Studies of New Naphthalene‐1,4‐Dione‐Linked Phenylpiperazine and Thioether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]
- 8. ijfmr.com [ijfmr.com]
- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. portal.valencelabs.com [portal.valencelabs.com]
- 12. ADMET-AI [admet.ai.greenstonebio.com]
- 13. intuitionlabs.ai [intuitionlabs.ai]
- 14. ijirt.org [ijirt.org]
- 15. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jaoc.samipubco.com [jaoc.samipubco.com]
- 18. jaoc.samipubco.com [jaoc.samipubco.com]
- 19. openfe-gromacs.readthedocs.io [openfe-gromacs.readthedocs.io]
- 20. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 21. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 22. Protein-Ligand Complex [mdtutorials.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
Welcome to the technical support center for the purification of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity from a typical reaction mixture.
Introduction
The synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, commonly prepared via the reaction of 4-bromo-1-naphthoyl chloride with cyclohexylamine, presents a purification challenge that is familiar to synthetic chemists. The crude product is often contaminated with unreacted starting materials, byproducts, and salts. This guide provides a systematic approach to troubleshooting common purification issues and offers detailed protocols for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide?
A1: The primary impurities are typically:
-
Unreacted 4-bromo-1-naphthoyl chloride: This can hydrolyze to 4-bromo-1-naphthoic acid during aqueous workup.
-
Unreacted cyclohexylamine: A basic and water-soluble impurity.
-
Cyclohexylammonium chloride: A salt formed from the reaction of excess cyclohexylamine with the HCl byproduct.[1][2]
-
Di-acylated cyclohexylamine: A potential byproduct if the reaction conditions are not carefully controlled.
Q2: What is the first step I should take to purify my crude product?
A2: An initial aqueous workup is highly recommended. This involves dissolving the reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and washing with a dilute acid (e.g., 1M HCl) to remove unreacted cyclohexylamine and its salt. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) will remove any 4-bromo-1-naphthoic acid. Finally, a brine wash will help to remove residual water before drying the organic layer.
Q3: My crude NMR shows both product and starting materials. Should I opt for recrystallization or column chromatography?
A3: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
-
Recrystallization is often the method of choice for removing small amounts of impurities, especially if the product is a stable, crystalline solid.[3][4] It is generally faster and more scalable than chromatography.
-
Column chromatography is more effective for separating compounds with similar polarities and for purifying larger quantities of crude material, especially if it is an oil or an amorphous solid.
Q4: I am having trouble getting my compound to crystallize. What can I do?
A4: Inducing crystallization can sometimes be challenging. Here are a few techniques to try:
-
Scratching the inner surface of the flask with a glass rod at the solvent-air interface can create nucleation sites.
-
Seeding with a small crystal of the pure compound (if available) can initiate crystallization.
-
Slowly cooling the solution is crucial. A gradual decrease in temperature, for instance by placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature overnight, can promote the formation of larger, purer crystals.
-
Adding a co-solvent in which the compound is less soluble can also induce precipitation. This should be done dropwise to a near-saturated solution of the compound in a more soluble solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield after aqueous workup | Product precipitation in the aqueous layer if it has poor solubility in the chosen organic solvent. | Use a larger volume of organic solvent or switch to a more suitable one. Test the solubility of a small sample of the crude product in various solvents. |
| Oily product after solvent removal | Presence of impurities preventing crystallization. | Attempt to purify a small amount by column chromatography to obtain a pure sample for seeding a larger batch for recrystallization. Alternatively, triturate the oil with a non-polar solvent like hexane to try and induce solidification. |
| Product co-elutes with an impurity during column chromatography | Inappropriate solvent system. | Perform analytical Thin Layer Chromatography (TLC) with a range of solvent systems to find one that provides good separation (ΔRf > 0.2). A gradient elution may be necessary. |
| Amide hydrolysis during purification | Exposure to strong acidic or basic conditions, especially at elevated temperatures. | Use mild acids and bases for the aqueous workup and avoid prolonged heating. If using chromatography, consider using a neutral stationary phase like deactivated silica gel. |
Experimental Protocols
Protocol 1: Determining a Suitable Recrystallization Solvent
A systematic approach to finding the ideal recrystallization solvent is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Materials:
-
Crude 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
-
Small test tubes
-
A selection of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, acetonitrile, water).[5][6]
-
Heating block or water bath
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude product into several test tubes.
-
To each test tube, add a different solvent dropwise, starting with about 0.5 mL.
-
Observe the solubility at room temperature. If the compound dissolves completely, the solvent is not suitable for recrystallization.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath.
-
Continue adding the solvent dropwise while heating until the compound fully dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the test tube or placing it in an ice bath.
-
The solvent that yields a good crop of crystals upon cooling is a suitable candidate for recrystallization.
Data Interpretation:
| Solvent | Solubility at RT | Solubility when Hot | Crystal Formation on Cooling | Conclusion |
| e.g., Ethanol | Sparingly soluble | Soluble | Yes, good crystals | Good Candidate |
| e.g., Hexane | Insoluble | Insoluble | No | Unsuitable |
| e.g., Dichloromethane | Soluble | Soluble | No | Unsuitable |
Protocol 2: Analytical Thin Layer Chromatography (TLC) for Column Chromatography
TLC is an indispensable tool for developing an effective solvent system for column chromatography. The goal is to find a solvent mixture that gives the desired compound an Rf value of approximately 0.3-0.4 and separates it well from all impurities.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chambers
-
A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto the baseline of several TLC plates.
-
Prepare different solvent systems in the developing chambers. A good starting point for amides is a mixture of a non-polar solvent and a polar solvent, such as hexane and ethyl acetate.[7]
-
Develop the TLC plates in the different solvent systems.
-
Visualize the spots under a UV lamp. Circle the spots with a pencil.
-
If necessary, further visualize the plate using a stain like potassium permanganate, which can reveal UV-inactive compounds.
-
Calculate the Rf value for each spot in each solvent system.
Solvent System Optimization:
| Solvent System (v/v) | Rf of Product | Rf of Impurity 1 | Rf of Impurity 2 | Separation (ΔRf) | Conclusion |
| e.g., Hexane:EtOAc (4:1) | 0.5 | 0.6 | 0.2 | Poor (0.1) | Increase polarity |
| e.g., Hexane:EtOAc (3:1) | 0.4 | 0.5 | 0.15 | Good (0.25) | Good Candidate |
| e.g., Hexane:EtOAc (2:1) | 0.3 | 0.4 | 0.1 | Good (0.2) | Also a possibility |
Visual Workflow and Diagrams
Purification Workflow
Caption: General workflow for the purification of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
Potential Impurity Profile
Caption: Common components in the crude reaction mixture.
References
-
ResearchGate. (n.d.). What is the best technique for amide purification? Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
University of Colorado Boulder. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2024, November 13). TLC for amide synthesis. r/OrganicChemistry. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N-butylnaphthalene-1-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N-cyclohexylthiophene-2-carboxamide. Retrieved from [Link]
- BenchChem. (2025, December). Technical Guide: Solubility of 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Solvents. Retrieved from a hypothetical BenchChem technical document.
-
Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-N-cyclo-hexyl-benzene-sulfonamide. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides.
Sources
Technical Support Center: Resolving Solubility Issues of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide in Aqueous Buffers
Welcome to the technical support center for handling 4-bromo-N-cyclohexylnaphthalene-1-carboxamide and other similarly challenging hydrophobic compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving and maintaining the desired concentration of this compound in aqueous buffers for their experiments. Our approach is rooted in foundational physicochemical principles and validated field strategies to provide you with a logical, step-by-step process for troubleshooting and resolving these solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to anticipate the common questions and issues that arise when working with highly hydrophobic molecules like 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. We will begin with the most fundamental questions and progressively move towards more advanced troubleshooting strategies.
Initial Assessment & Basic Troubleshooting
Question 1: I've just started working with 4-bromo-N-cyclohexylnaphthalene-1-carboxamide and it won't dissolve in my aqueous buffer. What is the first thing I should do?
Answer: The inability to dissolve 4-bromo-N-cyclohexylnaphthalene-1-carboxamide directly in an aqueous buffer is expected due to its chemical structure. The large, nonpolar naphthalene and cyclohexyl groups make the molecule highly hydrophobic.
Your first step should be to prepare a concentrated stock solution in a water-miscible organic solvent. This is a standard and critical practice for compounds with poor water solubility.[1][2] The organic solvent acts as the primary solvent to break down the crystal lattice of the solid compound, allowing it to be subsequently diluted into your aqueous buffer.
Recommended Organic Solvents for Stock Solution:
-
Dimethyl sulfoxide (DMSO): A powerful and commonly used solvent for this purpose.
-
Ethanol: A less toxic option that can be effective.
-
N,N-Dimethylformamide (DMF): Another strong solvent, use with appropriate safety precautions.
-
Dimethylacetamide (DMA): Similar in properties to DMF.[3]
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out the desired amount of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide powder.
-
Add a small volume of your chosen organic solvent (e.g., DMSO) to the powder.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (e.g., to 37°C) can aid dissolution, but be cautious of potential compound degradation.
-
Once fully dissolved, add more solvent to reach your final desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Question 2: I have prepared a stock solution in DMSO, but when I dilute it into my aqueous buffer, the compound precipitates. What is happening and how can I fix it?
Answer: This is a common issue known as "antisolvent precipitation." When the highly concentrated drug solution in an organic solvent (the "good" solvent) is introduced into the aqueous buffer (the "poor" or "anti-solvent"), the organic solvent concentration is rapidly diluted. This causes the local environment to become predominantly aqueous, and the hydrophobic compound crashes out of the solution.
Here are several strategies to overcome this, starting with the simplest:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of your compound in the aqueous buffer. It's possible that you are exceeding its maximum solubility under those conditions.
-
Optimize the Dilution Method: The way you add the stock solution to the buffer matters.
-
Rapid Mixing: Add the stock solution dropwise into the buffer while vigorously vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Stepwise Dilution: In some cases, a stepwise dilution (e.g., from DMSO stock to a 50:50 DMSO:buffer solution, then to the final buffer) can help, although this increases the final solvent concentration.
-
-
Control the Organic Solvent Concentration: Keep the final concentration of the organic co-solvent as low as possible, ideally below 1% (v/v) for most cell-based assays, as higher concentrations can be toxic. However, for some in vitro assays, a higher percentage (up to 5-10%) may be tolerable and necessary to maintain solubility.[2]
Intermediate Troubleshooting: Employing Solubilizing Excipients
If the basic troubleshooting steps are insufficient, the next phase involves the use of solubilizing agents. These are inactive ingredients that are added to the formulation to improve the solubility of the active pharmaceutical ingredient (API).
Question 3: Adjusting my dilution technique and final concentration isn't enough. What other agents can I add to my buffer to improve solubility?
Answer: When simple co-solvency is insufficient, you can employ more advanced solubilization techniques using excipients like surfactants or cyclodextrins.[4][5]
1. Co-solvents: While you've already used an organic solvent for your stock, using a controlled amount in your final buffer is a deliberate strategy. Co-solvents work by reducing the polarity of the aqueous environment, making it more hospitable to hydrophobic molecules.[6][7]
-
Commonly Used Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs, e.g., PEG 300, PEG 400).[3]
-
Consideration: Always run a vehicle control in your experiments to account for any effects of the co-solvent itself.
2. Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate your compound, effectively hiding it from the aqueous environment and increasing its apparent solubility.[8][9][10][11][12]
-
Commonly Used Surfactants:
-
Non-ionic: Polysorbates (Tween® 20, Tween® 80), Poloxamers (Pluronic® F-68).
-
Anionic: Sodium dodecyl sulfate (SDS). Note that ionic surfactants are more likely to interact with and denature proteins.
-
-
Consideration: Surfactants can interfere with certain assays and may be toxic to cells at higher concentrations. Always check for compatibility with your experimental system.
3. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, like 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, effectively shielding the nonpolar parts of the drug from water.[13][14][15][16][17]
-
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a popular choice.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): High water solubility and a good safety profile.
-
-
Consideration: The size of the cyclodextrin cavity must be appropriate for the guest molecule. For a molecule with a naphthalene group, β-cyclodextrins are generally a good starting point.
Diagram 1: Mechanisms of Solubilization
Caption: Mechanisms of action for common solubilizing agents.
Protocol 2: Screening for an Effective Solubilizing Excipient
-
Prepare a series of your aqueous buffer, each containing a different potential solubilizing agent at a range of concentrations. (See Table 1 for examples).
-
For each condition, add a small, fixed amount of your high-concentration DMSO stock solution of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide to reach a target final concentration that previously resulted in precipitation.
-
Vortex each solution immediately after adding the stock.
-
Visually inspect each solution for precipitation immediately and after a set incubation period (e.g., 1 hour, 4 hours) at the experimental temperature.
-
(Optional) For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
Table 1: Example Concentration Ranges for Screening Solubilizing Agents
| Solubilizing Agent | Type | Typical Concentration Range to Screen |
| Propylene Glycol | Co-solvent | 1% - 20% (v/v) |
| PEG 400 | Co-solvent | 1% - 20% (v/v) |
| Tween® 80 | Surfactant | 0.01% - 1% (w/v) |
| Pluronic® F-68 | Surfactant | 0.01% - 1% (w/v) |
| HP-β-CD | Cyclodextrin | 1% - 10% (w/v) |
| SBE-β-CD (Captisol®) | Cyclodextrin | 1% - 20% (w/v) |
Note: These are starting ranges and may need to be adjusted based on the specific compound and experimental constraints.
Advanced Troubleshooting
Question 4: My compound has an ionizable group. Can I use pH adjustment to improve its solubility?
Answer: Yes, if your compound has an ionizable functional group, pH adjustment can be a very powerful tool.[18][19][20][21] The principle is that the ionized (charged) form of a compound is generally much more water-soluble than the neutral form.
-
For Weakly Acidic Compounds (e.g., containing a carboxylic acid or phenol group): Increasing the pH of the buffer above the compound's pKa will deprotonate the acidic group, forming a negatively charged and more soluble salt.
-
For Weakly Basic Compounds (e.g., containing an amine group): Decreasing the pH of the buffer below the compound's pKa will protonate the basic group, forming a positively charged and more soluble salt.
The structure of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide contains a carboxamide group. While amides are generally considered neutral, the N-H proton can be acidic, but typically with a very high pKa (~17), making it not ionizable under normal aqueous buffer conditions. Therefore, for this specific compound, pH adjustment is unlikely to be an effective primary strategy unless other ionizable groups are present in a related analogue.
Diagram 2: Decision Workflow for Solubility Troubleshooting
Caption: A logical workflow for troubleshooting solubility issues.
Question 5: I am concerned about buffer salts precipitating when I mix my aqueous buffer with organic solvents. How can I prevent this?
Answer: This is an important consideration, especially in applications like HPLC.[22][23][24] High concentrations of organic solvents can decrease the solubility of buffer salts (e.g., phosphates), causing them to precipitate.
Best Practices to Prevent Buffer Precipitation:
-
Choose Soluble Buffers: If you anticipate using high percentages of organic solvent, consider using buffers with higher organic solubility, such as ammonium formate or ammonium acetate.[24]
-
Lower Buffer Concentration: Reduce the molarity of your buffer if possible. A concentration of 10-20 mM is often sufficient and less prone to precipitation than 50-100 mM.
-
Test for Compatibility: Before running an experiment, mix your buffer and organic solvent at the final intended ratio in a separate vial. Let it stand and visually inspect for any crystal formation or cloudiness.[23][24]
-
Proper Mixing Order: When preparing your final solution, it is sometimes better to add the organic stock of your compound to a pre-mixed solution of buffer and any organic co-solvent, rather than adding the stock directly to the 100% aqueous buffer.
By systematically working through these troubleshooting steps, you can develop a robust and reproducible method for solubilizing 4-bromo-N-cyclohexylnaphthalene-1-carboxamide and other challenging hydrophobic compounds for your experimental needs.
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- ScienceDirect. (n.d.).
- Vertex AI Search. (2025, July 31). Solubilization by surfactants: Significance and symbolism.
- Vertex AI Search. (n.d.).
- JOCPR. (n.d.).
- Pharma Excipients. (2018, January 26).
- Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- PubMed. (2010, June 30).
- Vertex AI Search. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Vertex AI Search. (n.d.). HPLC Troubleshooting Methods.
- Vertex AI Search. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Fiveable. (n.d.). pH and Solubility - AP Chem.
- PMC - PubMed Central. (n.d.).
- ResearchGate. (n.d.).
- Slideshare. (n.d.).
- PMC - NIH. (n.d.).
- International Journal of Science and Research (IJSR). (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- ResearchGate. (2025, August 8). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
- The Journal of Physical Chemistry B. (n.d.). The Hydrophobic Effect and the Role of Cosolvents.
- YouTube. (2025, December 20). How Do Acids And Bases Alter Compound Solubility?.
- ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?.
- CompoundingToday.com. (n.d.).
Sources
- 1. ijsr.net [ijsr.net]
- 2. ijmsdr.org [ijmsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 11. jocpr.com [jocpr.com]
- 12. asianpharmtech.com [asianpharmtech.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. fiveable.me [fiveable.me]
- 19. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 20. m.youtube.com [m.youtube.com]
- 21. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 22. HPLC Troubleshooting Methods [delloyd.50megs.com]
- 23. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 24. researchgate.net [researchgate.net]
stability testing of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide under experimental conditions
Technical Support Center: Stability Testing of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
Welcome to the technical support center for the stability testing of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways to consider for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide?
A1: Based on its chemical structure, the primary degradation pathways to anticipate are hydrolysis of the amide bond, photodecomposition due to the bromo-aromatic naphthalene core, and oxidation of the naphthalene ring system.[1][2] The amide linkage is susceptible to both acid and base-catalyzed hydrolysis, yielding 4-bromo-1-naphthoic acid and cyclohexylamine.[3][4] The naphthalene ring, particularly with a bromine substituent, can be sensitive to light and oxidative stress.[5][6]
Q2: What are the recommended ICH guidelines for stability testing of this compound?
A2: The stability testing of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide should adhere to the International Council for Harmonisation (ICH) guidelines. Specifically, ICH Q1A(R2) provides the framework for stability testing of new drug substances, including long-term, intermediate, and accelerated studies.[7][8][9] Additionally, ICH Q1B outlines the requirements for photostability testing, which is crucial for this compound due to its aromatic nature.[7]
Q3: What analytical techniques are most suitable for monitoring the stability of this compound and its degradants?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products. A reverse-phase C18 column is a good starting point. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.
Q4: How can I predict the potential degradants of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide?
A4: Forced degradation studies are the most effective way to predict and identify potential degradants.[10][11] By subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light, you can generate degradation products that may be observed under normal storage conditions over time.
Troubleshooting Guide
This section addresses specific issues you may encounter during your stability testing experiments.
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Symptoms:
-
Asymmetrical peaks with a "tail."
-
Inconsistent peak integration and reduced accuracy.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols | The basic nitrogen in the cyclohexylamine moiety (if formed upon degradation) or the amide itself can interact with acidic silanol groups on the silica-based column packing. | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) will protonate the silanol groups, reducing their interaction with basic analytes.[12] 2. Use a High-Purity Silica Column: Modern, end-capped columns have fewer residual silanols. 3. Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to saturate the active sites. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[13] 2. Dilute the Sample: Ensure the sample concentration is within the linear range of the detector. |
| Contamination of Guard or Analytical Column | Strongly retained impurities from previous injections can elute slowly, causing peak tailing. | 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[13] 2. Replace the Guard Column: The guard column is designed to trap contaminants and should be replaced regularly.[14] |
Issue 2: Unexpected or Rapid Degradation Under Stressed Conditions
Symptoms:
-
Greater than 20% degradation in early time points of forced degradation studies.
-
Multiple, poorly resolved degradation peaks.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Harsh Stress Conditions | The initial stress conditions may be too aggressive, leading to secondary degradation and a complex impurity profile.[15] | 1. Reduce Stressor Concentration: For acid/base hydrolysis, start with 0.1 M HCl or NaOH and adjust as needed. 2. Lower Temperature: For thermal degradation, begin with a lower temperature (e.g., 60°C) and increase if no degradation is observed. 3. Decrease Exposure Time: For photostability, reduce the duration of light exposure. |
| High Reactivity of the Molecule | The combination of the bromo-naphthalene and amide functionalities may make the molecule particularly labile under certain conditions. | 1. Perform a Time-Course Study: Sample at multiple, shorter time intervals to identify primary degradants before they convert to secondary products. 2. Use Milder Oxidizing Agents: Instead of 30% H₂O₂, consider a lower concentration (e.g., 3%) to control the rate of oxidation. |
Issue 3: Inconsistent or Drifting Retention Times in HPLC
Symptoms:
-
The retention time of the main peak and/or degradants shifts between injections or over a sequence.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Poor Column Equilibration | The column is not fully equilibrated with the mobile phase before injection. | 1. Increase Equilibration Time: Allow sufficient time for the column to stabilize with the initial mobile phase conditions, especially for gradient methods.[13] |
| Mobile Phase Composition Change | Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent. | 1. Prepare Fresh Mobile Phase Daily: Ensure accurate measurements and thorough mixing.[13] 2. Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases that can cause pump issues. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. | 1. Use a Column Oven: Maintain a constant column temperature to ensure reproducibility.[13] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for inducing degradation of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide to identify potential degradation products and establish a stability-indicating method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat at 80°C for 24 hours.
-
Cool to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 105°C for 48 hours.
-
Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC-UV or LC-MS method.
Visual Workflow for Stability Testing
Caption: Proposed hydrolytic degradation pathway of the target compound.
Hypothetical Stability Data Summary
The following table summarizes potential outcomes from a forced degradation study.
| Stress Condition | Time | % Degradation | Major Degradant(s) Observed |
| 1 M HCl | 24h at 80°C | 15.2% | 4-bromo-1-naphthoic acid |
| 1 M NaOH | 8h at RT | 18.5% | 4-bromo-1-naphthoic acid |
| 30% H₂O₂ | 24h at RT | 9.8% | Naphthalene ring-oxidized species |
| Heat | 48h at 105°C | 4.1% | Minor unidentified peaks |
| Light | 1.2M lux hrs | 12.6% | Debrominated species, photo-adducts |
References
-
ICH Q1A (R2): Stability Testing of New Drug Substances and Products. Available from: [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]
-
ICH releases overhauled stability guideline for consultation. RAPS. Available from: [Link]
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Available from: [Link]
-
ICH Q1A(R2) Guideline. ICH. Available from: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
-
Q1A(R2) A deep dive in Stability Studies. YouTube. Available from: [Link]
-
Naphthalene oxidation and reduction reactions (A review). ResearchGate. Available from: [Link]
-
Naphthalene oxidation and reduction reactions. ResearchGate. Available from: [Link]
-
Theoretical study of the oxidation mechanisms of naphthalene initiated by hydroxyl radicals: the O2 addition reaction pathways. RSC Publishing. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]
-
Some Basic Facts about Forced Degradation Test. Labinsights. Available from: [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
HPLC Troubleshooting Guide. Phenomenex. Available from: [Link]
-
HPLC Troubleshooting. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. Theoretical study of the oxidation mechanisms of naphthalene initiated by hydroxyl radicals: the O2 addition reaction pathways - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. biopharminternational.com [biopharminternational.com]
Navigating the Labyrinth of Synthesis: A Technical Support Center for Failed Organic Reactions
For Immediate Release
Welcome to the troubleshooting nexus for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've witnessed firsthand how even the most meticulously planned organic syntheses can falter. This guide is engineered to be your first line of defense—a dynamic, logic-driven resource to diagnose and remedy failed reactions. We will move beyond simple checklists to explore the underlying causality of common synthetic pitfalls, empowering you with the expertise to turn failed experiments into successful outcomes.
Section 1: The Reaction Stalled - Diagnosing "No Reaction" or Low Conversion
One of the most common frustrations in organic synthesis is the lack of reactivity or minimal conversion of starting material to product. This section provides a systematic approach to troubleshooting these stalled reactions.
FAQ 1: My TLC/LC-MS analysis shows only starting material, even after prolonged reaction time. What are the primary suspects?
When a reaction fails to initiate, the issue often lies with the fundamental components and conditions. A thorough, step-by-step evaluation is critical.
Initial Diagnostic Workflow:
A logical progression of checks can quickly identify the culprit.
Caption: A workflow for diagnosing stalled reactions.
In-Depth Troubleshooting Steps:
-
Reagent Integrity is Paramount:
-
Question: Are your reagents as active as you assume?
-
Expert Insight: Many common reagents are susceptible to degradation. For instance, organometallic reagents like Grignards or alkyllithiums are highly sensitive to air and moisture. Titration of alkyllithiums is a crucial, often overlooked, step to confirm their molarity before use. Similarly, reagents like sodium hydride (NaH) can become coated with a passivating layer of sodium hydroxide upon exposure to air, rendering them ineffective.
-
Actionable Protocol: If you suspect reagent degradation, consider running a known, reliable reaction with the questionable reagent to test its efficacy. For moisture-sensitive reactions, ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Starting Material Purity:
-
Question: Could impurities in your starting material be inhibiting the reaction?
-
Expert Insight: Non-obvious impurities can act as potent reaction inhibitors. For example, residual acid or base from a previous purification step can neutralize a key reagent or catalyze decomposition.
-
Actionable Protocol: Re-purify your starting material and thoroughly characterize it by NMR and melting point. Ensure it is free of solvent and other contaminants.[1]
-
-
Reaction Conditions - The Devil is in the Details:
-
Question: Are the temperature, concentration, and atmosphere appropriate for the reaction?
-
Expert Insight: Literature procedures often provide a temperature range. The optimal temperature can be highly substrate-dependent. For exothermic reactions, ensure efficient stirring and heat dissipation to prevent localized overheating and decomposition. Conversely, some reactions require a specific activation energy to proceed.[1] Concentration also plays a critical role; bimolecular reactions are often favored at higher concentrations, while unimolecular decomposition pathways may dominate in dilute solutions.
-
Actionable Protocol: If possible, monitor the reaction temperature internally. If the reaction is sluggish, a modest increase in temperature may be warranted. If decomposition is observed, consider running the reaction at a lower temperature for a longer period.
-
-
Solvent Effects - More Than Just a Medium:
-
Question: Is your solvent pure and appropriate for the reaction mechanism?
-
Expert Insight: The choice of solvent can dramatically influence reaction rates and even the course of a reaction.[2][3] For example, polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, while polar protic solvents favor SN1 pathways. Traces of water or other impurities in the solvent can be detrimental to many reactions.[4]
-
Actionable Protocol: Use freshly distilled or commercially available anhydrous solvents. If you suspect solvent incompatibility, consult the literature for alternative solvent systems for your specific transformation.
-
FAQ 2: My reaction starts but seems to stop before completion. What's happening?
A reaction that proceeds initially but then stalls suggests a different set of problems, often related to catalyst deactivation, product inhibition, or the establishment of an unfavorable equilibrium.
Troubleshooting Stalled Reactions:
| Potential Cause | Diagnostic Clues | Proposed Solution |
| Catalyst Deactivation | Reaction rate slows and eventually stops. TLC/LC-MS shows a mixture of starting material, product, and potentially byproducts. | Add a fresh portion of the catalyst. Consider using a more robust catalyst or ligand. |
| Product Inhibition | The initial reaction rate is fast but slows as the product concentration increases. | If possible, remove the product from the reaction mixture as it forms (e.g., by distillation or precipitation). |
| Reversible Reaction | The reaction reaches a point of equilibrium with significant amounts of both starting material and product present. | Drive the equilibrium towards the product by removing a byproduct (e.g., water with a Dean-Stark trap) or by using a large excess of one reagent. |
| Reagent Decomposition | The reaction stops, and analysis reveals the presence of decomposition products of a key reagent. | Add the unstable reagent slowly over the course of the reaction to maintain a low, steady concentration. |
Section 2: The Unwanted Outcome - Dealing with Side Products and Unexpected Results
The formation of unexpected products or a complex mixture of side products can be a significant challenge. This section focuses on strategies to identify these unwanted compounds and modify the reaction to favor the desired product.
FAQ 3: My reaction produced a clean spot on TLC, but the NMR spectrum is not what I expected. How do I proceed?
This scenario, while initially disheartening, can sometimes lead to interesting discoveries. The first step is to rigorously characterize the unexpected product.[5]
Characterization and Retrospective Analysis:
-
Isolate and Identify: Purify the unexpected product and obtain a full suite of characterization data (¹H NMR, ¹³C NMR, HRMS, and if possible, single-crystal X-ray diffraction).
-
Re-evaluate the Mechanism: With the structure of the unexpected product in hand, reconsider the reaction mechanism. Could an alternative, plausible pathway lead to this compound?
-
Consult the Literature: Search for precedents of similar rearrangements or unexpected reactivity with your substrate or reagent class.
FAQ 4: My reaction is messy, with multiple side products. How can I improve the selectivity?
Poor selectivity is often a result of competing reaction pathways. The key is to identify these pathways and adjust the reaction conditions to favor the desired transformation.
Strategies for Improving Reaction Selectivity:
| Strategy | Rationale | Example Application |
| Lowering the Temperature | Favors the reaction with the lower activation energy. | In a reaction with competing kinetic and thermodynamic products, a lower temperature will favor the formation of the kinetic product. |
| Changing the Solvent | Can selectively solvate and stabilize or destabilize certain transition states.[3] | Switching from a protic to an aprotic solvent can suppress unwanted solvolysis side reactions. |
| Using a Bulky Reagent or Catalyst | Steric hindrance can direct the reaction to a less hindered site. | Using a bulky base like lithium diisopropylamide (LDA) can selectively deprotonate the less sterically hindered proton. |
| Employing Protecting Groups | Temporarily block reactive functional groups to prevent them from participating in unwanted side reactions.[6] | Protecting a ketone as an acetal before performing a reaction on another part of the molecule. |
Section 3: The Disappearing Act - Troubleshooting Low Yield and Product Loss During Workup
A successful reaction can be undermined by a poor workup and purification procedure, leading to a low isolated yield. This section addresses common pitfalls in the post-reaction phase.
FAQ 5: My crude NMR looked promising, but my final yield is very low. Where did my product go?
Product loss during workup is a frequent issue. A systematic check of each step is necessary to pinpoint the source of the loss.[5]
Investigating Product Loss:
Caption: A workflow for troubleshooting product loss during workup.
Key Areas for Investigation:
-
Aqueous Extraction:
-
Question: Is your product water-soluble?
-
Expert Insight: Highly polar or ionic organic compounds can have significant solubility in the aqueous phase.
-
Actionable Protocol: Before discarding the aqueous layer, extract it several more times with a suitable organic solvent. You can also analyze a small sample of the aqueous layer by TLC or LC-MS to check for the presence of your product.[5]
-
-
Product Volatility:
-
Question: Could your product be volatile?
-
Expert Insight: Low molecular weight compounds or those with low boiling points can be lost during solvent removal under reduced pressure.
-
Actionable Protocol: Check the contents of your rotovap trap for your product.[5] If volatility is an issue, use gentler solvent removal techniques, such as a nitrogen stream at room temperature.
-
-
Stability During Workup and Purification:
-
Question: Is your product sensitive to acid, base, or silica gel?
-
Expert Insight: Many organic molecules are unstable under acidic or basic conditions. Exposure to these conditions during an aqueous wash can lead to decomposition.[5] Similarly, some compounds can decompose on silica gel during column chromatography.
-
Actionable Protocol: Test the stability of your product by exposing a small sample to the workup conditions (e.g., dilute acid or base) and monitoring for decomposition by TLC. If silica gel is causing decomposition, consider alternative purification methods like preparatory TLC, recrystallization, or chromatography on a different stationary phase (e.g., alumina or Florisil).
-
By adopting a systematic and logical approach to troubleshooting, failed reactions can be transformed into valuable learning experiences. This guide provides a framework for diagnosing and solving common problems in organic synthesis, empowering you to achieve your synthetic goals with greater efficiency and confidence.
References
-
Department of Chemistry, University of Rochester. How To: Troubleshoot a Reaction. Available from: [Link]
-
Department of Chemistry, University of Rochester. How to Troubleshoot a Reaction. Available from: [Link]
-
Reddit. Common sources of mistake in organic synthesis. Available from: [Link]
-
LibreTexts. WHY DID MY EXPERIMENT FAIL TO WORk THE WAY I EXPECTED?. Available from: [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]
-
Molecules. Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). Available from: [Link]
-
YouTube. What Are Common Mistakes In Chemistry Synthesis Reactions?. Available from: [Link]
-
ACS Publications. Solvation Effects in Organic Chemistry. Available from: [Link]
Sources
Technical Support Center: Optimizing Amide Coupling Reactions
Welcome to the technical support center for amide bond formation. As a cornerstone of synthetic chemistry, particularly in pharmaceutical and materials science, the creation of an amide bond is a frequent yet sometimes challenging transformation.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their amide coupling reactions. Here, we will delve into the causality behind common experimental issues and provide field-proven insights to enhance your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction shows low to no yield. What are the likely causes?
Several factors can lead to poor or no product formation. The most common culprits are issues with substrate activation, amine reactivity, or suboptimal reaction conditions.[4]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to couple with the amine.[1][5] Insufficient or degraded coupling reagent will lead to incomplete activation and, consequently, low yield.[4]
-
Amine Deactivation: The amine's nucleophilicity is crucial. Protonation of the amine by the carboxylic acid starting material can occur, rendering it non-nucleophilic.[4][6]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the reaction, resulting in slow or incomplete coupling.[4][7]
-
Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid intermediate back to the starting material. Using anhydrous solvents and reagents is critical.[4]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly hinder the reaction.[2][4]
Q2: How do I select the most appropriate coupling reagent for my specific reaction?
The choice of coupling reagent is critical and depends on the substrates, desired reaction time, and the need to preserve stereochemical integrity.[1][8] Reagents are generally categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[1][4]
-
Carbodiimides (e.g., DCC, DIC, EDC): These are broadly applicable but can lead to racemization of chiral centers and often require additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® to improve efficiency and suppress side reactions.[1][9] DIC is often preferred for solid-phase synthesis due to the solubility of its urea byproduct, while EDC is advantageous for its water-solubility, facilitating easy removal during workup.[4][10]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are generally more reactive than carbodiimides and are particularly useful for sterically hindered substrates.[1][4] A key advantage is that they do not react with the free amine, allowing for the use of equimolar amounts of the acid and amine.[1]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are highly efficient reagents known for fast reaction times and minimal racemization, making them a "gold standard" in many applications.[1][8][11] They are often the first choice for difficult couplings, including those involving N-methyl amino acids.[4]
| Coupling Reagent Class | Examples | Key Advantages | Common Considerations |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, broadly applicable.[1] | Risk of racemization (additives like HOBt recommended).[1][9] Byproduct removal can be challenging (e.g., DCU).[12] |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, good for hindered substrates, no reaction with amine.[1][4] | Generally more expensive than carbodiimides. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very high efficiency, fast reactions, low racemization.[1][8] | Higher cost, can be sensitive to moisture. |
Q3: I'm observing significant epimerization of my chiral carboxylic acid. How can this be minimized?
Epimerization, the loss of stereochemical integrity at a chiral center adjacent to the carbonyl group, is a major concern, particularly in peptide synthesis.[13]
-
Choice of Coupling Reagent and Additives: Uronium/aminium salts like HATU are known to minimize racemization.[1] For carbodiimide-based couplings, the addition of HOBt or its derivatives (like 6-Cl-HOBt or HOAt) is crucial to suppress this side reaction.[4][9]
-
Base Selection: The choice and amount of base are critical. Weaker, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred over stronger bases.[9] Using the minimum necessary amount of base is also advisable.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of epimerization.[4][14]
-
Acyl Fluoride Intermediates: For particularly challenging cases, converting the carboxylic acid to an acyl fluoride in situ can be an effective strategy, as these intermediates are often more resistant to racemization.[7][15]
Q4: What are the best practices for reaction setup and monitoring?
A successful amide coupling relies on careful experimental technique.
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried, and use anhydrous solvents.[4] The presence of water can lead to hydrolysis of the activated ester intermediate.
-
Order of Addition: A common and effective procedure is to pre-activate the carboxylic acid. Dissolve the carboxylic acid in an anhydrous solvent, then add the coupling reagent and base. Allow this mixture to stir for a period (e.g., 15-30 minutes) before adding the amine.[4] This ensures the carboxylic acid is fully activated before the nucleophile is introduced.
-
Monitoring Progress: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16] This will help you determine the optimal reaction time and confirm the consumption of starting materials.
II. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient carboxylic acid activation | - Use a more powerful coupling reagent (e.g., switch from EDC/HOBt to HATU).[1][8]- Increase the stoichiometry of the coupling reagent (e.g., from 1.0 to 1.2 equivalents).- Ensure the coupling reagent is not degraded; use a fresh bottle. |
| Low amine nucleophilicity (protonation or steric hindrance) | - If using an amine salt (e.g., HCl salt), ensure sufficient base is added to liberate the free amine.- For sterically hindered amines, consider using a more reactive coupling reagent (e.g., PyAOP) or converting the acid to an acyl fluoride.[4][7]- Increase the reaction temperature or time.[7] | |
| Hydrolysis of activated intermediate | - Use anhydrous solvents and reagents.[4]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Epimerization/Racemization | Inappropriate coupling reagent or base | - Switch to a low-racemization coupling reagent like HATU or COMU.[8][11]- If using a carbodiimide, add an anti-racemization additive like HOBt or OxymaPure®.[4][9]- Use a weaker, non-nucleophilic base such as DIPEA or collidine.[9] |
| High reaction temperature | - Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[4] | |
| Difficulty in Product Purification | Byproducts from coupling reagent | - If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration. Recrystallization from acetonitrile can also be effective.[12]- If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[9][10] |
| Unreacted starting materials | - Use a slight excess of one reagent (typically the less expensive one) to drive the reaction to completion.[12]- Employ an appropriate aqueous workup (e.g., wash with dilute acid to remove excess amine, and dilute base to remove excess carboxylic acid).[16] |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for many amide coupling reactions.[4]
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), dilute base (e.g., 1 M NaHCO₃), and brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[17]
Protocol 2: Coupling of Sterically Hindered or Electron-Deficient Substrates
For challenging substrates where standard methods fail, the in situ formation of an acyl fluoride can be highly effective.[7]
-
Dissolve the sterically hindered carboxylic acid (1.3 equivalents) in an anhydrous solvent like DCM or 1,2-dichloroethane.
-
Add a fluorinating agent (e.g., BTFFH, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 4.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.
-
Add the electron-deficient or sterically hindered amine (1.0 equivalent).
-
Heat the reaction mixture (e.g., 80 °C) and monitor for completeness. Reaction times can be significantly longer for these couplings.[7]
-
Perform an appropriate aqueous workup and purification as described in Protocol 1.
IV. Visualized Workflows and Mechanisms
General Amide Coupling Workflow
The following diagram illustrates a typical workflow for optimizing an amide coupling reaction.
Caption: A generalized workflow for solution-phase amide coupling.[8]
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. amphoteros.com [amphoteros.com]
- 16. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Naphthalene Carboxamides
Welcome to the Technical Support Center for the characterization of naphthalene carboxamides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing this important class of molecules. Naphthalene carboxamides are prevalent in medicinal chemistry and materials science, but their unique structural features often present significant characterization challenges.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the characterization of naphthalene carboxamides.
Q1: Why are naphthalene carboxamides often difficult to dissolve in common NMR solvents?
A1: The poor solubility of many naphthalene carboxamides stems from their rigid, planar aromatic naphthalene core, which promotes strong intermolecular π-π stacking and crystal lattice energy.[2] The amide functionality can also participate in hydrogen bonding, further increasing the energy required to solvate the molecule. This often results in low solubility in typical deuterated solvents like chloroform-d and DMSO-d6, complicating NMR analysis.[2]
Q2: My NMR spectrum shows broad peaks or complex multiplets. What could be the cause?
A2: Broad or complex NMR signals for naphthalene carboxamides can arise from several factors. One common reason is restricted rotation around the amide C-N bond, leading to the presence of rotamers that are slowly interconverting on the NMR timescale. Aggregation or self-association of the molecules in solution can also lead to peak broadening. Finally, the inherent complexity of the spin systems in the naphthalene ring system can result in overlapping multiplets that are difficult to interpret.[3][4]
Q3: I'm observing unexpected ions in the mass spectrum of my naphthalene carboxamide. What could they be?
A3: Unexpected ions in the mass spectrum could be due to a few possibilities. Adduct formation with cations from the mobile phase or glassware (e.g., Na+, K+) is common. In-source fragmentation can also occur, leading to ions corresponding to the loss of the carboxamide group or other substituents. Aggregation can sometimes be observed in the mass spectrum as ions with higher m/z values, although this is less common with techniques like electrospray ionization (ESI).[5]
Q4: What is polymorphism, and why is it a concern for naphthalene carboxamides?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6][7] For naphthalene carboxamides, which are often developed as active pharmaceutical ingredients (APIs), different polymorphs can have distinct physical properties, including solubility, dissolution rate, and stability.[8] This can significantly impact the bioavailability and therapeutic efficacy of a drug. Therefore, identifying and controlling the polymorphic form is a critical aspect of drug development.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step troubleshooting for specific challenges encountered during the characterization of naphthalene carboxamides.
Troubleshooting Poor Solubility for NMR Analysis
Low solubility is a frequent hurdle in obtaining high-quality NMR spectra. The following workflow can help address this issue.
Problem: Incomplete dissolution or precipitation of the naphthalene carboxamide in the chosen NMR solvent.
Workflow for Improving Solubility:
Figure 1: Decision workflow for troubleshooting poor solubility in NMR analysis.
Step-by-Step Protocol:
-
Initial Solvent Selection: Begin with standard deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Gentle Heating: If solubility is poor, gently warm the NMR tube in a water bath. Some compounds exhibit increased solubility at slightly elevated temperatures.[2]
-
Alternative Solvents: If heating is ineffective, consider more polar aprotic solvents like N,N-dimethylformamide-d₇ (DMF-d₇) or N,N-dimethylacetamide-d₉ (DMA-d₉).
-
Co-solvent Systems: For acidic or basic compounds, adding a small amount of a co-solvent can improve solubility. For example, a few drops of trifluoroacetic acid-d (TFA-d) in CDCl₃ can protonate basic sites and disrupt intermolecular interactions.
-
Solid-State NMR: If solution-state NMR remains challenging, solid-state NMR (ssNMR) can be a powerful alternative for characterizing the compound in its solid form.
Causality: The choice of solvent is critical in overcoming the intermolecular forces that dominate in the solid state of naphthalene carboxamides. By systematically exploring different solvent polarities and the use of co-solvents, one can often find a suitable medium for NMR analysis.
Deciphering Complex NMR Spectra: Aggregation and Rotamers
Complex NMR spectra can be a source of confusion. This guide helps to distinguish between aggregation and the presence of rotamers.
Problem: The ¹H or ¹³C NMR spectrum displays more signals than expected, or the signals are unusually broad.
Experimental Workflow:
Figure 2: Workflow to differentiate between rotamers and aggregation in NMR.
Step-by-Step Protocol:
-
Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25 °C to 100 °C). If rotamers are present, increasing the temperature will increase the rate of interconversion around the amide bond. This will cause the distinct signals from the rotamers to broaden and eventually coalesce into a single, time-averaged signal.
-
Concentration-Dependent NMR: Prepare a series of samples at different concentrations (e.g., from 1 mg/mL to 10 mg/mL). If aggregation is the cause of peak broadening, diluting the sample will shift the equilibrium towards the monomeric species, resulting in sharper signals.
-
2D NMR Spectroscopy: Techniques like COSY and HSQC can help to trace the connectivity within the molecule and identify the separate spin systems of different rotamers or aggregated species.[9]
Causality: The energy barrier to rotation around the C-N amide bond can be high enough to allow for the observation of distinct rotamers at room temperature. VT-NMR provides the thermal energy to overcome this barrier. Aggregation is a concentration-dependent phenomenon, and thus dilution experiments are a direct way to probe for its presence.
Troubleshooting Mass Spectrometry Data
Obtaining a clean and interpretable mass spectrum is crucial for confirming the molecular weight and structure of a naphthalene carboxamide.
Problem: The mass spectrum is noisy, shows unexpected peaks, or the molecular ion is weak or absent.
Troubleshooting Table:
| Issue | Potential Cause | Recommended Solution |
| Weak or Absent Molecular Ion | In-source fragmentation | Decrease the fragmentor voltage or cone voltage in the ESI source. |
| Poor ionization | Try a different ionization technique (e.g., APCI if ESI is not effective). | |
| Presence of Adducts (e.g., [M+Na]⁺, [M+K]⁺) | Contamination from glassware or solvents | Use high-purity solvents and acid-washed glassware. Adding a small amount of formic acid to the mobile phase can promote protonation and reduce adduct formation. |
| Noisy Spectrum | Low sample concentration | Increase the concentration of the sample being infused or injected. |
| Inappropriate solvent system | Ensure the solvent system is compatible with the ionization technique. |
Expert Insight: For naphthalene-containing compounds, the parent ion at m/z 128 is a common background signal.[10] Using high-resolution mass spectrometry (HRMS) can help to distinguish the desired compound from background interference based on accurate mass. MS/MS can also be used to selectively fragment the precursor ion of interest, providing confirmation of its identity.[10]
Investigating Polymorphism
The presence of different crystalline forms can have a profound impact on the properties of a naphthalene carboxamide.
Problem: Inconsistent analytical data (e.g., melting point, solubility) between different batches of the same compound.
Workflow for Polymorph Screening:
Figure 3: A typical workflow for the investigation of polymorphism.
Key Techniques and Their Roles:
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[11]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and detect any solid-state transitions between polymorphs as a function of temperature.[11]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature and can be used to identify solvates or hydrates.[11]
-
Hot-Stage Microscopy: This technique allows for the visual observation of changes in the crystalline form upon heating.
Causality: The different packing arrangements of molecules in the crystal lattice of polymorphs lead to distinct physical properties. A combination of analytical techniques is necessary to fully characterize the polymorphic landscape of a naphthalene carboxamide.
References
-
Solubility of Things. Naphthalene-1-carboxamide, N-methyl-. Retrieved from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Naphthalene-1-carboxamide in Modern Organic Synthesis. Retrieved from: [Link]
- Gale, J. D., & Raiteri, P. (2016). Exploring polymorphism of benzene and naphthalene with free energy based enhanced molecular dynamics.
-
SpectraBase. Naphthalene-1-carboxamide, N-(5-bromo2-pyridyl)- - Optional[13C NMR] - Chemical. Retrieved from: [Link]
-
Al-Soufi, W., Al-Kindy, S. M., & Salhin, A. (2020). Studying the Complex Formation of Sulfonatocalix[12]naphthalene and Meloxicam towards Enhancing Its Solubility and Dissolution Performance. Molecules, 25(21), 5035.
-
PubChem. 1-Naphthalenecarboxamide. Retrieved from: [Link]
-
Raiteri, P., & Gale, J. D. (2016). Exploring polymorphism of benzene and naphthalene with free energy based enhanced molecular dynamics. ResearchGate. Retrieved from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). Retrieved from: [Link]
- S. K. S. Hazra, S. K. Mandal, A. K. Das, P. C. Mandal, and S. K. Seth, "1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones," Magnetic Resonance in Chemistry, vol. 59, no. 1, pp. 83-94, 2021.
- Brillante, A., Della Valle, R. G., Farina, L., & Venuti, E. (2015). Polymorphism in N,N′-dialkyl-naphthalene diimides.
-
ResearchGate. ¹H NMR spectra of naphthalene measured under different conditions. Retrieved from: [Link]
- B. C. Das, S. K. Sahoo, P. K. Sukul, and S. K. Pati, "Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing," Magnetochemistry, vol. 8, no. 1, p. 10, 2022.
-
NIST. Naphthalene-D8. Retrieved from: [Link]
-
PubChem. 2-Naphthalenecarboxamide. Retrieved from: [Link]
- Lokhande, T. N., et al. (2006). Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer. Bioorganic & Medicinal Chemistry, 14(15), 5295-5303.
- T. L. Williams, A. T. A. T. and T. R. R. G. a. K. A. W. (2020). Structural characterization of naphthalene sulfonamides and a sulfonate ester and their in vitro efficacy against Leishmania tarentolae promastigotes. New Journal of Chemistry, 44(4), 1362-1370.
-
ResearchGate. Mass spectra of products and fragments from naphthalene formed in.... Retrieved from: [Link]
-
NIST. Naphthalene. Retrieved from: [Link]
-
Lotus Consulting. (2008). Naphthalene in Ambient Air by GC/MS-MS Detection. Retrieved from: [Link]
-
PubChem. Naphthalene-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide. Retrieved from: [Link]
-
ResearchGate. Characterization of Aromatic−Amide(Side-Chain) Interactions in Proteins through Systematic ab Initio Calculations and Data Mining Analyses. Retrieved from: [Link]
-
ResearchGate. (PDF) Community dynamics and functional characteristics of naphthalene‐degrading populations in contaminated surface sediments and hypoxic/anoxic groundwater. Retrieved from: [Link]
- Poudel, P. B., et al. (2024). Functional characterization of a naphthalene-O-methyltransferase from Nocardia sp. CS682. Enzyme and Microbial Technology, 172, 110351.
-
Professor Dave Explains. (2018, July 4). Nomenclature of Polycyclic Compounds: Naphthalene, Biphenyl, Anthracene, Spiro, Bicyclo [Video]. YouTube. [Link]
-
ResearchGate. Functional characterization of a naphthalene-O-methyltransferase from Nocardia sp. CS682. Retrieved from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring polymorphism of benzene and naphthalene with free energy based enhanced molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polymorphism in N,N′-dialkyl-naphthalene diimides - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. lotusinstruments.com [lotusinstruments.com]
- 11. Studying the Complex Formation of Sulfonatocalix[4]naphthalene and Meloxicam towards Enhancing Its Solubility and Dissolution Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
avoiding byproduct formation in the synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
An essential objective in pharmaceutical synthesis is the meticulous control of reaction pathways to maximize the yield of the active pharmaceutical ingredient (API) while minimizing the formation of impurities. The synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, a molecule with a complex aromatic system and an amide linkage, presents specific challenges where side reactions can lead to difficult-to-remove byproducts, impacting purity and overall efficiency.
This technical support center provides researchers, chemists, and drug development professionals with a detailed guide to navigate and troubleshoot the common pitfalls associated with the synthesis of this target molecule. We will explore the mechanistic origins of key byproducts and offer field-proven strategies and optimized protocols to ensure a clean, high-yield reaction.
Choosing Your Synthetic Pathway
The synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide from its precursors, 4-bromo-1-naphthoic acid and cyclohexylamine, can be approached via two primary routes. The choice of pathway often depends on factors such as reagent availability, sensitivity to moisture, and preferred purification methods. The following decision tree provides guidance on selecting the most appropriate route for your laboratory setting.
Caption: Decision tree for selecting a synthetic pathway.
Troubleshooting Guide 1: The Amide Coupling Pathway
This route employs a coupling agent, such as a carbodiimide, to activate the carboxylic acid for direct reaction with the amine. While often performed in a single step under mild conditions, this pathway is susceptible to specific side reactions if not properly controlled.
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry results show a major impurity with a molecular weight corresponding to my starting acid plus the carbodiimide agent. What is this byproduct?
A: This is almost certainly an N-acylurea byproduct. It is the most common impurity in carbodiimide-mediated coupling reactions and arises from an intramolecular rearrangement of the highly reactive O-acylisourea intermediate.[1][2] This rearrangement competes with the desired attack by the amine, and once formed, the N-acylurea is stable and unreactive, representing a loss of starting material and complicating purification.[3][4]
Q2: My reaction is clean but the workup is difficult. I have a large amount of a white solid that is insoluble in most organic solvents.
A: If you are using Dicyclohexylcarbodiimide (DCC), this solid is the expected byproduct, Dicyclohexylurea (DCU) .[4] While its insolubility is advantageous for removal by filtration, incomplete removal can contaminate your final product.[5] If this is problematic, consider switching to a "water-soluble" carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), where the corresponding urea byproduct can be easily removed with a simple aqueous wash.[5][6]
Q3: How can I suppress N-acylurea formation and improve the overall reaction rate and yield?
A: The most effective strategy is to use an activating additive, such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[1][4] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming a semi-stable active ester.[6] This new intermediate is less prone to side reactions but is still sufficiently electrophilic to react efficiently with cyclohexylamine to form the desired amide. The use of HOBt is a standard method to improve yields and minimize side reactions in peptide synthesis.[5]
In-Depth Analysis: The N-Acylurea Problem
The central challenge in the amide coupling pathway is controlling the fate of the O-acylisourea intermediate. The diagram below illustrates the competing reaction pathways.
Caption: Competing pathways in carbodiimide coupling.
To mitigate N-acylurea formation, careful selection of reaction parameters is critical.
| Parameter | Recommendation | Rationale |
| Coupling Agent | EDC | The resulting urea byproduct is water-soluble, simplifying purification via aqueous extraction.[5][6] |
| Additive | HOBt (1.0 - 1.2 eq.) | Traps the O-acylisourea intermediate, preventing rearrangement and increasing yield.[1] |
| Solvent | Dichloromethane (DCM) | The O->N acyl migration is often exacerbated in highly polar solvents; DCM is a common and effective choice.[7] |
| Temperature | 0 °C to Room Temp | Starting the reaction at 0 °C during the activation step (acid + carbodiimide + HOBt) and then allowing it to warm to room temperature after adding the amine can help control the reaction exotherm and minimize side reactions. |
| Order of Addition | Pre-activation | React the carboxylic acid, coupling agent, and HOBt for a short period (15-30 min) before adding the amine. This ensures the active ester is formed, minimizing direct reaction between the amine and coupling agent. |
Optimized Protocol: Amide Coupling with EDC/HOBt
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-bromo-1-naphthoic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C using an ice bath. Add EDC (1.1 eq.) portion-wise and stir the mixture for 20 minutes at 0 °C.
-
Coupling: Add cyclohexylamine (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Troubleshooting Guide 2: The Acid Chloride Pathway
This robust, two-step method involves first converting the carboxylic acid to a highly reactive acid chloride, which then readily reacts with the amine. While often high-yielding, this pathway requires strict control over stoichiometry and moisture.
Frequently Asked Questions (FAQs)
Q1: My reaction stalls, and the final yield is consistently around 50%. What is causing this?
A: The reaction between an acid chloride and an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[8] Since your nucleophile, cyclohexylamine, is also a base, it will react with the generated HCl to form cyclohexylammonium chloride salt.[9][10] This salt is no longer nucleophilic and cannot react with the acid chloride, effectively consuming half of your amine and limiting the theoretical yield to 50%.
Q2: How do I overcome the 50% yield limit from HCl formation?
A: You must include a base to act as an HCl scavenger. You have two options:
-
Use Excess Amine: Employ at least two equivalents of cyclohexylamine. The first equivalent acts as the nucleophile, and the second acts as the base to neutralize the HCl.[8][10]
-
Use a Non-Nucleophilic Base: Use one equivalent of cyclohexylamine along with an auxiliary, non-nucleophilic base like triethylamine (TEA) or pyridine (1.1-1.2 eq.).[11][12] This is often preferred if the amine is valuable.
Q3: My final product is contaminated with the starting material, 4-bromo-1-naphthoic acid. What went wrong?
A: This indicates the presence of water in your reaction. Acid chlorides are extremely reactive towards water and will rapidly hydrolyze back to the corresponding carboxylic acid.[12][13] This can happen if your glassware was not properly dried, your solvents were not anhydrous, or if the acid chloride was exposed to atmospheric moisture during handling. Ensure all steps are performed under strictly anhydrous conditions.
In-Depth Analysis: Stoichiometry and Moisture Control
The critical control points in this pathway are the complete conversion to the acid chloride and the subsequent management of the HCl byproduct in a moisture-free environment.
Caption: Workflow for the two-step acid chloride pathway.
Optimized Protocol: Acid Chloride Pathway
Step A: Synthesis of 4-bromo-1-naphthalene-carbonyl chloride
-
Preparation: In a flame-dried, two-neck flask equipped with a reflux condenser and a gas outlet bubbler (to vent HCl and SO₂ safely into a basic solution), add 4-bromo-1-naphthoic acid (1.0 eq.).
-
Reaction: Add thionyl chloride (SOCl₂, ~2.0 eq., can be used as solvent) and a catalytic amount of anhydrous DMF (1-2 drops).[14][15]
-
Heating: Gently reflux the mixture for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure (ensure your vacuum pump is protected from corrosive gases). The resulting crude acid chloride is often used directly in the next step without further purification.
Step B: Synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
-
Preparation: Dissolve the crude acid chloride from Step A in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere. Cool the solution to 0 °C.
-
Amine Addition: In a separate flask, dissolve cyclohexylamine (2.1 eq.) in the same anhydrous solvent.
-
Coupling: Add the amine solution dropwise to the cold acid chloride solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup and Purification: Perform an aqueous workup as described in the amide coupling protocol to remove the ammonium salt and any excess amine. Purify by column chromatography or recrystallization.
Summary of Key Byproducts and Solutions
| Pathway | Common Byproduct/Issue | Mechanistic Cause | Recommended Solution |
| Amide Coupling | N-Acylurea | O->N acyl migration of the O-acylisourea intermediate.[2] | Use an additive like HOBt to trap the intermediate as a reactive ester.[1] |
| Amide Coupling | Guanidinium Byproduct | Direct reaction of the amine with the carbodiimide coupling agent.[7] | Pre-activate the carboxylic acid with the coupling agent and HOBt before adding the amine. |
| Acid Chloride | 50% Yield Limitation | In-situ generated HCl protonates the amine nucleophile, rendering it unreactive.[8] | Use >2 equivalents of the amine or 1 equivalent of amine plus a non-nucleophilic base (e.g., TEA).[10] |
| Acid Chloride | Carboxylic Acid Impurity | Hydrolysis of the highly reactive acid chloride intermediate by trace water.[12] | Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere. |
By understanding the chemical principles behind potential side reactions, researchers can proactively design more robust synthetic procedures, leading to higher purity, better yields, and more efficient drug development workflows.
References
-
Izdebski, J., & Pawlak, D. (2000). Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. PubMed. Available at: [Link]
-
Pharmaffiliates. (n.d.). Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. Pharmaffiliates. Available at: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Available at: [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Available at: [Link]
-
LibreTexts. (2024). Chemistry of Acid Halides. LibreTexts. Available at: [Link]
-
Singh, A., et al. (2023). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Organic Chemistry Plus. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606–631. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. organic-chemistry.org. Available at: [Link]
-
OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). OrgoSolver. Available at: [Link]
-
Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Available at: [Link]
-
Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]
-
Ghabraie, E., et al. (2014). Synthesis of N-acylurea derivatives from carboxylic acids and N,N'-dialkyl carbodiimides in water. Journal of Chemical Sciences. Available at: [Link]
-
LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. LibreTexts. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]
-
JoVE. (n.d.). Video: Acid Halides to Amides: Aminolysis. JoVE. Available at: [Link]
-
Pearson. (n.d.). Carboxylic Acid to Acid Chloride Explained. Pearson. Available at: [Link]
-
Reagent Guide. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
Sources
- 1. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. peptide.com [peptide.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. orgosolver.com [orgosolver.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. jove.com [jove.com]
- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 12. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
Welcome to the Technical Support Center for the synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis. Our goal is to equip you with the necessary knowledge to confidently and efficiently execute this procedure in your laboratory.
I. Overview of the Synthesis
The synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide involves the formation of an amide bond between 4-bromonaphthalene-1-carboxylic acid and cyclohexylamine. This reaction is a cornerstone of medicinal chemistry and process development, yet scaling up can present unique challenges. This guide will walk you through a reliable, scalable protocol and provide solutions to common issues you may encounter.
Core Reaction:
II. Recommended Scale-Up Protocol
The following protocol is an adapted, robust procedure for the gram-scale synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. It prioritizes the use of cost-effective and readily available reagents suitable for larger-scale production.
Experimental Protocol: Synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
Materials:
-
4-bromonaphthalene-1-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Cyclohexylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
Step 1: Formation of the Acyl Chloride
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromonaphthalene-1-carboxylic acid (e.g., 25.1 g, 100 mmol).
-
Add anhydrous toluene (200 mL) to the flask.
-
Slowly add thionyl chloride (11.0 mL, 150 mmol, 1.5 equiv) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 4-bromonaphthalene-1-carbonyl chloride as a solid, which can be used directly in the next step.
Step 2: Amide Bond Formation
-
Dissolve the crude 4-bromonaphthalene-1-carbonyl chloride in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of cyclohexylamine (11.4 mL, 100 mmol, 1.0 equiv) and triethylamine (20.9 mL, 150 mmol, 1.5 equiv) in anhydrous dichloromethane (50 mL).
-
Slowly add the cyclohexylamine/triethylamine solution to the cooled acyl chloride solution dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding 1 M HCl (100 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield pure 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
III. Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the scale-up synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, especially when scaling up. Here's a breakdown of potential causes and solutions:
-
Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride is critical. Ensure the reaction goes to completion by monitoring gas evolution and ensuring all starting material has dissolved. For less reactive carboxylic acids, extending the reflux time or using a slight excess of thionyl chloride may be necessary.
-
Hydrolysis of the Acyl Chloride: 4-bromonaphthalene-1-carbonyl chloride is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Side Reactions of the Acyl Chloride: At higher temperatures, acyl chlorides can undergo decomposition or other side reactions. It is crucial to remove the excess thionyl chloride and solvent under reduced pressure at a moderate temperature.
-
Suboptimal Amidation Conditions: The reaction between the acyl chloride and cyclohexylamine is typically fast. However, ensure proper stoichiometry. Using a slight excess of the amine and a non-nucleophilic base like triethylamine to scavenge the HCl byproduct is crucial. Maintain a low temperature during the addition of the amine to control the exothermic reaction and minimize side product formation.
-
Product Loss During Work-up: Ensure complete extraction of the product by performing multiple extractions with an appropriate organic solvent. During the washing steps, be mindful of the pH to avoid accidental hydrolysis of the amide product, although amides are generally stable. When recrystallizing, use a minimal amount of hot solvent to ensure maximum recovery of the purified product upon cooling.
Q2: I am observing the formation of a significant amount of an unknown impurity. What could it be and how can I prevent it?
A2: The most likely impurity is the unreacted 4-bromonaphthalene-1-carboxylic acid or byproducts from the coupling reaction.
-
Unreacted Starting Material: This indicates an incomplete reaction. For the first step, ensure complete conversion to the acyl chloride as described above. For the second step, ensure the stoichiometry of the amine and base are correct.
-
Formation of a Symmetrical Anhydride: If the acyl chloride is exposed to residual water, it can hydrolyze back to the carboxylic acid. This carboxylic acid can then react with another molecule of the acyl chloride to form a symmetrical anhydride. This can be minimized by ensuring strictly anhydrous conditions.
-
Diacylation of Cyclohexylamine: While less common with stoichiometric control, adding the acyl chloride too quickly or at a higher temperature can lead to the formation of a diacylated amine byproduct. Slow, controlled addition of the amine solution to the acyl chloride at low temperatures is key to preventing this.
Q3: The reaction work-up is difficult due to the formation of an emulsion. How can I resolve this?
A3: Emulsions are common during the aqueous work-up of reactions containing salts and viscous organic layers. Here are some techniques to break emulsions:
-
Addition of Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous phase, which often helps to break up emulsions.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to separate the layers.
-
Changing the Solvent: If the emulsion persists, adding a different organic solvent with a different density (e.g., diethyl ether or ethyl acetate) can alter the properties of the organic phase and aid in separation.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
Q4: What is the best method for purifying the final product on a large scale?
A4: For large-scale purification of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, recrystallization is generally the most practical and cost-effective method.
-
Solvent Selection: The ideal recrystallization solvent (or solvent system) is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A mixture of hexanes and ethyl acetate is a good starting point to try for this compound.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
Column chromatography can be used for very high purity requirements, but it is often less practical and more expensive for large quantities due to the large volumes of solvent and silica gel required.
IV. Visualizing the Workflow
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
V. Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Stoichiometry | ||
| 4-bromonaphthalene-1-carboxylic acid | 1.0 equiv | Limiting reagent |
| Thionyl chloride | 1.5 equiv | Ensures complete conversion to the acyl chloride |
| Cyclohexylamine | 1.0 equiv | Stoichiometric amount to avoid excess |
| Triethylamine | 1.5 equiv | Acts as an HCl scavenger |
| Reaction Conditions | ||
| Acyl Chloride Formation Temperature | Reflux (~110 °C) | In toluene |
| Amidation Temperature | 0 °C to Room Temp | Controlled addition at low temperature |
| Reaction Time (Acyl Chloride) | 2-4 hours | Monitor for completion |
| Reaction Time (Amidation) | 2-4 hours | Monitor by TLC |
| Solvents | ||
| Acyl Chloride Formation | Toluene (anhydrous) | Good for azeotropic removal of HCl |
| Amidation | Dichloromethane (anhydrous) | Good solubility for reactants and product |
| Recrystallization | Hexanes/Ethyl Acetate | Adjust ratio for optimal crystallization |
VI. References
-
A general procedure for the synthesis of amides via the direct condensation of carboxylic acids and amines in the presence of TiCl4 is reported. Synlett, 2005 (12), 1901-1904. DOI: 10.1055/s-2005-871947
-
Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 2008 , 6, 2859-2870. DOI: 10.1039/B719876K
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 2016 , 20(2), 140-177. DOI: 10.1021/acs.oprd.5b00305
-
A practical guide to amide bond formation. Journal of Organic Chemistry, 2005 , 70(26), 10585-10598. DOI: 10.1021/jo051702t
Validation & Comparative
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 4-Bromo-N-Cyclohexylnaphthalene-1-Carboxamide Analogs as Potential Cannabinoid Receptor Modulators
For Immediate Release
In the intricate landscape of drug discovery, the systematic exploration of structure-activity relationships (SAR) serves as a critical compass, guiding researchers toward compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides a comparative analysis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide analogs, a chemical scaffold with latent potential, likely as modulators of the cannabinoid receptors (CB1 and CB2). Due to the absence of direct literature on this specific series, this analysis draws upon established SAR principles from structurally related naphthalenecarboxamides and other cannabinoid receptor ligands to illuminate promising avenues for future research and development.
The core structure, 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, presents three key regions for chemical modification: the naphthalene core (Region A), the carboxamide linker (Region B), and the cyclohexyl moiety (Region C). Understanding the impact of substitutions at each of these regions is paramount for optimizing biological activity.
The Naphthalene Core (Region A): Aromatic Interactions and Substituent Effects
The naphthalene ring system is a common feature in a number of synthetic cannabinoid receptor agonists, often involved in crucial π-π stacking interactions within the receptor's binding pocket.[1] The position and nature of substituents on this bicyclic aromatic system can significantly influence binding affinity and functional activity.
In the case of our lead scaffold, a bromine atom is present at the 4-position. Halogenation of aromatic rings in cannabinoid ligands has been shown to modulate potency and affinity.[1] For instance, studies on JWH-018, a naphthoylindole, have demonstrated that halogenation can lead to substantial changes in receptor interaction.[1] The electron-withdrawing nature and steric bulk of the bromine at the 4-position likely play a significant role in the ligand's interaction with the receptor. Further exploration of this position with other halogens (F, Cl) or small alkyl groups could fine-tune these interactions.
Moreover, for some (naphthalen-1-yl) methanone derivatives, the presence of a 4-alkoxy group on the naphthalene ring was found to be more beneficial for CB1 receptor affinity than a heterocyclic ring, suggesting that modifications at this position can have a profound impact.[2][3]
The Carboxamide Linker (Region B): A Hydrogen Bonding Hub
The carboxamide linkage provides a critical hydrogen bond donor (N-H) and acceptor (C=O), which are often essential for anchoring a ligand within the active site of a receptor. The geometry and rigidity of this linker can dictate the overall orientation of the molecule. While direct SAR on the carboxamide linker of our specific scaffold is unavailable, studies on other carboxamide-containing ligands provide valuable insights. For instance, in a series of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives acting as motilin receptor antagonists, the nature of this linker was a key determinant of activity.[4]
The Cyclohexyl Moiety (Region C): Exploring the Hydrophobic Pocket
The N-cyclohexyl group is a lipophilic moiety that likely interacts with a hydrophobic pocket within the cannabinoid receptors. The conformation and substitution of this ring can significantly impact binding affinity. Studies on bicyclic cannabinoid analogs have shown that the size and substitution of a cycloalkyl ring are important for both receptor binding and analgesic activity.[5] Specifically, extending the alkyl side chain on a cyclohexyl ring by up to four carbons had minimal effect on receptor affinity, suggesting some tolerance for substitution in this region.[5]
Systematic modification of the cyclohexyl ring to other cycloalkanes (e.g., cyclopentyl, cycloheptyl) or introducing substituents could further probe the dimensions of this hydrophobic pocket and potentially enhance ligand binding.
Comparative Analysis of Putative Analogs
To illustrate the potential SAR of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide analogs, the following table outlines hypothetical modifications and their predicted impact on cannabinoid receptor activity, based on the principles discussed above.
| Analog | Modification | Predicted Impact on Activity | Rationale |
| Parent Compound | 4-Bromo-N-cyclohexylnaphthalene-1-carboxamide | Baseline Activity | Core scaffold for comparison. |
| Analog 1 | Replacement of 4-Bromo with 4-Chloro | Potentially similar or slightly altered activity | Halogen substitution can modulate electronic and steric properties, influencing receptor binding.[1] |
| Analog 2 | Replacement of 4-Bromo with 4-Methoxy | Potentially increased CB1 affinity | Alkoxy groups at the 4-position of the naphthalene ring have been shown to be beneficial for CB1 affinity in related compounds.[2][3] |
| Analog 3 | Replacement of N-cyclohexyl with N-cyclopentyl | Potentially altered affinity and/or selectivity | The size of the cycloalkyl ring can influence fit within the hydrophobic pocket of the receptor.[5] |
| Analog 4 | Introduction of a 4-methyl substituent on the cyclohexyl ring | Potentially tolerated with minimal change in affinity | Small alkyl extensions on the cyclohexyl ring have been shown to have little influence on receptor affinity in other cannabinoid analogs.[5] |
| Analog 5 | Replacement of the carboxamide with a thioamide | Potentially altered hydrogen bonding and activity | Modification of the linker can impact key interactions with the receptor. |
Experimental Protocols for Evaluation
To validate the predicted SAR and determine the pharmacological profile of these analogs, a series of in vitro and in vivo experiments would be required.
Synthesis of Analogs
The synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide analogs would typically involve the coupling of 4-bromonaphthalene-1-carboxylic acid with the corresponding substituted cyclohexylamine.
General Synthetic Scheme:
Caption: General synthetic route for the preparation of target analogs.
In Vitro Biological Evaluation
-
Cannabinoid Receptor Binding Assays: To determine the affinity of the synthesized analogs for CB1 and CB2 receptors, competitive radioligand binding assays are essential. These assays utilize membranes from cells expressing the respective receptors (e.g., HEK-293 cells) and a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940). The ability of the test compounds to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
-
Functional Assays: To assess the functional activity of the analogs (i.e., whether they are agonists, antagonists, or inverse agonists), functional assays such as the [³⁵S]GTPγS binding assay or cAMP accumulation assays are employed. These assays measure the extent to which the compounds activate or inhibit G-protein signaling downstream of the cannabinoid receptors.
Experimental Workflow for In Vitro Evaluation:
Caption: Workflow for the in vitro pharmacological characterization of analogs.
Future Directions and Conclusion
The exploration of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide analogs as potential cannabinoid receptor modulators represents a promising area of research. By systematically applying the principles of medicinal chemistry and drawing upon the wealth of knowledge from related chemical series, researchers can efficiently navigate the chemical space to identify novel ligands with improved therapeutic potential. The proposed SAR framework and experimental protocols provide a roadmap for the rational design and evaluation of this intriguing class of compounds. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be crucial to fully elucidate their therapeutic utility.
References
-
Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics. 2024. [Link]
-
Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics. 2024. [Link]
-
Design, synthesis and biological activity evaluation of novel 4-subtituted 2-naphthamide derivatives as AcrB inhibitors. ResearchGate. N.D. [Link]
-
Melvin, L. S., et al. Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. Molecular pharmacology. 1993. [Link]
-
Akpo, C. A., et al. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. National Institutes of Health. 2021. [Link]
-
STRUCTURE-ACTIVITY RELATIONSHIP STUDIES OF POSITIVE ALLOSTERIC MODULATORS OF THE CANNABINOID CB 1 RECEPTOR. ResearchGate. N.D. [Link]
-
SAR study of N'-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents. Bioorganic & Medicinal Chemistry. 2024. [Link]
-
Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Molecules. 2022. [Link]
-
Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2006. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. 2020. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. 2019. [Link]
-
Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Pharmaceuticals. 2023. [Link]
-
Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers. Bioorganic & Medicinal Chemistry Letters. 2006. [Link]
-
Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. ResearchGate. 2003. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. 2019. [Link]
-
Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. RSC Medicinal Chemistry. 2023. [Link]
-
Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry. 2023. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. 2018. [Link]
-
QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. MedCrave online. 2023. [Link]
Sources
- 1. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor [biomolther.org]
- 3. Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Method Validation for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
This guide provides a comprehensive framework for the validation of a bioanalytical method for the quantification of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide in a biological matrix, such as human plasma. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies. The principles and methodologies described herein are grounded in the latest international regulatory guidelines, including the FDA's "Bioanalytical Method Validation Guidance for Industry" and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5][6][7]
The validation of a bioanalytical method is a critical process in drug development, ensuring that the method is suitable for its intended purpose and yields reliable data for pharmacokinetic, toxicokinetic, and bioequivalence studies.[2][3][4] For a novel small molecule like 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, a robust and well-characterized analytical method is paramount. This guide will compare two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and provide a detailed roadmap for validation, complete with hypothetical experimental data to illustrate the acceptance criteria.
Rationale for Method Selection: LC-MS/MS as the Gold Standard
For the quantitative bioanalysis of small-molecule drugs in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard.[8] Specifically, triple quadrupole mass spectrometry (TQMS) coupled with liquid chromatography offers exceptional sensitivity, selectivity, and a wide linear dynamic range.[9][10]
An alternative, though often less suitable for complex bioanalytical applications, is HPLC with UV detection. While simpler and more accessible, HPLC-UV typically lacks the sensitivity and selectivity of LC-MS/MS, making it prone to interferences from endogenous matrix components. This guide will primarily focus on the validation of an LC-MS/MS method, with comparative insights into the limitations of an HPLC-UV approach.
The Validation Workflow: A Step-by-Step Approach
The validation of a bioanalytical method is a systematic process that involves the evaluation of several key parameters to ensure the method's performance. The following workflow outlines the critical steps in this process.
Caption: A flowchart illustrating the key stages of bioanalytical method development, validation, and application.
Core Validation Parameters: A Detailed Examination
The following sections detail the experimental design and acceptance criteria for each core validation parameter, in accordance with regulatory guidelines.[1][6][11]
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.
Experimental Protocol:
-
Analyze at least six different batches of blank human plasma.
-
Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard (IS).
-
Analyze blank plasma spiked with potential interfering substances (e.g., known metabolites, co-administered drugs).
Acceptance Criteria:
-
LC-MS/MS: The response in blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample. The response at the retention time of the IS should be less than 5% of the IS response in the LLOQ sample.
-
HPLC-UV: No significant interfering peaks should be observed at the retention time of the analyte or IS in the blank chromatograms.
Linearity and Calibration Curve
Objective: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical calibration curve consists of a blank, a zero standard (blank plasma with IS), and at least six to eight non-zero concentrations.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Determine the best-fit regression model (typically a weighted linear regression).
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal concentration, except for the LLOQ, which should be within ±20%.
Table 1: Hypothetical Calibration Curve Data for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide by LC-MS/MS
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Deviation (%) |
| 1.00 (LLOQ) | 0.95 | -5.0 |
| 2.50 | 2.60 | 4.0 |
| 10.0 | 9.80 | -2.0 |
| 50.0 | 51.5 | 3.0 |
| 200 | 195 | -2.5 |
| 800 | 810 | 1.25 |
| 1000 | 990 | -1.0 |
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in a series of measurements (precision).
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy (as % bias) and precision (as % coefficient of variation, CV).
Acceptance Criteria:
-
The mean accuracy should be within ±15% of the nominal concentration for all QC levels, except for the LLOQ, which should be within ±20%.
-
The precision (%CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.
Table 2: Hypothetical Inter-day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 1.00 | 1.05 | 5.0 | 8.5 |
| Low QC | 3.00 | 2.90 | -3.3 | 6.2 |
| Medium QC | 150 | 155 | 3.3 | 4.8 |
| High QC | 750 | 735 | -2.0 | 3.5 |
Lower Limit of Quantification (LLOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Experimental Protocol:
-
The LLOQ is established as the lowest concentration on the calibration curve.
-
Analyze at least five replicates of the LLOQ sample.
Acceptance Criteria:
-
The analyte response at the LLOQ should be at least five times the response of a blank sample.
-
The accuracy should be within 80-120% of the nominal concentration.[11]
-
The precision should be ≤ 20%.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
Experimental Protocol:
-
Analyze low and high QC samples after subjecting them to the following conditions:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of sample storage.
-
Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.
-
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Method Comparison: LC-MS/MS vs. HPLC-UV
The choice of analytical technique significantly impacts the performance and applicability of a bioanalytical method.
Table 3: Comparison of LC-MS/MS and HPLC-UV for the Bioanalysis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
| Parameter | LC-MS/MS | HPLC-UV | Rationale |
| Selectivity | High | Low to Moderate | Mass spectrometry provides specificity based on mass-to-charge ratio, minimizing interference from matrix components. |
| Sensitivity (LLOQ) | Low (pg/mL to low ng/mL) | Higher (mid to high ng/mL) | LC-MS/MS is inherently more sensitive, allowing for the detection of lower concentrations of the analyte. |
| Sample Throughput | High | Moderate | LC-MS/MS methods can often utilize shorter chromatographic run times due to the high selectivity of the detector. |
| Method Development | More Complex | Simpler | LC-MS/MS requires optimization of both chromatographic and mass spectrometric parameters. |
| Cost | High | Lower | The instrumentation for LC-MS/MS is more expensive than for HPLC-UV. |
Experimental Workflow Diagram
The following diagram illustrates the typical sample preparation and analysis workflow for an LC-MS/MS-based bioanalytical method.
Caption: A schematic of the sample preparation and analysis workflow for a typical LC-MS/MS bioanalytical method.
Conclusion
The successful validation of a bioanalytical method is a prerequisite for its use in regulated studies. This guide has outlined a comprehensive strategy for the validation of a method for the quantification of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide in a biological matrix, with a strong recommendation for the use of LC-MS/MS. By adhering to the principles of selectivity, accuracy, precision, and stability, and by following the detailed experimental protocols, researchers can ensure the generation of high-quality, reliable data to support their drug development programs. The provided hypothetical data and comparative analysis serve as a practical reference for establishing a robust and defensible bioanalytical method.
References
-
International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation. [Link]
-
Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
IQVIA. Small and Large Molecule LC-MS. [Link]
-
A. C. Pereira, et al. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta. [Link]
-
Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Anapharm Bioanalytics. Small Molecule Bioanalysis. [Link]
-
Agno Pharmaceuticals. Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
Bio-Rad. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
-
P. V. Patel, et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
M. W. Dong, et al. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]
Sources
- 1. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. resolvemass.ca [resolvemass.ca]
The Naphthalene Scaffold: A Privileged Structure in Inhibitor Design – A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of small molecule inhibitors, the choice of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and overall druggability of a lead compound. Among the myriad of aromatic systems employed in medicinal chemistry, the naphthalene ring system has emerged as a versatile and privileged scaffold.[1][2] Its rigid, planar structure and rich electron density provide a unique platform for designing potent inhibitors against a diverse range of biological targets.[3][4]
This guide provides an in-depth comparative analysis of naphthalene-based inhibitors, objectively evaluating their performance against alternative chemotypes. We will delve into the causality behind the selection of the naphthalene scaffold, supported by experimental data, and provide detailed protocols for key assays to empower researchers in their own investigations.
The Rationale for the Naphthalene Scaffold: A Double-Edged Sword
The naphthalene moiety, a bicyclic aromatic hydrocarbon, offers several distinct advantages in drug design.[4] Its extended π-system allows for favorable π-π stacking interactions with aromatic residues in protein binding pockets.[3] The rigidity of the fused ring system reduces the entropic penalty upon binding, often leading to higher affinity. Furthermore, the naphthalene core presents multiple positions for substitution, allowing for fine-tuning of steric and electronic properties to optimize potency and selectivity.[2] A wide array of FDA-approved drugs, such as propranolol and naproxen, feature the naphthalene scaffold, underscoring its therapeutic relevance.[1][5]
However, the naphthalene scaffold is not without its challenges. A primary concern is its potential for metabolic activation by cytochrome P450 enzymes to form reactive epoxide intermediates.[6][7] These electrophilic species can covalently bind to cellular macromolecules, leading to toxicity.[6] Consequently, a key aspect of designing naphthalene-based inhibitors is to strategically modify the scaffold to block metabolic hotspots or to favor alternative, less toxic metabolic pathways.[8]
Comparative Analysis of Naphthalene-Based Inhibitors
To illustrate the utility and performance of the naphthalene scaffold, we will examine its application in the development of inhibitors for three distinct classes of therapeutic targets: Signal Transducer and Activator of Transcription 3 (STAT3), tubulin, and Peptidyl Arginine Deiminases (PADs).
Naphthalene-Based STAT3 Inhibitors: Targeting Oncogenic Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, making it a compelling target for anticancer drug development.[9] The JAK/STAT signaling pathway, which culminates in the activation of STAT3, is a critical regulator of cell proliferation, survival, and angiogenesis.[10][11]
Naphthalene-based compounds have been explored as STAT3 inhibitors, with their design often leveraging the scaffold's ability to interact with the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation.[9]
dot
Comparative Performance:
A study by Xu et al. (2022) synthesized a series of naphthalene derivatives and evaluated their anti-cancer activity, identifying SMY002 as a potent STAT3 inhibitor.[9] This compound was shown to directly interact with the STAT3 SH2 domain, inhibiting its phosphorylation and dimerization.[9]
| Inhibitor Class | Compound | Target | Cell Line | IC50 (µM) | Reference |
| Naphthalene-based | SMY002 | STAT3 | MDA-MB-231 (TNBC) | Not specified directly, but showed potent activity | [9] |
| Non-naphthalene | WP1066 | JAK2/STAT3 | MDA-MB-231 (TNBC) | ~5 | [12] |
| Non-naphthalene | S3I-201 | STAT3 | MDA-MB-231 (TNBC) | ~8.6 | [12] |
While a direct IC50 comparison in the same study is not available, the naphthalene-based inhibitor SMY002 demonstrated significant suppression of tumor growth and metastasis in vivo, suggesting a high degree of efficacy.[9] This highlights the potential of the naphthalene scaffold to generate potent and effective STAT3 inhibitors.
Naphthalene-Based Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton
Tubulin is a globular protein that polymerizes into microtubules, a key component of the cytoskeleton essential for cell division, motility, and intracellular transport.[13] Tubulin inhibitors are a cornerstone of cancer chemotherapy, with well-known examples including the taxanes (stabilizers) and vinca alkaloids (destabilizers).[13] The naphthalene scaffold has been successfully incorporated into the design of potent tubulin destabilizers that bind to the colchicine binding site.[14]
Comparative Performance:
A study by Wang et al. synthesized a series of thiazole-naphthalene derivatives and evaluated their ability to inhibit tubulin polymerization.[14] Compound 5b from this series emerged as a particularly potent inhibitor.
| Inhibitor Class | Compound | Target | Assay | IC50 (µM) | Reference |
| Naphthalene-based | Compound 5b | Tubulin Polymerization | In vitro assay | 3.3 | [14] |
| Non-naphthalene | Colchicine | Tubulin Polymerization | In vitro assay | 9.1 | [14] |
As the data indicates, the naphthalene-based compound 5b was significantly more potent at inhibiting tubulin polymerization in vitro than the well-established inhibitor, colchicine.[14] This demonstrates the potential of the naphthalene scaffold to yield highly effective anti-mitotic agents.
Naphthalene-Based Peptidyl Arginine Deiminase (PAD) Inhibitors: Modulating Inflammation and Autoimmunity
Peptidyl Arginine Deiminases (PADs) are a family of enzymes that catalyze the conversion of arginine to citrulline, a post-translational modification known as citrullination.[15] Dysregulated PAD activity is implicated in various inflammatory and autoimmune diseases, including rheumatoid arthritis.[16][17]
The rigid and planar nature of the naphthalene scaffold has proven to be advantageous in designing potent PAD inhibitors.[18]
Comparative Performance:
A recent study systematically investigated various aromatic scaffolds for PAD4 inhibition, directly comparing a naphthalene-based compound with other aromatic systems and the parent compound, Cl-amidine.[18]
| Inhibitor Class | Compound | Target | IC50 (µM) | Reference |
| Naphthalene-based | Compound 13 | PAD4 | 0.240 ± 0.017 | [18] |
| Biphenyl-based | Compound 11 | PAD4 | 0.524 ± 0.019 | [18] |
| Benzene-based | Compound 9 | PAD4 | 0.836 ± 0.240 | [18] |
| Precursor | Cl-amidine | PAD4 | 5.9 ± 0.3 | [18] |
The naphthalene-based inhibitor exhibited the most potent activity, significantly outperforming the biphenyl and benzene-based analogues, as well as the precursor compound.[18] This underscores the superior fit of the naphthalene scaffold within the PAD4 active site.
Experimental Protocols: A Foundation of Trustworthiness
To ensure the scientific integrity of this guide, we provide detailed, step-by-step protocols for the key assays used to evaluate the inhibitors discussed.
Protocol 1: In Vitro STAT3 Inhibition Assay (Western Blot)
This protocol details the procedure to assess the inhibitory effect of a test compound on STAT3 phosphorylation.[9][19]
Workflow Diagram:
dot
Materials:
-
Cancer cell line with an active STAT3 pathway (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Naphthalene-based inhibitor stock solution
-
Cytokine for stimulation (e.g., IL-6)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the naphthalene-based inhibitor for a specified time.
-
Stimulate the cells with the appropriate cytokine to induce STAT3 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[9]
-
Protocol 2: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay measures the effect of a test compound on the polymerization of purified tubulin.[16]
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized, fluorescence-labeled tubulin in a general tubulin buffer on ice.
-
Prepare a 10x stock solution of the naphthalene-based inhibitor and control compounds (e.g., paclitaxel as a polymerization enhancer and colchicine as an inhibitor).
-
-
Assay Execution:
-
In a pre-warmed 96-well plate, add the 10x test compound or control.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity over time at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the maximum polymer mass.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[16]
-
Protocol 3: Peptidyl Arginine Deiminase (PAD) Activity Assay
This antibody-based assay for PAD activity (ABAP) quantifies the citrullination of a peptide substrate.[20]
Procedure:
-
Assay Setup:
-
Immobilize an arginine-containing peptide substrate onto a 96-well microtiter plate.
-
Add the purified PAD enzyme or a crude sample containing PAD activity to the wells.
-
Incubate the plate to allow for the citrullination reaction to occur.
-
-
Detection of Citrullination:
-
Wash the plate to remove the enzyme and unbound material.
-
Add a primary antibody that specifically recognizes the citrullinated peptide.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme-linked secondary antibody to generate a colorimetric or chemiluminescent signal.
-
-
Quantification:
-
Measure the signal using a plate reader.
-
The signal intensity is proportional to the amount of citrullinated peptide, and thus to the PAD activity.
-
To determine the IC50 of a naphthalene-based inhibitor, perform the assay in the presence of varying concentrations of the compound.[20]
-
Conclusion: The Enduring Appeal of the Naphthalene Scaffold
The comparative analysis presented in this guide demonstrates that the naphthalene scaffold remains a highly valuable and versatile platform in modern drug discovery. Its inherent structural and electronic properties provide a solid foundation for the design of potent and selective inhibitors against a wide array of challenging biological targets. While the potential for metabolic liabilities necessitates careful medicinal chemistry optimization, the demonstrated successes in developing highly active STAT3, tubulin, and PAD inhibitors underscore the enduring appeal of this privileged structure. By understanding the rationale behind its selection and employing robust experimental methodologies, researchers can continue to harness the power of the naphthalene scaffold to develop the next generation of innovative therapeutics.
References
-
Xu, M., et al. (2022). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. Breast Cancer Research and Treatment. [Link]
-
The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... - ResearchGate. (n.d.). Retrieved from [Link]
-
Peptidylarginine Deiminases: An Overview of Recent Advances in Citrullination Research. (2025). MDPI. [Link]
-
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. (2019). ResearchGate. [Link]
-
A simplified view of the intrinsic apoptosis pathway and Bcl-2 family... - ResearchGate. (n.d.). Retrieved from [Link]
-
The intrinsic pathway of apoptotic cell death is controlled by the... - ResearchGate. (n.d.). Retrieved from [Link]
-
The intrinsic and extrinsic pathways of apoptosis. The two pathways... - ResearchGate. (n.d.). Retrieved from [Link]
-
JAK-STAT signaling pathway - Wikipedia. (n.d.). Retrieved from [Link]
-
The JAK/STAT Pathway - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]
-
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. (2019). National Center for Biotechnology Information. [Link]
-
Peptidylarginine deiminase (PAD): A promising target for chronic diseases treatment. (2024). International Journal of Biological Macromolecules. [Link]
-
Methods for the detection of peptidylarginine deiminase (PAD) activity and protein citrullination - PubMed. (2013). National Center for Biotechnology Information. [Link]
-
Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]
-
Regulatory mechanisms of programmed cell death in depression and resea | NDT. (2026). Dove Press. [Link]
-
An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - NIH. (2018). National Center for Biotechnology Information. [Link]
-
Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC - NIH. (n.d.). Retrieved from [Link]
-
In vitro Microtubule Binding Assay and Dissociation Constant Estimation - Bio-protocol. (n.d.). Retrieved from [Link]
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences. (2024). International Journal of Pharmaceutical Sciences. [Link]
-
The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC. (n.d.). Retrieved from [Link]
-
Understanding the Pharmacokinetics of Naphthalene on Endocrine Function - Walsh Medical Media. (n.d.). Retrieved from [Link]
-
Intrinsic Apoptosis Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]
-
Peptidylarginine deiminase (PAD): A promising target for chronic diseases treatment. (2024). PubMed. [Link]
-
Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination* | Semantic Scholar. (n.d.). Retrieved from [Link]
-
naphthalene-a-versatile-platform-in-medicinal-chemistry-sky-high-perspective - Bohrium. (2019). Bohrium. [Link]
-
Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - Frontiers. (2023). Frontiers. [Link]
-
IC 50 values of the patented STAT3 inhibitor LLL12 (43), alongside... - ResearchGate. (n.d.). Retrieved from [Link]
-
Peptidylarginine Deiminases: An Overview of Recent Advances in Citrullination Research. (n.d.). Retrieved from [Link]
-
Counts of STAT3 inhibitors of IC50 ≥ or < 1.0 μM captured by successful... - ResearchGate. (n.d.). Retrieved from [Link]
-
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - OUCI. (n.d.). Retrieved from [Link]
-
ABAP: Antibody-based assay for peptidylarginine deiminase activity | Request PDF. (2025). ResearchGate. [Link]
-
Effect of PAD inhibitors on leukocyte-derived PADs and on PADs in RA... - ResearchGate. (n.d.). Retrieved from [Link]
-
Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - NIH. (2025). National Center for Biotechnology Information. [Link]
-
Summary of well-known tubulin inhibitors. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PlumX. (n.d.). Retrieved from [Link]
-
Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC. (n.d.). Retrieved from [Link]
-
(PDF) Selective inhibition of peptidyl-arginine deiminase (PAD): can it control multiple inflammatory disorders as a promising therapeutic strategy? - ResearchGate. (2023). ResearchGate. [Link]
-
Molecular Modelling Analysis of the Metabolism of Naphthalene - Science Alert. (n.d.). Retrieved from [Link]
-
Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC - NIH. (2016). National Center for Biotechnology Information. [Link]
-
Overview of naphthalene metabolism and excretion. (A) Naphthalene... - ResearchGate. (n.d.). Retrieved from [Link]
-
Overview of naphthalene metabolism showing the formation of multiple, reactive metabolites. - ResearchGate. (n.d.). Retrieved from [Link]
-
Novel Tubulin-Targeting Therapies Make Headway - OncLive. (2020). OncLive. [Link]
-
Strategies and Approaches of Targeting STAT3 for Cancer Treatment - ACS Publications. (n.d.). Retrieved from [Link]
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. PlumX [plu.mx]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. shutterstock.com [shutterstock.com]
- 18. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Evaluation of Novel Carboxamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The carboxamide functional group is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design. Carboxamide derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as potent anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This guide provides a comprehensive framework for the systematic biological evaluation of novel carboxamide derivatives, moving from high-throughput in vitro screening to preliminary in silico and targeted in vivo studies. Our focus is on the causality behind experimental choices, ensuring a self-validating and robust evaluation cascade.
The Evaluation Workflow: A Holistic Approach
The journey from a newly synthesized compound to a viable drug candidate is a multi-step process. It begins with broad screening to identify biological activity, followed by more focused assays to determine potency, selectivity, and mechanism of action. Early assessment of drug-like properties is critical to avoid late-stage failures. This workflow provides a logical progression for evaluating novel carboxamide derivatives.
Caption: High-level workflow for the biological evaluation of novel carboxamide derivatives.
Part 1: In Vitro Biological Evaluation
In vitro (Latin for "in the glass") studies are performed outside a living organism, typically in a controlled laboratory setting using cells, tissues, or isolated biomolecules.[4][5] They offer a cost-effective and high-throughput method for initial screening, providing crucial data on a compound's potential efficacy and mechanism of action before advancing to more complex in vivo testing.[6][7]
Anticancer Activity Evaluation
Carboxamide scaffolds are present in numerous clinically approved anticancer drugs, interacting with diverse targets like protein kinases, topoisomerases, and signaling pathways involved in cell proliferation and survival.[2]
Rationale: The primary goal is to identify compounds that selectively kill cancer cells or inhibit their proliferation while sparing normal, healthy cells. The MTT assay is a foundational colorimetric assay for assessing a compound's cytotoxic or antiproliferative effects.[8]
Featured Protocol: MTT Assay for Cytotoxicity
This protocol assesses cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2][8]
-
Compound Treatment: Prepare serial dilutions of the novel carboxamide derivatives (and a positive control like Doxorubicin) in the appropriate cell culture medium.[9] Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at approximately 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Data: Anticancer Activity of Novel Carboxamides
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI)* |
| CX-01 | Indole-2-carboxamide | K-562 (Leukemia) | 0.45 | >100 |
| CX-02 | Indole-2-carboxamide | HCT-116 (Colon) | 1.21 | 85.2 |
| CX-03 | 4-Oxoquinoline-3-carboxamide | ACP-03 (Gastric) | 3.50 | >25 |
| CX-04 | 4-Oxoquinoline-3-carboxamide | MCF-7 (Breast) | 8.90 | 11.5 |
| Doxorubicin | (Standard Drug) | K-562 (Leukemia) | 0.15 | 1.8 |
*Selectivity Index (SI) is the ratio of the IC50 on a normal cell line (e.g., human dermal fibroblasts) to the IC50 on the cancer cell line. A higher SI indicates greater selectivity for cancer cells. Data is illustrative, based on findings from sources.[2][8][10]
Antimicrobial Activity Evaluation
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[3] Carboxamide derivatives have shown promise as potent antibacterial and antifungal compounds.[3][11][12]
Rationale: The objective is to determine a compound's ability to inhibit the growth of or kill pathogenic microorganisms. The disk diffusion method is a widely used qualitative screening technique, while broth microdilution is used to quantify the Minimum Inhibitory Concentration (MIC).
Featured Protocol: Kirby-Bauer Disk Diffusion Test
-
Prepare Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight.[11][12] Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).
-
Disk Application: Dissolve the test compounds in a suitable solvent like DMSO.[13] Impregnate sterile paper disks (6 mm diameter) with a known concentration of each carboxamide derivative.
-
Placement and Incubation: Place the impregnated disks onto the agar surface. Include a positive control (e.g., Gentamicin) and a negative control (solvent only). Incubate the plates at 37°C for 18-24 hours.[13][14]
-
Measure Inhibition Zone: Measure the diameter (in mm) of the clear zone around each disk where microbial growth has been inhibited.
Comparative Data: Antimicrobial Activity of Novel Carboxamides
| Compound ID | Derivative Class | S. aureus (Gram+) Zone (mm) | E. coli (Gram-) Zone (mm) | C. albicans (Fungus) MIC (µg/mL) |
| CX-05 | Pyrazole-carboxamide | 15 | 11 | 150.7 |
| CX-06 | Pyrazole-carboxamide | 11 | 8 | >250 |
| CX-07 | Furan-2-carboxamide | 18 | 16 | 175.2 |
| CX-08 | Furan-2-carboxamide | 10 | 9 | 210.5 |
| Gentamicin | (Standard Drug) | 22 | 20 | N/A |
Data is illustrative, based on findings from sources.[3][12][15]
Anti-inflammatory Activity Evaluation
Chronic inflammation is a key driver of many diseases. Carboxamides have been investigated as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[16][17][18]
Rationale: These assays aim to identify compounds that can suppress inflammatory responses. This is often achieved by measuring the inhibition of enzymes like COX-2 or by quantifying the reduction of inflammatory signaling molecules like TNF-α and IL-6 in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[18]
Featured Protocol: Inhibition of LPS-Induced TNF-α Production
-
Cell Culture: Culture macrophage-like cells (e.g., J774A.1 or THP-1) in 96-well plates and allow them to adhere.[18]
-
Pre-treatment: Treat the cells with various concentrations of the carboxamide derivatives for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well (except for the negative control).
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production compared to the LPS-only treated cells and determine the IC50 value.
Comparative Data: Anti-inflammatory Activity of Novel Carboxamides
| Compound ID | Derivative Class | COX-2 Selectivity Index* | TNF-α Inhibition IC50 (µM) |
| CX-09 | Benzenesulphonamide-carboxamide | 8.5 | 5.2 |
| CX-10 | Benzenesulphonamide-carboxamide | 4.2 | 11.8 |
| CX-11 | 4-Oxoquinoline-3-carboxamide | Not Tested | 2.1 |
| CX-12 | 2-Phenylquinoline-carboxamide | Not Tested | 8.9 |
| Celecoxib | (Standard Drug) | 7.8 | 3.4 |
*COX-2 Selectivity Index is the ratio of IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for the inflammatory COX-2 enzyme. Data is illustrative, based on findings from sources.[16][18]
Part 2: In Silico & In Vitro ADMET Profiling
A biologically active compound is not necessarily a good drug. Its journey through the body is governed by its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[19] Early ADMET profiling, using both computational (in silico) models and in vitro assays, is essential to identify potential liabilities and guide chemical optimization.[20][21]
Rationale: The goal of ADMET profiling is to predict a compound's pharmacokinetic and safety profile.[22] Poor ADMET properties are a major cause of drug candidate failure in later, more expensive stages of development.
Caption: The journey of a drug through the body, governed by ADMET properties.
Key ADMET Parameters & Assays:
-
Solubility: Crucial for absorption. Measured via thermodynamic or kinetic solubility assays.
-
Permeability: Ability to cross biological membranes. Assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Metabolic Stability: Resistance to breakdown by liver enzymes (e.g., Cytochrome P450s). Measured using liver microsome stability assays.
-
Toxicity: Potential to cause harm. Early indicators include cytotoxicity assays on normal cell lines (e.g., MRC-5) or hERG channel inhibition assays to check for cardiotoxicity.[10]
Comparative Data: Predicted ADMET Properties
| Compound ID | Mol. Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability |
| CX-01 | 385.4 | 2.8 | 2 | 4 | High |
| CX-02 | 412.3 | 3.5 | 1 | 5 | High |
| CX-05 | 450.5 | 4.1 | 1 | 6 | Medium |
| CX-09 | 515.6 | 5.2 | 2 | 7 | Low |
Data is illustrative and based on Lipinski's Rule of Five principles for drug-likeness, often predicted using software like QikProp.[22]
Part 3: In Vivo Evaluation
In vivo (Latin for "within the living") studies are conducted in whole, living organisms, such as animal models.[23] They are a critical step to confirm the in vitro efficacy and assess the overall effects of a compound in a complex biological system, providing insights that cannot be obtained from isolated cells.[5][6]
Rationale: The transition to in vivo models is necessary to understand how a compound is absorbed, distributed, metabolized, and excreted in a real biological system, and to verify its therapeutic effect on a disease model.
-
Anti-inflammatory Model: Carrageenan-Induced Paw Edema: This is a standard acute inflammation model in rats. The test compound is administered, and then carrageenan is injected into the paw to induce swelling (edema). The reduction in paw volume over time compared to a control group indicates anti-inflammatory activity.[16][17]
-
Anticancer Model: Xenograft Studies: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound. Efficacy is measured by the inhibition of tumor growth over time compared to a vehicle-treated control group.
Part 4: Structure-Activity Relationship (SAR)
The data gathered from these biological evaluations feeds into the crucial process of understanding the Structure-Activity Relationship (SAR). SAR studies correlate the chemical structure of the carboxamide derivatives with their biological activity. By systematically modifying the scaffold—for example, by changing substituents on the aromatic rings—medicinal chemists can optimize potency, selectivity, and ADMET properties.
Caption: Conceptual overview of Structure-Activity Relationship (SAR) studies.
References
- Cole-Parmer. (2024, August 5). In Vitro and In Vivo Studies and Drug Discovery.
- Research Methods. In Vitro vs In Vivo: Complete Comparison + Selection Guide.
- Sweidan, K., et al. (2015, June 1). Synthesis and Preliminary Biological Evaluation of New Heterocyclic Carboxamide Models. Letters in Drug Design & Discovery.
- MDPI. (n.d.).
- Biobide. (n.d.). In Vivo vs In Vitro: Differences in Early Drug Discovery.
- Journal of Chemical and Pharmaceutical Research.
- ZeClinics. (2022, March 16). Differences between in vitro, in vivo and in silico assays in preclinical research.
- Taylor & Francis Online. Synthesis, computational, and biological evaluation of novel indolophenyl carboxamides as potential antimalarial agents.
- MDPI. (2022, October 14).
- ResearchGate. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs.
- ACS Omega. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.
- Verywell Health. (2025, October 9). In Vivo vs.
- PMC - NIH. (2023, June 6).
- PubMed Central.
- NIH. (2022, December 17).
- ResearchGate. (2025, October 10).
- MDPI.
- ResearchGate.
- (2025, September 9). ADMET profiling: Significance and symbolism.
- MDPI. (2023, June 6).
- NIH. (2017, September 18).
- Optibrium. Beyond profiling: using ADMET models to guide decisions.
- Creative Biostructure. ADMET Modeling and Profiling for Antiviral Drug Discovery of Coronavirus.
- (2012, April 6).
- Taylor & Francis Online.
- Allied Academies. (2016, July 4).
- Biomedical Research. (2016, July 4).
- Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide deriv
- PubMed. (2023, March 5).
- Allied Business Academies.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 5. In Vivo vs. In Vitro: What Are the Differences? [verywellhealth.com]
- 6. coleparmer.com [coleparmer.com]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives | MDPI [mdpi.com]
- 16. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alliedacademies.org [alliedacademies.org]
- 18. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ADMET profiling: Significance and symbolism [wisdomlib.org]
- 20. researchgate.net [researchgate.net]
- 21. optibrium.com [optibrium.com]
- 22. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. blog.biobide.com [blog.biobide.com]
A Comparative Guide to the Cross-Reactivity Profiling of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous characterization. A critical, and often challenging, aspect of this process is determining the compound's selectivity. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, representing a major cause of late-stage drug development failure.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel compound, 4-bromo-N-cyclohexylnaphthalene-1-carboxamide .
Given that this molecule is a novel entity, this document will serve as a strategic guide, outlining the essential comparative experiments required to build a robust selectivity profile. We will use well-established methodologies and compare its hypothetical performance against representative tool compounds to illustrate the process. The core principle of the protocols described herein is to create a self-validating system through orthogonal assays, ensuring the trustworthiness and accuracy of the resulting data.
The naphthalene carboxamide scaffold is a versatile platform in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, GPCRs, and nuclear receptors.[3][4][5] This inherent promiscuity of the parent structure underscores the critical need for early and thorough cross-reactivity profiling.
Phase 1: Primary Target Engagement and Initial Selectivity
The first step in any profiling cascade is to confirm potent and specific engagement with the intended primary target. For the purpose of this guide, we will hypothesize that the primary target of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is a G-protein coupled receptor (GPCR). We will then use a cellular thermal shift assay (CETSA) to provide orthogonal validation of target binding in a more physiologically relevant context.[6][7][8][9][10]
Experimental Protocol 1: Competitive Radioligand Binding Assay
This assay will determine the binding affinity (Ki) of our test compound for the primary target receptor.
Methodology:
-
Cell Culture & Membrane Preparation: Culture HEK293 cells stably expressing the target GPCR. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known radioligand for the target receptor at a concentration near its Kd, and a serial dilution of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting & Scintillation Counting: Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand. Wash the filters, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[7][8][9][10]
Methodology:
-
Cell Treatment: Treat intact cells expressing the target protein with either vehicle or varying concentrations of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide for 1 hour.
-
Thermal Challenge: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.[6]
-
Cell Lysis & Protein Quantification: Lyse the cells and separate the soluble protein fraction from aggregated proteins by centrifugation.
-
Target Detection: Quantify the amount of soluble target protein remaining at each temperature using a method such as Western Blot or an AlphaLISA/HTRF assay.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[6][7]
Phase 2: Broad Funnel Off-Target Profiling
Once primary target engagement is confirmed, the next crucial step is to screen the compound against a broad panel of common off-targets known to be associated with adverse drug reactions.[11] Several commercial services offer standardized panels for this purpose.
Comparative Off-Target Panel
For this guide, we will model our comparison on a panel like the SafetyScreen44 Panel from Eurofins Discovery or a similar service from Charles River Laboratories or Reaction Biology .[11][12] These panels typically include a diverse set of targets such as GPCRs, ion channels, transporters, and enzymes.[11]
Illustrative Data Presentation:
| Target | 4-bromo-N-cyclohexylnaphthalene-1-carboxamide (% Inhibition @ 10 µM) | Comparator A (e.g., Known GPCR Agonist) (% Inhibition @ 10 µM) | Comparator B (e.g., Unrelated Kinase Inhibitor) (% Inhibition @ 10 µM) |
| Primary Target | 98% | 95% | 5% |
| hERG (Ion Channel) | 15% | 8% | 12% |
| 5-HT2B (GPCR) | 65% | 12% | 3% |
| Dopamine Transporter | 5% | 45% | 1% |
| COX-2 (Enzyme) | 2% | 1% | 85% |
| ... (40+ other targets) | ... | ... | ... |
Causality Insight: A significant hit (typically >50% inhibition) on a target like the hERG channel would be a major red flag for potential cardiotoxicity. A hit on the 5-HT2B receptor could indicate potential for valvular heart disease. Early identification of such liabilities is paramount.[11]
Phase 3: Deep Dive into Kinase Selectivity
Given the prevalence of kinase off-targets for many small molecules, a dedicated kinase screen is a cornerstone of a thorough cross-reactivity profile.[13][14] Services from companies like Eurofins Discovery (KinomeSCAN) or Promega offer comprehensive panels covering a large portion of the human kinome.[15][16]
Experimental Protocol 3: Kinase Panel Screening
Methodology:
-
Compound Submission: Submit 4-bromo-N-cyclohexylnaphthalene-1-carboxamide for screening at a fixed concentration (e.g., 1 or 10 µM) against a large kinase panel (e.g., 400+ kinases).
-
Assay Principle: The specific assay format will vary by provider. A common method is the active site-directed competition binding assay, which measures the ability of the test compound to displace a ligand from the kinase active site.[15]
-
Data Analysis: The results are typically reported as percent of control (%Ctrl) or percent inhibition. A lower %Ctrl value indicates stronger binding/inhibition. Hits are then often followed up with dose-response assays to determine potency (IC50 or Kd).
Illustrative Data Presentation:
| Kinase Target | 4-bromo-N-cyclohexylnaphthalene-1-carboxamide (% Inhibition @ 10 µM) | Comparator B (e.g., Unrelated Kinase Inhibitor) (% Inhibition @ 10 µM) |
| Primary Target Kinase | 2% | 99% |
| SRC | 85% | 92% |
| ABL1 | 78% | 88% |
| LCK | 65% | 75% |
| EGFR | 15% | 95% |
| ... (400+ other kinases) | ... | ... |
Expertise & Experience: The results from this broad screen provide a "selectivity score" and can be visualized using a kinome tree diagram. This allows for rapid identification of off-target kinase families. For our hypothetical compound, hits on SRC, ABL1, and LCK would suggest a potential for off-target activity related to these signaling pathways and would warrant further investigation.
Visualizing the Profiling Strategy
A clear workflow is essential for a systematic evaluation.
Caption: Workflow for systematic cross-reactivity profiling.
Hypothetical GPCR Signaling Pathway
To understand the potential downstream consequences of both on-target and off-target activity, visualizing the relevant signaling pathway is crucial.
Caption: A representative GPCR-cAMP signaling pathway.
Conclusion
The cross-reactivity profile of a novel compound like 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is not merely a data point; it is a critical assessment of its potential as a safe and effective therapeutic. By employing a multi-faceted approach that combines primary target validation, broad off-target screening, and deep kinome profiling, researchers can make informed decisions, mitigate risks, and ultimately accelerate the drug discovery process.[17][18] The methodologies and comparative framework presented in this guide offer a robust strategy for the comprehensive characterization of any novel chemical entity.
References
- Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available at: [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link]
-
Jarzab, A., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Available at: [Link]
-
McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Lokhande, T. N., et al. (2006). Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. Available at: [Link]
-
Martinez Molina, D., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Wikipedia. Available at: [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. Available at: [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Naphthalene-1-carboxamide in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Korsbrekke, K. A., et al. (2021). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PubMed Central. Available at: [Link]
-
Sayyed, R. Z., & Khan, I. A. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. ResearchGate. Available at: [Link]
-
Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry. Available at: [Link]
-
Parker, C. G., et al. (2012). Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling. Nature Chemical Biology. Available at: [Link]
-
Kumar, A., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. annualreviews.org [annualreviews.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. news-medical.net [news-medical.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. criver.com [criver.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 17. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 18. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
Abstract
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, a key building block in medicinal chemistry and materials science. We will explore the classic acyl chloride pathway and a modern direct amide coupling approach. This document offers in-depth analysis of the chemical principles, step-by-step experimental protocols, and a comparative assessment of each route's efficiency, scalability, and overall practicality for researchers in drug development and chemical synthesis.
Introduction: The Significance of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
4-bromo-N-cyclohexylnaphthalene-1-carboxamide is a substituted naphthamide derivative. The naphthalene core is a prevalent scaffold in the design of biologically active molecules, and the presence of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions. The N-cyclohexylcarboxamide moiety can influence the compound's pharmacokinetic properties, such as solubility and cell permeability. A robust and efficient synthesis of this molecule is therefore of considerable interest. This guide will compare two distinct and viable synthetic strategies, providing the necessary data and protocols for researchers to make an informed decision based on their specific laboratory capabilities and research objectives.
The foundational step for both routes is the synthesis of the key intermediate, 4-bromo-1-naphthoic acid. The common starting point for this is 1-naphthoic acid, which can be prepared in good yields from 1-bromonaphthalene via a Grignard reaction followed by carboxylation with dry ice.[1][2][3]
Route 1: The Acyl Chloride Pathway
This traditional and reliable three-step method involves the initial synthesis of 4-bromo-1-naphthoic acid, its subsequent conversion to the more reactive acyl chloride, and the final amidation with cyclohexylamine.
Logical Workflow for Route 1
Caption: Workflow for the Acyl Chloride Route.
Step 1: Synthesis of 4-bromo-1-naphthoic acid
The synthesis of 4-bromo-1-naphthoic acid is a critical first step. While various methods exist, a common approach is the electrophilic bromination of 1-naphthoic acid. The naphthalene ring is activated towards electrophilic substitution, and the carboxylic acid group is a meta-director. However, in the naphthalene system, the directing effects are more complex. The reaction typically yields a mixture of isomers, with the 4-bromo and 5-bromo isomers being significant products. The separation of these isomers can be challenging.
An alternative, more regioselective synthesis involves a multi-step process starting from 1-bromonaphthalene, which is first subjected to a Friedel-Crafts acylation to yield 4-bromo-1-acetylnaphthalene.[4] This intermediate is then oxidized, for example, using sodium hypochlorite (the haloform reaction), to give the desired 4-bromo-1-naphthoic acid with high regioselectivity.[4]
Experimental Protocol (via Oxidation of 4-bromo-1-acetylnaphthalene):
-
Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride in dry ethylene chloride, acetyl chloride is added at 30-35 °C. Once a clear solution forms, 1-bromonaphthalene is added, and the reaction is stirred until completion. The reaction is then quenched with ice and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield 4-bromo-1-acetylnaphthalene.
-
Oxidation: The 4-bromo-1-acetylnaphthalene is dissolved in a suitable solvent like dioxane and treated with an excess of aqueous sodium hypochlorite solution. The mixture is heated to facilitate the reaction. Upon completion, the excess hypochlorite is quenched (e.g., with sodium bisulfite). The solution is then acidified to precipitate the 4-bromo-1-naphthoic acid.
-
Purification: The crude acid is collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield an almost colorless solid with a melting point of 219-220 °C.[4]
Step 2: Preparation of 4-bromo-1-naphthoyl chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, 4-bromo-1-naphthoic acid (1.0 eq) is suspended in a dry, inert solvent like toluene.[5]
-
An excess of thionyl chloride (2.0-3.0 eq) is added to the suspension.[6][7] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The mixture is heated to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, the excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator.
-
The resulting crude 4-bromo-1-naphthoyl chloride is often obtained as an oil or low-melting solid and can be used in the next step without further purification.
Step 3: Amidation with Cyclohexylamine
The final step is the nucleophilic acyl substitution reaction between the acyl chloride and cyclohexylamine. This reaction is typically fast and high-yielding. A base is required to neutralize the HCl generated during the reaction.
Experimental Protocol:
-
In a round-bottom flask, cyclohexylamine (1.1 eq) is dissolved in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base such as triethylamine (1.2 eq) is added.[5]
-
The flask is cooled in an ice bath to 0 °C.
-
A solution of 4-bromo-1-naphthoyl chloride (1.0 eq) in the same anhydrous solvent is added dropwise to the stirred amine solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.[8] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water. The organic layer is separated and washed sequentially with dilute HCl (to remove excess amine and triethylamine), saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 4-bromo-N-cyclohexylnaphthalene-1-carboxamide can be purified by recrystallization or silica gel column chromatography.
Route 2: The Direct Amide Coupling Pathway
This route bypasses the need for the isolation of the often moisture-sensitive acyl chloride intermediate. Instead, it utilizes a coupling agent to activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. This approach is prevalent in modern organic synthesis, especially in medicinal chemistry, due to its operational simplicity and often milder reaction conditions.
Logical Workflow for Route 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4376214A - Process for the preparation of naphthalene-1,4-dicarboxylic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Bridging the Gap: A Comparative Guide to the In-Vitro and In-Vivo Correlation of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide's Anticancer Activity
For researchers, scientists, and drug development professionals, the journey of a novel compound from a laboratory curiosity to a potential therapeutic agent is both long and fraught with challenges. A critical milestone in this journey is establishing a correlation between its activity in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo). This guide provides an in-depth technical comparison of the in-vitro and in-vivo anticancer activity of a novel synthetic molecule, 4-bromo-N-cyclohexylnaphthalene-1-carboxamide , and a standard chemotherapeutic agent. We will explore the experimental design, present comparative data, and discuss the crucial concept of In-Vitro In-Vivo Correlation (IVIVC) in the context of oncology drug development.
Introduction to 4-bromo-N-cyclohexylnaphthalene-1-carboxamide and the Imperative of IVIVC
4-bromo-N-cyclohexylnaphthalene-1-carboxamide is a novel compound with a naphthalene-carboxamide core, a scaffold that has been investigated for various pharmacological activities, including anticancer properties. The successful development of any new drug hinges on the predictive power of its preclinical data.[1][2][3] An In-Vitro In-Vivo Correlation (IVIVC) serves as a predictive mathematical model that relates an in-vitro property of a drug to its in-vivo response.[3] Establishing a strong IVIVC is a strategic tool in drug development that can streamline the process, reduce the reliance on extensive human studies, and improve product quality.[2][3] In oncology, IVIVC helps in relating in-vitro parameters like the half-maximal inhibitory concentration (IC50) to in-vivo drug exposure in plasma and tumor growth, aiding in experimental design and dose decisions.[4]
This guide will use a hypothetical scenario to illustrate the process of evaluating the anticancer potential of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide and correlating its in-vitro and in-vivo performance against a well-established anticancer drug, Doxorubicin.
Part 1: In-Vitro Assessment of Anticancer Activity
The initial step in evaluating a potential anticancer compound is to assess its cytotoxicity against various cancer cell lines.[5] This provides a preliminary understanding of the compound's potency and spectrum of activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[5]
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast adenocarcinoma, A549 for lung carcinoma, and HCT116 for colorectal carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: 4-bromo-N-cyclohexylnaphthalene-1-carboxamide and Doxorubicin are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then prepared in the culture medium and added to the cells. Control wells receive the medium with the same concentration of the solvent.
-
Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 3-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[6]
Experimental Workflow for In-Vitro Cytotoxicity Testing
Caption: Workflow of the in-vitro MTT assay for determining the cytotoxic activity of test compounds.
Comparative In-Vitro Activity Data
The following table summarizes the hypothetical IC50 values for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide and Doxorubicin against a panel of human cancer cell lines.
| Compound | Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| 4-bromo-N-cyclohexylnaphthalene-1-carboxamide | Breast Adenocarcinoma | MCF-7 | 48 | 2.5 ± 0.3 |
| Lung Carcinoma | A549 | 48 | 5.1 ± 0.6 | |
| Colorectal Carcinoma | HCT116 | 48 | 3.8 ± 0.4 | |
| Doxorubicin (Standard) | Breast Adenocarcinoma | MCF-7 | 48 | 0.8 ± 0.1 |
| Lung Carcinoma | A549 | 48 | 1.2 ± 0.2 | |
| Colorectal Carcinoma | HCT116 | 48 | 1.0 ± 0.1 |
Part 2: In-Vivo Efficacy Assessment
Promising results from in-vitro assays warrant further investigation in a living organism to assess the compound's efficacy in a more complex biological system.[7] Xenograft models in immunodeficient mice are a standard for preclinical evaluation of anticancer drugs.[8][9]
Experimental Protocol: Human Tumor Xenograft Model
Step-by-Step Methodology:
-
Animal Husbandry: Immunodeficient mice (e.g., athymic nude mice) are housed in a sterile environment with controlled temperature, humidity, and light-dark cycles. All procedures are performed in accordance with animal welfare guidelines.
-
Tumor Cell Implantation: Human cancer cells (e.g., HCT116) are harvested and suspended in a suitable medium. A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once the tumors reach the desired size, the mice are randomized into different treatment groups: Vehicle control, 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, and Doxorubicin.
-
Drug Administration: The test compounds are formulated in an appropriate vehicle and administered to the mice via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., once daily for 14 days).
-
Monitoring of Health and Toxicity: The body weight of the mice is monitored regularly as an indicator of systemic toxicity. Any signs of adverse effects are also recorded.
-
Endpoint and Data Analysis: At the end of the study, the mice are euthanized, and the final tumor volumes and weights are recorded. The percentage of Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Experimental Workflow for In-Vivo Xenograft Study
Caption: Workflow of the in-vivo xenograft model for evaluating the efficacy of anticancer compounds.
Comparative In-Vivo Efficacy Data
The following table summarizes the hypothetical in-vivo efficacy of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide and Doxorubicin in a HCT116 xenograft model.
| Treatment Group | Dose (mg/kg) | Administration Route | Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | Oral | 1500 ± 150 | - |
| 4-bromo-N-cyclohexylnaphthalene-1-carboxamide | 50 | Oral | 750 ± 90 | 50 |
| Doxorubicin (Standard) | 5 | Intraperitoneal | 600 ± 75 | 60 |
Part 3: In-Vitro to In-Vivo Correlation (IVIVC) Analysis
The ultimate goal is to determine if the in-vitro results can predict the in-vivo outcome. In our hypothetical scenario, 4-bromo-N-cyclohexylnaphthalene-1-carboxamide showed moderate cytotoxicity in vitro against HCT116 cells (IC50 = 3.8 µM) and demonstrated a 50% tumor growth inhibition in vivo at a 50 mg/kg dose. Doxorubicin, being more potent in vitro (IC50 = 1.0 µM), also showed a slightly higher TGI of 60% at a lower dose. This suggests a positive correlation.
However, a direct quantitative correlation is often complex due to pharmacokinetic and pharmacodynamic (PK/PD) factors.[10][11] Naphthalene-based compounds are known to undergo metabolic transformation by cytochrome P450 enzymes, which can affect their bioavailability and efficacy.[11] The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its concentration and duration of action at the tumor site, which may not be directly proportional to its in-vitro potency.
Key Considerations for IVIVC in Oncology:
-
Drug Exposure at the Tumor Site: The concentration of the drug that reaches the tumor tissue is a critical determinant of its efficacy.
-
Metabolism: The compound might be metabolized into more or less active forms in vivo.
-
Tumor Microenvironment: The in-vivo tumor microenvironment is significantly more complex than a 2D cell culture, with factors like hypoxia and stromal interactions influencing drug response.
Conceptual Diagram of In-Vitro to In-Vivo Correlation
Caption: The relationship between in-vitro potency, in-vivo efficacy, and the mediating role of pharmacokinetics in establishing an IVIVC.
Conclusion
This guide has provided a comparative framework for assessing the in-vitro and in-vivo anticancer activity of a novel compound, 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. Through detailed experimental protocols and hypothetical data, we have illustrated the process of evaluating a new chemical entity against a standard drug. The establishment of a robust IVIVC is paramount in modern drug discovery, enabling more informed decisions and accelerating the development of new cancer therapies.[1][12] While our hypothetical data suggests a promising correlation for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, further comprehensive PK/PD studies would be essential to build a reliable predictive model for its clinical translation.
References
-
Anticancer Drugs. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Retrieved from [Link]
-
Journal of Biomedical Research. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]
-
SpringerLink. (n.d.). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Predictive Analysis on the Pharmacokinetic Endpoints of Naphthalene and Its Derivatives. Retrieved from [Link]
-
Journal of Pharmacokinetics and Pharmacodynamics. (2024). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Retrieved from [Link]
-
Drug Development and Delivery. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
-
Toxicology and Applied Pharmacology. (1990). A preliminary physiologically based pharmacokinetic model for naphthalene and naphthalene oxide in mice and rats. Retrieved from [Link]
-
Frontiers in Oncology. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]
-
Oncotarget. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]
-
In Vivo. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
-
Toxicological Sciences. (2020). A Physiologically Based Pharmacokinetic Model for Naphthalene With Inhalation and Skin Routes of Exposure. Retrieved from [Link]
-
Toxicology and Applied Pharmacology. (2001). A physiologically based pharmacokinetic model for inhalation and intravenous administration of naphthalene in rats and mice. Retrieved from [Link]
-
Current Pharmaceutical Design. (n.d.). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Universal Journal of Pharmaceutical Research. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from [Link]
-
Premier Consulting. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Retrieved from [Link]
-
IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Retrieved from [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. premier-research.com [premier-research.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. ijcrt.org [ijcrt.org]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Naphthalene Derivatives as Acetylcholinesterase Inhibitors
This guide provides a comprehensive, in-depth walkthrough of performing comparative molecular docking studies on naphthalene derivatives targeting acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease. We will move beyond a simple protocol, delving into the scientific rationale behind each step to ensure the results are robust, reproducible, and scientifically sound.
Introduction: The Rationale for Targeting AChE with Naphthalene Derivatives
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies involves inhibiting the enzyme acetylcholinesterase (AChE). By preventing AChE from breaking down the neurotransmitter acetylcholine, we can increase its levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission and alleviating some of the cognitive symptoms of Alzheimer's disease.
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities, including as AChE inhibitors. The rigid, planar structure of the naphthalene core allows it to engage in favorable π-π stacking and hydrophobic interactions within the AChE active site, making it an excellent starting point for designing potent inhibitors.
This guide will walk you through a comparative docking study of a series of hypothetical naphthalene derivatives against human acetylcholinesterase (hAChE) to predict their binding affinities and binding modes. This in silico approach allows for the rapid screening of multiple compounds, prioritizing the most promising candidates for further experimental validation.
Part 1: The Experimental Workflow - A Self-Validating System
A robust computational study requires a well-defined and logical workflow. Each step is designed to build upon the previous one, with checks and balances to ensure the integrity of the data and the final results.
Caption: Overall workflow for the comparative docking study.
Protein Preparation: Selecting and Refining the Target
The first step in any docking study is the preparation of the target protein. The quality of the protein structure is paramount to the reliability of the docking results.
Protocol:
-
Selection of the Protein Structure: We will use the crystal structure of human acetylcholinesterase (hAChE) in complex with a known inhibitor. A suitable entry from the Protein Data Bank (PDB) is 4EY7 . This structure provides a biologically relevant conformation of the active site.
-
Initial Cleaning:
-
Download the PDB file (4EY7.pdb).
-
Open the structure in a molecular modeling software (e.g., PyMOL, Chimera, or BIOVIA Discovery Studio).
-
Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial as they can interfere with the docking of our new ligands.
-
-
Protonation and Charge Assignment:
-
Proteins are dynamic entities, and the protonation state of their amino acid residues is pH-dependent. At physiological pH (~7.4), certain residues (like Histidine) can exist in different protonation states.
-
Use a dedicated tool (e.g., the PDB2PQR server or the H++ server) to assign the correct protonation states to the ionizable residues.
-
Assign atomic charges using a standard force field (e.g., AMBER or CHARMM). This step is often integrated into docking software preparation scripts.
-
-
Energy Minimization (Optional but Recommended):
-
Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries that may have resulted from the crystallization process or the removal of the native ligand.
-
Ligand Preparation: From 2D Structure to 3D Conformation
The small molecules, or ligands, that we intend to dock also need to be prepared. This involves converting their 2D representations into 3D structures and assigning appropriate chemical properties.
Protocol:
-
2D Structure Sketching: Draw the 2D structures of the naphthalene derivatives to be studied. For this guide, we will consider a small library of hypothetical derivatives with varying substituents to explore structure-activity relationships.
-
Conversion to 3D: Use a chemical drawing tool like ChemDraw or MarvinSketch to save the structures in a 3D format (e.g., SDF or MOL2).
-
Protonation and Tautomeric States: Similar to the protein, the ligands need to be assigned the correct protonation state at physiological pH. Tools like Open Babel or the Marvin suite can be used for this purpose.
-
Energy Minimization: Minimize the energy of each ligand to obtain a low-energy, stable 3D conformation. This can be done using force fields like MMFF94 or UFF.
-
Charge Calculation: Calculate partial atomic charges for each atom in the ligand. Gasteiger charges are commonly used for docking studies with AutoDock.
Part 2: The Molecular Docking Simulation
With the prepared protein and ligands, we can now proceed with the molecular docking simulation. We will use AutoDock Vina, a widely used and validated open-source docking program.
Protocol:
-
Grid Box Definition:
-
The grid box defines the search space for the docking algorithm on the protein target. It should be large enough to encompass the entire active site and allow the ligand to move and rotate freely.
-
For hAChE (PDB: 4EY7), the active site is located at the bottom of a deep and narrow gorge. The grid box should be centered on the active site gorge. The center and dimensions of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file.
-
Example Grid Box Parameters for 4EY7:
-
Center X: -13.6
-
Center Y: -43.5
-
Center Z: 28.0
-
Size X: 25 Å
-
Size Y: 25 Å
-
Size Z: 25 Å
-
-
-
Running the Docking Simulation:
-
Use the command-line interface of AutoDock Vina to run the docking simulation. The basic command will look like this:
-
The config.txt file will contain the grid box parameters.
-
The --exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the true binding mode but also increases the computation time. A value of 8 is a good starting point.
-
-
Output Analysis:
-
AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.
-
Part 3: Comparative Analysis and Interpretation
The true value of a comparative docking study lies in the analysis of the results. We are not just looking for numbers; we are looking for insights into how structural modifications to our naphthalene derivatives affect their binding to AChE.
Quantitative Data Summary
Let's consider a hypothetical set of naphthalene derivatives and their predicted binding affinities:
| Compound ID | R-Group | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| NAPH-01 | -H | -8.5 | TRP86, TYR337, PHE338 |
| NAPH-02 | -OH | -9.2 | TRP86, TYR337, PHE338, SER203 |
| NAPH-03 | -NH2 | -9.5 | TRP86, TYR337, PHE338, ASP74 |
| NAPH-04 | -OCH3 | -8.8 | TRP86, TYR337, PHE338 |
Qualitative Analysis: Understanding the Interactions
The binding affinity score is a good first indicator, but a detailed visual inspection of the binding poses is essential.
Caption: Simplified interactions within the AChE active site.
-
π-π Stacking: The naphthalene core is expected to form π-π stacking interactions with the aromatic residues in the Catalytic Anionic Site (CAS), such as TRP86 and TYR337. This is a major driving force for binding.
-
Hydrogen Bonding: The introduction of hydrogen bond donors or acceptors (e.g., -OH in NAPH-02, -NH2 in NAPH-03) can lead to the formation of hydrogen bonds with residues like SER203 in the catalytic triad or ASP74. This explains the improved binding affinity of NAPH-02 and NAPH-03 compared to the parent compound NAPH-01.
-
Hydrophobic Interactions: The overall hydrophobic nature of the naphthalene scaffold contributes to its favorable interactions within the largely hydrophobic active site gorge.
Structure-Activity Relationship (SAR) Insights
From our hypothetical data, we can derive the following SAR insights:
-
The unsubstituted naphthalene core (NAPH-01) already shows good predicted binding affinity, confirming its suitability as a scaffold.
-
The addition of a hydroxyl group (NAPH-02) improves binding, likely due to a hydrogen bond with SER203.
-
The amino group (NAPH-03) provides an even greater improvement, potentially through a salt bridge or strong hydrogen bond with an acidic residue like ASP74.
-
The methoxy group (NAPH-04), while adding some bulk, does not offer the same hydrogen bonding potential as -OH or -NH2, resulting in a smaller improvement in binding affinity compared to NAPH-02 and NAPH-03.
Part 4: The Imperative of Experimental Validation
It is crucial to remember that molecular docking is a computational model, and its predictions must be validated by experimental data. The "Trustworthiness" of a docking study is established when its predictions correlate with real-world experimental results.
The most common way to validate docking results for enzyme inhibitors is to compare the predicted binding affinities with experimentally determined IC50 values (the concentration of an inhibitor required to reduce the enzyme's activity by 50%). A good docking protocol should show a strong correlation where compounds with lower (more negative) binding energies also have lower IC50 values.
Conclusion
Comparative molecular docking is a powerful tool in modern drug discovery. By systematically evaluating a series of related compounds, we can gain valuable insights into their structure-activity relationships and prioritize the most promising candidates for synthesis and biological testing. This guide has outlined a robust and scientifically sound workflow for conducting such a study on naphthalene derivatives targeting acetylcholinesterase. By adhering to these principles of careful preparation, systematic execution, and critical analysis, researchers can leverage computational methods to accelerate the discovery of novel therapeutics for Alzheimer's disease and other conditions.
References
-
Title: The cholinergic hypothesis of geriatric memory dysfunction Source: Science URL: [Link]
-
Title: Human Acetylcholinesterase in Complex with an Azide-Containing Tacrine Analogue Source: Protein Data Bank (PDB) URL: [Link]
-
Title: PDB2PQR: an automated pipeline for the setup of Poisson-Boltzmann electrostatics calculations Source: Nucleic Acids Research URL: [Link]
-
Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide
As laboratory professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is a cornerstone of this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, a specialized brominated aromatic compound. The protocols outlined herein are designed to ensure personnel safety, regulatory compliance, and the integrity of our research environment.
Part 1: Hazard Assessment and Characterization
-
Brominated Aromatic Compounds: This class of chemicals is often associated with skin, eye, and respiratory irritation.[1][2][3] More significantly, many organobromine compounds are noted for their environmental persistence and potential to bioaccumulate, making them harmful to aquatic life with long-lasting effects.[1][4]
-
Amide Functionality: While often less reactive than other functional groups, amides can still present toxicological concerns.
-
Combustion Byproducts: In the event of a fire, thermal decomposition would likely produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly corrosive hydrogen bromide gas.[2][5]
Based on this analysis, 4-bromo-N-cyclohexylnaphthalene-1-carboxamide should be handled as a hazardous substance with potential irritant properties and significant environmental toxicity. It must be disposed of as halogenated organic hazardous waste .
Summary of Key Information
| Parameter | Details |
| Chemical Name | 4-bromo-N-cyclohexylnaphthalene-1-carboxamide |
| CAS Number | 1373233-42-1[6] |
| Inferred Hazards | Skin/eye irritant, potential respiratory irritant, harmful to aquatic life (long-term).[1][3] |
| Primary Disposal Route | Segregated Halogenated Organic Waste Stream |
| Regulatory Framework | U.S. EPA Resource Conservation and Recovery Act (RCRA).[7][8] |
Part 2: Pre-Disposal Safety Protocol
Before handling the chemical for disposal, a rigorous safety protocol must be in place. This is a self-validating system: adherence to these steps inherently minimizes exposure and risk.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][5]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron may be necessary.
Engineering Controls
All handling and preparation of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide for disposal must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of any fine powders or potential vapors.[1] Ensure that an eyewash station and safety shower are readily accessible.[1][2]
Part 3: Step-by-Step Disposal Workflow
The proper disposal of this compound is governed by the principle of waste segregation. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the release of toxic byproducts. Mixing them with non-halogenated waste streams complicates and increases the cost of disposal for the entire container.[9]
Step 1: Waste Segregation and Container Selection
-
Action: Designate a specific, chemically compatible waste container exclusively for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. For solids, a high-density polyethylene (HDPE) container is appropriate.
-
Causality: This step is the most crucial in the disposal process. Proper segregation is mandated by regulations like RCRA and is essential for safe and cost-effective waste management by your institution's environmental health and safety (EHS) department.[9][10]
Step 2: Waste Container Labeling
-
Action: Immediately label the container. The label must include, at a minimum:
-
The words "Hazardous Waste" .
-
The full chemical name: "4-bromo-N-cyclohexylnaphthalene-1-carboxamide" . Do not use abbreviations or formulas.[9]
-
The primary hazard(s): "Irritant, Environmental Hazard" .
-
The date of accumulation.
-
-
Causality: Accurate and complete labeling is a legal requirement under RCRA. It ensures that anyone handling the container is aware of its contents and associated risks, from the lab to the final disposal facility.[10][11]
Step 3: Waste Collection
-
For Solid Waste: Carefully transfer the solid 4-bromo-N-cyclohexylnaphthalene-1-carboxamide into the designated and labeled hazardous waste container using a clean spatula or scoop.
-
For Contaminated Labware:
-
Disposable Items: Items such as gloves, weigh boats, or pipette tips that are grossly contaminated should be placed directly into the solid halogenated waste container.
-
Non-Disposable Glassware: Rinse glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). The first rinse (the "first rinsate") is considered acutely hazardous and must be collected in a designated "Halogenated Organic Liquid Waste" container. Subsequent rinses can typically be collected in the same container.
-
-
Causality: This ensures that all contaminated materials are captured and treated as hazardous waste, preventing the inadvertent release of the chemical into the environment or non-hazardous waste streams.
Step 4: Storage and Final Disposal
-
Action: Keep the hazardous waste container tightly sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][12] This area should be away from ignition sources and incompatible chemicals.
-
Action: Once the container is full or waste has been accumulated for the maximum allowable time (typically 6-12 months in academic labs), contact your institution's EHS department to arrange for pickup.[12]
-
Causality: EHS professionals are trained to handle, transport, and document hazardous waste for final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring compliance with all federal and state regulations.[11][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
Caption: Disposal decision workflow for 4-bromo-N-cyclohexylnaphthalene-1-carboxamide.
Part 4: The Regulatory Imperative
In the United States, the disposal of chemical waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[7][8] RCRA creates a "cradle-to-grave" framework, meaning that hazardous waste must be tracked from the point of generation to its final, environmentally sound disposal.[8][14]
As a generator of hazardous waste, your laboratory is the "cradle." By correctly identifying 4-bromo-N-cyclohexylnaphthalene-1-carboxamide as a halogenated organic waste, segregating it, and labeling it properly, you are fulfilling your critical role in this regulatory system and ensuring that the waste can be safely managed "to the grave."[10][14] Specialized regulations, such as Subpart K for academic laboratories, provide a framework that is better suited to the research environment while maintaining rigorous safety and environmental standards.[12][15]
By following this guide, you are not just disposing of a chemical; you are upholding the principles of responsible science and protecting the health of your colleagues and the environment.
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
-
Resource Conservation and Recovery Act. Wikipedia. [Link]
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
-
Summary of the Resource Conservation and Recovery Act. U.S. Environmental Protection Agency. [Link]
-
Bromination Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. fishersci.com [fishersci.com]
- 6. cas 1373233-42-1|| where to buy 4-Bromo-N-cyclohexylnaphthalene-1-carboxamide [german.chemenu.com]
- 7. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 8. Summary of the Resource Conservation and Recovery Act | US EPA [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. acs.org [acs.org]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
Navigating the Safe Handling of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are paramount. 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, a compound of interest, requires a meticulous approach to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in scientific principles and best practices in laboratory safety.
Understanding the Hazard Profile: A Proactive Stance on Safety
An analogous compound, 1-bromo-4-nitrobenzene, is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation, may lead to respiratory irritation, and could cause organ damage through prolonged or repeated exposure[1]. Therefore, it is prudent to handle 4-bromo-N-cyclohexylnaphthalene-1-carboxamide with a high degree of caution, assuming a similar hazard profile.
Assumed Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Avoid ingestion, skin contact, and inhalation of dust/powder. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Wear protective gloves and clothing. |
| Serious Eye Damage/Eye Irritation | Category 2 (Irritant) | Wear eye and face protection. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Use only in a well-ventilated area, preferably a fume hood. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (May cause organ damage) | Minimize exposure duration and frequency. |
| Hazardous to the Aquatic Environment | Chronic Category 3 (Harmful to aquatic life with long lasting effects) | Prevent release to the environment. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling 4-bromo-N-cyclohexylnaphthalene-1-carboxamide. The following PPE is mandatory and should be donned before entering the designated handling area.
Hand Protection:
-
Primary Gloves: Disposable nitrile gloves are recommended for their broad chemical resistance to a variety of organic solvents and solids[2][3]. They provide a good balance of protection and dexterity for fine laboratory work.
-
Double Gloving: For enhanced protection, especially during weighing and transfer operations, wearing two pairs of nitrile gloves is advised. This practice minimizes the risk of exposure in case the outer glove is compromised.
-
Glove Change Protocol: Gloves must be changed immediately if contamination is suspected. Regularly inspect gloves for any signs of degradation or puncture. Never reuse disposable gloves.
Eye and Face Protection:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z.87.1 standard are required to provide a seal around the eyes, protecting against splashes and airborne particles[4].
-
Face Shield: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in addition to chemical splash goggles to protect the entire face[2].
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a proper fit is mandatory to protect the skin and personal clothing from contamination[2][3]. The lab coat should be fully buttoned.
-
Chemical-Resistant Apron: For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Appropriate Attire: Full-length pants and closed-toe shoes are required at all times in the laboratory[3][4]. Shorts, skirts, and sandals are strictly prohibited.
Respiratory Protection:
-
Engineering Controls: The primary method for controlling inhalation exposure is through the use of engineering controls, such as a certified chemical fume hood[1]. All handling of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide in its solid, powdered form should be conducted within a fume hood.
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a properly fitted respirator is required[2]. The type of respirator and cartridge should be selected based on a formal risk assessment. For powdered substances, a respirator with a particulate filter may be appropriate[5][6]. All personnel requiring respirators must be medically cleared, trained, and fit-tested annually.
PPE Selection Workflow
Caption: Figure 1: Decision workflow for selecting appropriate Personal Protective Equipment.
Operational Plan: Step-by-Step Safe Handling Procedures
A systematic approach to handling 4-bromo-N-cyclohexylnaphthalene-1-carboxamide minimizes the risk of exposure and ensures procedural consistency.
Preparation and Weighing:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Decontamination: Before starting, ensure the work surface is clean and free of contaminants. Have all necessary equipment and materials within the fume hood to avoid reaching in and out.
-
Weighing: Use a tared weigh boat or glassine paper to weigh the solid compound. A low-flow exhaust or a balance enclosure within the fume hood can help minimize the dispersal of fine particles.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust. If a solution is to be prepared, add the solvent to the solid in a controlled manner.
Solution Preparation and Reactions:
-
Solvent Selection: Choose the least toxic solvent possible for your procedure.
-
Closed Systems: Whenever possible, use closed or contained systems for reactions to prevent the release of vapors or aerosols.
-
Temperature Control: If heating is required, use a well-controlled heating mantle, oil bath, or hot plate. Monitor the reaction temperature closely to avoid uncontrolled exothermic reactions.
-
Ventilation: Ensure the fume hood sash is kept at the lowest practical height to maximize capture velocity.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes[1].
-
While rinsing, remove contaminated clothing and shoes.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and eyelid surfaces[1].
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air immediately[1].
-
If breathing is difficult or has stopped, provide artificial respiration, if trained to do so.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water[1].
-
Seek immediate medical attention.
Spill Response:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
Emergency Response Flowchart
Caption: Figure 2: Step-by-step procedures for different emergency scenarios.
Disposal Plan: Responsible Waste Management
Proper disposal of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide and any contaminated materials is crucial to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated PPE (gloves, weigh boats, etc.) and unused compound, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any solvent used for decontamination should be collected in a separate, compatible, and clearly labeled hazardous waste container. Halogenated and non-halogenated waste streams should be kept separate if required by your institution's waste management plan.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Labeling and Storage:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents (including solvents and estimated concentrations), and the accumulation start date.
-
Waste containers should be kept closed at all times, except when adding waste.
-
Store waste containers in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel and away from drains[7]. The SAA should have secondary containment.
Disposal:
-
Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide down the drain or in the regular trash.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with 4-bromo-N-cyclohexylnaphthalene-1-carboxamide, fostering a culture of safety and scientific excellence within the laboratory.
References
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. fishersci.com [fishersci.com]
- 7. nswai.org [nswai.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
